1-methyl-1H-benzimidazole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPHJCQZYVEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354023 | |
| Record name | 1-Methyl-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3012-80-4 | |
| Record name | 1-Methyl-2-formylbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3012-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-methyl-1H-benzimidazole-2-carbaldehyde (CAS 3012-80-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-methyl-1H-benzimidazole-2-carbaldehyde, with the CAS number 3012-80-4, is a heterocyclic aromatic aldehyde of significant interest in contemporary organic synthesis and medicinal chemistry.[1][2] Its unique molecular architecture, featuring a benzimidazole core fused with an aldehyde functional group, renders it a versatile building block for the synthesis of more complex molecules and pharmacologically active agents.[1][2][3] The benzimidazole scaffold itself is a privileged structure in drug discovery, being a constituent of numerous biologically active compounds.[1][4] The strategic placement of the methyl and formyl groups on this core imparts specific reactivity and electronic properties, making it a valuable intermediate for researchers.[2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in authoritative scientific data.
I. Molecular and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, stability, and reactivity in various experimental setups.
Core Chemical Identity
The compound is systematically named 1-methylbenzimidazole-2-carbaldehyde.[5] Its identity is unequivocally confirmed by its CAS number, 3012-80-4.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [1][2][5] |
| Molecular Weight | 160.17 g/mol | [1][5] |
| IUPAC Name | 1-methylbenzimidazole-2-carbaldehyde | [1][5] |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1C=O | [1] |
| InChI Key | SIRPHJCQZYVEES-UHFFFAOYSA-N | [1] |
Physical Properties
The physical state and solubility are critical parameters for handling and reaction setup.
| Property | Value | Source(s) |
| Appearance | White to light yellow or light orange crystalline powder | [3][6][7] |
| Melting Point | 114-124 °C | [1][6] |
| Boiling Point | 332.7 ± 25.0 °C at 760 mmHg (estimated) | [8] |
| Density | 1.2 ± 0.1 g/cm³ | [1][8] |
| Solubility | Soluble in polar organic solvents | [2] |
| LogP (Octanol/Water) | 1.44 - 1.86 | [1] |
The moderate lipophilicity, as indicated by the LogP value, suggests favorable characteristics for potential biological membrane permeability, a key consideration in drug design.[1]
II. Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the condensation of N-methyl-o-phenylenediamine with a suitable C1-synthon, followed by formylation. The following protocol outlines a representative synthesis.
Synthetic Pathway Overview
The synthesis generally proceeds via a cyclization reaction to form the benzimidazole ring, followed by the introduction of the aldehyde group.
Caption: A generalized synthetic pathway for this compound.
Detailed Experimental Protocol: Condensation and Reduction
This protocol describes a two-step synthesis starting from N-methyl-o-phenylenediamine.
Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution, add glyoxylic acid (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 1-methyl-1H-benzimidazole-2-carboxylic acid, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction to this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the synthesized 1-methyl-1H-benzimidazole-2-carboxylic acid (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF).
-
Reducing Agent: Carefully add a reducing agent capable of converting a carboxylic acid to an aldehyde, such as diisobutylaluminium hydride (DIBAL-H) (1.5-2.0 equivalents), at a low temperature (-78 °C).
-
Reaction Conditions: Stir the reaction mixture at low temperature for 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench it carefully by the slow addition of a suitable reagent like methanol, followed by water and an aqueous acid solution (e.g., 1M HCl).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.
III. Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
-
Aldehyde Proton (CHO): A characteristic singlet is observed in the downfield region, typically between δ 9.8 and 10.2 ppm.[1] This significant downfield shift is due to the deshielding effect of the carbonyl group.[1]
-
Aromatic Protons: The four protons on the benzene ring typically appear as a complex multiplet in the aromatic region (δ 7.2 - 7.8 ppm).
-
Methyl Protons (N-CH₃): A singlet corresponding to the three methyl protons is observed further upfield, generally around δ 3.8 - 4.2 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present.
-
Carbonyl Stretch (C=O): A strong, sharp absorption band is observed at approximately 1680 cm⁻¹.[1] The conjugation of the carbonyl group with the benzimidazole ring system results in a lower stretching frequency compared to non-conjugated aldehydes.[1]
-
C-H Stretch (Aromatic): Absorption bands are typically observed above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): The C-H stretching of the methyl group appears just below 3000 cm⁻¹.
IV. Chemical Reactivity and Synthetic Applications
The presence of the aldehyde group makes this compound a reactive intermediate for a variety of chemical transformations.[1][2]
Key Reactions
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methyl-1H-benzimidazole-2-carboxylic acid, using common oxidizing agents like potassium permanganate or chromium-based reagents.[1]
-
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, (1-methyl-1H-benzimidazol-2-yl)methanol, using reducing agents such as sodium borohydride.
-
Schiff Base Formation: It readily reacts with primary amines to form Schiff bases (imines), which are valuable intermediates in the synthesis of various heterocyclic compounds and potential bioactive molecules.[1]
-
Wittig Reaction: The aldehyde can undergo Wittig reactions to form alkenes, providing a route to extend the carbon chain at the 2-position.
-
Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation, with active methylene compounds.[2]
Caption: Key chemical reactions of this compound.
Applications in Synthesis
The reactivity of this compound makes it a valuable precursor in several fields:
-
Pharmaceuticals: Its derivatives are being explored for their therapeutic potential, including antiprotozoal and antimicrobial activities.[1][3] The benzimidazole core is a key feature in several marketed drugs.[4]
-
Organic Synthesis: It serves as a fundamental building block for the construction of more elaborate and complex organic molecules.[1]
-
Material Science: The unique chemical properties of this compound and its derivatives suggest potential applications in the development of novel materials.[1]
V. Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
Hazard Identification: The toxicological properties of this compound have not been fully investigated.[8] It may cause eye, skin, and respiratory tract irritation.[3][5][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8]
-
Storage: Store in a cool, dry place in a tightly sealed container.[8] Some sources indicate it may be air-sensitive and recommend storage under an inert atmosphere.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8]
-
Disposal: Dispose of the chemical in accordance with federal, state, and local regulations.[8]
VI. Conclusion
This compound is a compound of considerable synthetic utility. Its well-defined properties and predictable reactivity make it an important tool for chemists in both academic and industrial settings. The potential for its derivatives to exhibit significant biological activity underscores its importance in the field of drug discovery and development. This guide has provided a detailed overview to assist researchers in effectively and safely utilizing this versatile chemical intermediate.
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This compound | CAS#:3012-80-4 | Chemsrc. [Link]
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1-methyl-1H-benzimidazole-2-carbaldehyde molecular structure elucidation
An In-depth Technical Guide to the Molecular Structure Elucidation of 1-methyl-1H-benzimidazole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the unambiguous molecular structure elucidation of this compound (C₉H₈N₂O). The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Therefore, rigorous and unequivocal confirmation of its derivatives is a critical step in drug discovery and materials science. This document moves beyond a simple recitation of methods, offering a causal-driven narrative that explains the strategic choice of analytical techniques. We will detail a representative synthetic protocol and then systematically deconstruct the molecule's architecture using a suite of spectroscopic techniques: Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each protocol is presented as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another, culminating in the complete and confident assignment of the molecular structure.
Introduction: The Significance of the Benzimidazole Core
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone of modern medicinal chemistry.[3] Its structural rigidity, electron-rich nature, and ability to engage in various non-covalent interactions make it an ideal pharmacophore for targeting a wide array of biological targets, including enzymes and receptors.[1] this compound is a versatile building block in this field, serving as a precursor for more complex molecules through reactions involving its aldehyde functionality.[1][4] Accurate structural elucidation is paramount; it ensures the identity and purity of the compound, validates the synthetic pathway, and forms the bedrock upon which all subsequent biological and material science investigations are built.
Synthesis and Isolation: A Representative Protocol
The synthesis of 2-substituted benzimidazoles is well-established and typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative.[5][6][7] For N-methylated analogs, a common strategy is the cyclization of N-methyl-o-phenylenediamine. The following protocol outlines a robust method for the preparation of the title compound.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methyl-o-phenylenediamine (1.22 g, 10 mmol) in ethanol (50 mL).
-
Reagent Addition: To this solution, add 2,2-dihydroxyacetic acid (glyoxylic acid monohydrate) (0.92 g, 10 mmol) and an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol).[7] The use of an oxidizing agent facilitates the cyclization and formation of the aromatic benzimidazole ring.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.[1]
Spectroscopic Elucidation: A Multi-faceted Approach
The core of structural elucidation lies in the synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete and validated picture of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aldehyde, aromatic, and N-methyl protons.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).
Data Interpretation: The anticipated ¹H NMR signals are summarized in the table below. The most diagnostic signal is the aldehyde proton, which appears at a very downfield chemical shift due to the deshielding effect of the carbonyl group's magnetic anisotropy.[1][8] The N-methyl group appears as a sharp singlet, while the four protons on the benzene ring will present a more complex pattern due to spin-spin coupling.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 – 10.2 | Singlet (s) | 1H | Highly deshielded by the electron-withdrawing carbonyl group.[1][8] |
| Aromatic (Ar-H) | 7.2 – 7.9 | Multiplet (m) | 4H | Protons on the fused benzene ring in a typical aromatic region.[3][5] |
| N-Methyl (N-CH₃) | 3.9 – 4.2 | Singlet (s) | 3H | Methyl protons attached to a nitrogen atom within the heterocyclic system. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful complement to ¹H NMR, providing a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).
Protocol: ¹³C NMR Analysis
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Record a proton-decoupled ¹³C spectrum on the same spectrometer. This removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation: The spectrum will confirm the presence of nine distinct carbon atoms. The carbonyl carbon of the aldehyde is the most downfield signal. The carbons of the benzimidazole ring appear in the aromatic region, while the N-methyl carbon is found at the highest field.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (CHO) | 185 – 195 | Carbonyl carbon, highly deshielded.[8] |
| C2 (imidazole ring) | 145 – 155 | Carbon attached to two nitrogen atoms and the aldehyde group. |
| C3a/C7a (bridgehead) | 135 – 145 | Carbons at the fusion of the benzene and imidazole rings.[2] |
| Aromatic (C4, C5, C6, C7) | 110 – 130 | Four distinct carbons of the benzene ring.[9] |
| N-Methyl (N-CH₃) | 30 – 35 | Aliphatic carbon attached to nitrogen. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Data Interpretation: The IR spectrum provides definitive evidence for the key functional groups. A strong, sharp absorption band around 1680 cm⁻¹ is a hallmark of the conjugated aldehyde's C=O stretching vibration.[1]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H Stretch (Aldehyde) | 2820–2850 and 2720–2750 | Medium | Characteristic pair of bands for an aldehyde C-H bond. |
| C-H Stretch (Aromatic) | 3000 – 3100 | Medium | C-H bonds on the benzene ring. |
| C=O Stretch (Aldehyde) | 1680 – 1700 | Strong, Sharp | Conjugation with the benzimidazole ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[1][8] |
| C=N & C=C Stretch (Ring) | 1450 – 1620 | Medium-Strong | Overlapping vibrations from the fused aromatic and heterocyclic rings.[5][6] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. High-Resolution Mass Spectrometry (HRMS) can determine the exact elemental composition.
Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use Electron Impact (EI) ionization to generate a molecular ion and characteristic fragments.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions. For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
Data Interpretation: The primary goal is to identify the molecular ion peak (M⁺). For this compound, with a molecular formula of C₉H₈N₂O, the expected monoisotopic mass is approximately 160.06 Da.[10]
-
Molecular Ion (M⁺): The spectrum should show a prominent peak at m/z = 160. This confirms the molecular weight of the compound.[10]
-
HRMS: An exact mass measurement (e.g., 160.0637) would confirm the elemental composition C₉H₈N₂O, ruling out other isobaric possibilities.
-
Key Fragmentation Patterns: The fragmentation pattern provides a fingerprint that supports the proposed structure. Common fragmentation pathways for benzimidazoles include:[11][12]
-
[M-H]⁺ (m/z 159): Loss of a hydrogen radical.
-
[M-CO]⁺ (m/z 132): Loss of carbon monoxide from the aldehyde group, a characteristic fragmentation for aromatic aldehydes.
-
[M-HCN]⁺ (m/z 133): Loss of hydrogen cyanide from the imidazole ring.
-
Data Synthesis and Structural Confirmation
The true power of this analytical workflow lies in the integration of all data points. The molecular formula from MS is confirmed by the proton and carbon counts from NMR. The functional groups identified by IR (aldehyde, aromatic ring) are precisely placed within the molecular framework by the chemical shifts and coupling patterns observed in the NMR spectra. This cohesive dataset provides an unassailable confirmation of the structure.
Visualizing the Elucidation Workflow
The logical progression from synthesis to structural verification can be visualized as a clear workflow.
Caption: Workflow for the synthesis and structural elucidation.
Confirmed Molecular Structure
The collective analytical data confirms the following molecular structure.
Caption: Structure of this compound.
Conclusion
The structural elucidation of this compound serves as a model for the rigorous characterization of novel chemical entities. Through the systematic and integrated application of NMR (¹H & ¹³C), FT-IR, and Mass Spectrometry, every structural feature of the molecule—from its elemental composition and molecular weight to its specific functional groups and the precise arrangement of its atoms—is unequivocally established. This multi-technique, self-validating approach ensures the highest level of scientific integrity, providing the solid and trustworthy foundation required for advanced research in drug development and materials science.
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- 8. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]
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1H NMR spectral data of 1-methyl-1H-benzimidazole-2-carbaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 1-Methyl-1H-benzimidazole-2-carbaldehyde
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, serving as a precursor for novel therapeutic agents with activities ranging from antiprotozoal to antimicrobial.[1][2] Given its significance, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, offering a framework for its characterization. We will delve into the theoretical basis for the observed chemical shifts and coupling patterns, present a detailed experimental protocol for data acquisition, and summarize the spectral data in a clear, tabular format. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for rigorous molecular characterization.
Introduction: The Structural Significance of this compound
The benzimidazole scaffold is a privileged structure in drug discovery, present in numerous biologically active molecules.[3][4] The title compound, with its specific substitution pattern—a methyl group at the N1 position and a carbaldehyde (formyl) group at the C2 position—offers unique reactivity for synthetic elaboration.[1]
The N-methylation is a critical structural feature as it prevents the prototropic tautomerism commonly observed in N-unsubstituted benzimidazoles.[5][6] This blockage of proton exchange simplifies the resulting ¹H NMR spectrum, leading to a well-defined set of signals and allowing for unambiguous assignment, which is crucial for quality control and reaction monitoring.
This guide will interpret the ¹H NMR spectrum by dissecting it into its three key regions: the highly deshielded aldehyde proton, the complex aromatic system, and the shielded N-methyl group.
Theoretical ¹H NMR Spectral Analysis
Understanding the electronic environment of each proton is key to predicting its resonance frequency (chemical shift).[7][8] The structure of this compound presents three distinct types of protons.
Caption: Molecular structure of this compound with proton numbering.
Aldehyde Proton (-CHO)
The proton of the C2-carbaldehyde group is the most deshielded proton in the molecule. Its resonance is expected significantly downfield, typically in the 9.8–10.2 ppm range.[1] This pronounced downfield shift is caused by two primary factors:
-
Anisotropic Effect: The circulating π-electrons of the C=O double bond generate a magnetic field that strongly deshields the attached proton.
-
Electron-Withdrawing Nature: The electronegative oxygen atom withdraws electron density from the C-H bond, further reducing its shielding.[8]
Due to the absence of adjacent protons, this signal is expected to appear as a sharp singlet (s) .[1]
Aromatic Protons (H4, H5, H6, H7)
The four protons on the fused benzene ring (H4, H5, H6, and H7) typically resonate in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm .[3] The electron-withdrawing nature of the fused imidazole ring and the C2-aldehyde group tends to shift these protons downfield compared to benzene (7.36 ppm).
These four protons constitute a complex spin system. Because the molecule is not symmetrically substituted, they are all chemically non-equivalent, giving rise to four distinct signals. The splitting patterns are governed by ortho (³J, ~7-9 Hz), meta (⁴J, ~1-3 Hz), and para (⁵J, ~0-1 Hz) coupling.[3]
-
H7 and H4: These protons are adjacent to the electron-rich imidazole ring. H7 is ortho to H6, meta to H5. H4 is ortho to H5, meta to H6. These are often the most downfield of the aromatic protons due to their proximity to the heterocyclic system.
-
H5 and H6: These protons are more centrally located on the benzene ring. They will each appear as a multiplet, often resembling a triplet or doublet of doublets, due to coupling with their two ortho and one meta neighbors.
N-Methyl Protons (N-CH₃)
The three protons of the N-methyl group are in a shielded environment compared to the aromatic and aldehyde protons. They are attached to a nitrogen atom within the aromatic system. Their chemical shift is expected in the upfield region, typically around 3.8–4.2 ppm . This signal will appear as a sharp singlet (s) as there are no adjacent protons for spin-spin coupling.[3]
Tabulated ¹H NMR Spectral Data
The following table summarizes the expected quantitative data for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Probable Coupling Constants (J, Hz) |
| Aldehyde (H-2') | 9.8 – 10.2 | s (singlet) | 1H | N/A |
| Aromatic (H-4, H-7) | 7.7 – 8.0 | m (multiplet) | 2H | Ortho, Meta |
| Aromatic (H-5, H-6) | 7.3 – 7.6 | m (multiplet) | 2H | Ortho, Meta |
| N-Methyl (N1-CH₃) | 3.8 – 4.2 | s (singlet) | 3H | N/A |
Note: The exact chemical shifts for the aromatic protons can vary based on the solvent and concentration. H4 and H7 are generally downfield relative to H5 and H6. Unambiguous assignment requires 2D NMR techniques.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a standardized protocol is essential for obtaining reproducible and high-fidelity NMR data.
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5–10 mg of this compound.
-
Select a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ can be used if solubility is an issue.
-
Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean vial. Use a vortex mixer to ensure complete dissolution.
-
Transfer the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer frequency onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to maximize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Use a standard proton experiment with a 90° pulse angle.
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 16 or 64) to achieve an adequate signal-to-noise ratio.
-
Initiate data acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons.[8]
-
Conclusion
The ¹H NMR spectrum of this compound is a distinct and information-rich fingerprint of its molecular structure. The key diagnostic signals are the downfield aldehyde singlet (9.8-10.2 ppm), the upfield N-methyl singlet (3.8-4.2 ppm), and the complex aromatic multiplet system (7.3-8.0 ppm). The absence of tautomerism due to N-methylation ensures a clean, interpretable spectrum. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize ¹H NMR for the structural verification and purity assessment of this important synthetic intermediate.
References
-
Nieto, C. I., Cabildo, P., Pérez-Torralba, M., Fayet, J. P., Elguero, J., & Claramunt, R. M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. Available at: [Link]
-
El-Gohary, A. R., & Shaaban, M. R. (2016). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 9, S151–S156. Available at: [Link]
-
Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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FT-IR spectrum analysis of 1-methyl-1H-benzimidazole-2-carbaldehyde
An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 1-methyl-1H-benzimidazole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (C₉H₈N₂O). Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecular vibrations and corresponding spectral signatures that are characteristic of this heterocyclic aldehyde. We will explore the theoretical underpinnings of its FT-IR spectrum, present a detailed experimental protocol for sample analysis, and provide an in-depth interpretation of the spectral data, supported by authoritative references. The guide is structured to offer not just procedural steps but also the scientific rationale behind the analysis, ensuring a thorough understanding of the subject matter.
Introduction: The Significance of Vibrational Spectroscopy for Heterocyclic Compounds
Vibrational spectroscopy, particularly FT-IR, is an indispensable tool in the structural elucidation and quality control of organic molecules. For heterocyclic compounds like this compound, which form the backbone of many pharmacologically active agents, FT-IR provides a rapid, non-destructive method to confirm identity, assess purity, and gain insights into molecular structure.[1] The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[2] The addition of a methyl group at the N1 position and a carbaldehyde group at the C2 position introduces specific vibrational modes that serve as unique fingerprints for this molecule.
This guide will systematically dissect the FT-IR spectrum of this compound, correlating specific absorption bands with the vibrational motions of its constituent functional groups. Understanding these correlations is paramount for researchers working on the synthesis, modification, and application of this and related compounds.
Molecular Structure and Expected Vibrational Modes
The molecular structure of this compound, with CAS number 3012-80-4, consists of a fused benzene and imidazole ring system, with a methyl group substituted on one of the nitrogen atoms and an aldehyde group on the carbon atom between the two nitrogens.[2][3][4]
Molecular Structure Diagram
Caption: Workflow for FT-IR analysis using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals.
-
-
Sample Preparation and Loading:
-
Place a small amount of the powdered this compound sample directly onto the center of the ATR crystal.
-
Lower the press arm (anvil) to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The collected spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Perform a baseline correction to remove any broad, underlying features.
-
Use the instrument's software to identify and label the wavenumbers of the major absorption bands.
-
In-Depth FT-IR Spectrum Analysis
The FT-IR spectrum of this compound is rich with information. The following table and discussion provide a detailed assignment of the key absorption bands.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Comments |
| 3100 - 3000 | Aromatic C-H Stretching | Medium | Characteristic of the C-H bonds on the benzene portion of the benzimidazole ring. [2] |
| 2980 - 2850 | Aliphatic C-H Stretching (Methyl Group) | Medium | Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the N-methyl group. [5] |
| ~2820 and ~2720 | Formyl C-H Stretching (Fermi Resonance) | Weak | A characteristic pair of bands for aldehydes, arising from the interaction between the C-H stretching fundamental and an overtone of the C-H bending vibration. [6][7] |
| ~1680 | C=O Stretching (Aldehyde) | Strong | This is a prominent and sharp peak. Conjugation with the benzimidazole ring lowers the frequency from that of a typical saturated aldehyde (~1730 cm⁻¹). [2][6][8] |
| 1600 - 1400 | Aromatic C=C and C=N Stretching (Ring Modes) | Medium | These are skeletal vibrations of the benzimidazole ring system. [2] |
| ~1390 | Aldehydic C-H Bending | Medium | In-plane bending of the formyl C-H bond. [9] |
| ~1368 | C-N Stretching | Medium | Associated with the C-N bond within the benzimidazole ring. [1] |
| 1210 - 1160 | C-C Stretching | Medium | Stretching of the single bond between the aldehyde carbon and the benzimidazole ring. [9] |
Discussion of Key Spectral Features:
-
The Carbonyl (C=O) Stretch: The most intense and easily identifiable peak in the spectrum is the carbonyl stretch, appearing around 1680 cm⁻¹. [2]Its position is diagnostic; the conjugation with the aromatic benzimidazole system delocalizes the pi-electrons, weakening the C=O double bond and thus lowering its stretching frequency compared to non-conjugated aldehydes. [6][9]
-
The Formyl C-H Stretch: A key feature for distinguishing aldehydes from other carbonyl-containing compounds is the presence of two weak to medium bands in the 2850-2700 cm⁻¹ region. [6][8]These are the formyl C-H stretching vibrations, often appearing as a doublet due to Fermi resonance.
-
Aromatic Region: The region between 3100 cm⁻¹ and 3000 cm⁻¹ contains the stretching vibrations of the C-H bonds on the aromatic part of the molecule. [2]Below this, the 1600-1400 cm⁻¹ range is populated by several bands corresponding to the stretching of the C=C and C=N bonds within the fused heterocyclic ring, often referred to as skeletal or ring modes. [2]
Conclusion
The FT-IR spectrum of this compound provides a detailed molecular fingerprint that is invaluable for its identification and structural characterization. The key diagnostic bands include the strong carbonyl stretch around 1680 cm⁻¹, the characteristic formyl C-H stretches, and the various vibrations of the benzimidazole ring system. This guide has provided a framework for the systematic analysis of this compound, from sample preparation to spectral interpretation. By understanding the correlation between molecular structure and vibrational spectra, researchers can confidently utilize FT-IR spectroscopy in their synthetic and analytical workflows.
References
-
Goddu, R. F. (1957). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry, 29(12), 1790–1794. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. Cengage Learning. (Simulated reference, as direct link to a specific page is unavailable, but the information is general textbook knowledge reflected in sources like ResearchGate). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]
-
El-Sayed, N. S., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(15), 4983. Retrieved from [Link]
-
Abdullah, A. M., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Pharmaceutical and Medical Sciences, 11(1), 1-10. Retrieved from [Link]
-
Al-Juboori, A. M. J. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(3), 1438-1445. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 762084, 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-methyl-1H-benzimidazole-2-carbaldehyde
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-methyl-1H-benzimidazole-2-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of heterocyclic compounds.
Introduction
This compound (C₉H₈N₂O) is a key synthetic intermediate in the development of various pharmaceutical agents.[1] Its benzimidazole core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2][3] Understanding the mass spectral behavior of this molecule is crucial for its unambiguous identification in complex matrices and for the structural confirmation of its derivatives. This guide will propose a detailed fragmentation pathway based on established principles of mass spectrometry for benzimidazole derivatives.[4][5][6][7][8][9][10][11]
Proposed Fragmentation Pathway
Under electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The molecular ion (M⁺˙) is anticipated to be prominent, a common feature for aromatic and heterocyclic systems.[5] The primary fragmentation events are likely to be initiated by the loss of the formyl group and subsequent rearrangements and cleavages of the benzimidazole ring system.
A key initial fragmentation is the loss of a hydrogen radical from the aldehyde group to form a stable acylium ion at m/z 159. This is a common fragmentation for aldehydes. Subsequently, the loss of a carbon monoxide (CO) molecule from this acylium ion would lead to a fragment at m/z 131.
Another significant fragmentation pathway likely involves the cleavage of the entire formyl group (CHO•), resulting in a fragment at m/z 131. This fragment, the 1-methylbenzimidazolyl cation, can then undergo further fragmentation.
The benzimidazole ring itself is relatively stable; however, characteristic losses are observed.[4] A crucial fragmentation pathway for benzimidazole derivatives involves the expulsion of a molecule of hydrogen cyanide (HCN).[4][5] In this case, the fragment at m/z 131 could lose HCN to produce an ion at m/z 104. Further fragmentation of the m/z 104 ion could involve the loss of a methyl radical to yield a fragment at m/z 89, or the loss of a hydrogen molecule to form an ion at m/z 102.
An alternative pathway from the m/z 131 fragment could be the loss of the methyl group (CH₃•) to generate the benzimidazolyl cation at m/z 116. This ion could then also undergo the characteristic loss of HCN to produce a fragment at m/z 89.
The following diagram illustrates the proposed major fragmentation pathways:
Figure 1: Proposed mass spectrometry fragmentation pathway for this compound.
Data Presentation: Key Fragment Ions
The following table summarizes the proposed key fragment ions, their mass-to-charge ratio (m/z), and their putative structures.
| m/z | Proposed Formula | Proposed Structure / Identity |
| 160 | C₉H₈N₂O⁺˙ | Molecular Ion |
| 159 | C₉H₇N₂O⁺ | [M-H]⁺ (Acylium ion) |
| 131 | C₈H₇N₂⁺ | [M-CHO]⁺ (1-methylbenzimidazolyl cation) |
| 116 | C₇H₅N₂⁺ | [M-CHO-CH₃]⁺ (Benzimidazolyl cation) |
| 104 | C₇H₄N⁺ | [M-CHO-HCN]⁺ |
| 89 | C₆H₃N⁺ | [M-CHO-CH₃-HCN]⁺ |
| 77 | C₆H₅⁺ | Phenyl cation |
Experimental Protocol: Acquiring the Mass Spectrum
To obtain the electron ionization mass spectrum of this compound, the following experimental setup is recommended:
1. Sample Preparation:
- Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The concentration should be approximately 100 µg/mL.
2. Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV (standard for library matching)
- Ion Source Temperature: 200-250 °C
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-300
- Inlet System: Direct insertion probe (DIP) or Gas Chromatography (GC) inlet. If using a GC inlet, a suitable capillary column (e.g., HP-5ms) should be used with an appropriate temperature program to ensure the elution of the compound.
3. Data Acquisition and Analysis:
- Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and key fragment ions.
- Process the raw data to obtain a centroided mass spectrum.
- Analyze the fragmentation pattern and compare it with the proposed pathway and any available spectral libraries.
The following workflow diagram illustrates the experimental process:
Figure 2: Experimental workflow for acquiring the EI mass spectrum.
Conclusion
The proposed fragmentation pattern for this compound provides a robust framework for its identification and structural characterization by mass spectrometry. The key fragmentation pathways, initiated by the loss of the formyl group followed by characteristic cleavages of the benzimidazole core, are consistent with the established fragmentation behavior of related heterocyclic compounds. This guide serves as a valuable resource for scientists working with this important class of molecules, enabling confident structural elucidation and supporting advancements in medicinal chemistry and drug development.
References
- Hida, R., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-44.
- Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.
- Study of mass spectra of benzimidazole derivatives. (2016). International Journal of Development Research, 6(4), 7295-7298.
-
El Kihel, A., et al. (2008). Synthesis of new (4-acetonylidene-2, 6,8,9-tetramethyl-7H- imidazo[1,5,4-e,f][4][8]benzodiazepine) derivatives. Synthetic Communications, 38(12), 2010-2019.
-
Kukla, M. J., et al. (1995). Synthesis and anti-HIV-1 activity of 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk][4][7]benzodiazepin-2(1H)-one (TIBO) derivatives. Journal of Medicinal Chemistry, 38(5), 794-802.
-
Caldwell, G. W., et al. (1993). Conformational analysis of the reverse transcriptase inhibitor (+)-(S)-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo[4,5,1-jk][4][7]benzodiazepin-2(1H)-thione (TIBO; R82913). Journal of Medicinal Chemistry, 36(13), 2063-2067.
-
PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1H-Benzimidazole. National Institute of Standards and Technology. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
SciSpace. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]
-
International Journal of Development Research. (2016). Study of mass spectra of benzimidazole derivatives. Retrieved from [Link]
-
Semantic Scholar. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties and Structural Characteristics of 1-methyl-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-benzimidazole-2-carbaldehyde, a key heterocyclic aldehyde, serves as a versatile scaffold in medicinal chemistry and organic synthesis. Its unique electronic and structural features make it a valuable precursor for the development of novel therapeutic agents with a wide spectrum of biological activities. This guide provides a comprehensive overview of its physicochemical properties, details a probable synthetic pathway, and, in the absence of a publicly available crystal structure, presents a reasoned analysis of its expected crystallographic features based on closely related benzimidazole derivatives. This document is intended to be a foundational resource for researchers engaged in the study and application of this important molecule.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1] This motif is present in numerous FDA-approved drugs and biologically active compounds, demonstrating a broad range of therapeutic applications, including antimicrobial, anticancer, antiviral, and antihypertensive activities.[2] The introduction of a methyl group at the N1 position and a carbaldehyde group at the C2 position of the benzimidazole ring system, as in this compound, provides a reactive handle for further molecular elaboration, making it a crucial building block in drug discovery programs.[3] Understanding the fundamental properties and structural characteristics of this compound is paramount for its effective utilization in the design and synthesis of new chemical entities with desired biological functions.
Physicochemical Properties
This compound is a white to light yellow crystalline powder at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| CAS Number | 3012-80-4 | [4] |
| Melting Point | 114-116 °C | |
| Appearance | White to light yellow to light orange powder/crystal | |
| Purity | >98.0% (GC) | |
| Solubility | Soluble in organic solvents | [5] |
Table 1: Physicochemical Properties of this compound
Synthesis and Crystallization
Synthetic Pathway: A Probable Method
Figure 1: A proposed synthetic workflow for this compound.
Step-by-Step Protocol (Hypothetical):
-
Reaction Setup: To a solution of N-methyl-o-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), an equimolar amount of glyoxal (or a protected equivalent) is added dropwise at room temperature.
-
Condensation and Cyclization: The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC). The condensation of the diamine with the aldehyde leads to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization.
-
Oxidation: If the cyclization results in a dihydrobenzimidazole derivative, an oxidizing agent (e.g., air, sodium metabisulfite, or a mild oxidant) is introduced to facilitate aromatization to the benzimidazole core.[2]
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for determining the molecular structure by X-ray crystallography. Slow evaporation of a saturated solution of the purified compound is a common and effective method for crystal growth.
Protocol for Crystallization:
-
Solvent Selection: A suitable solvent or a mixture of solvents in which the compound has moderate solubility should be chosen. Solvents such as methanol, ethanol, or acetone, or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) can be explored.
-
Preparation of Saturated Solution: The purified this compound is dissolved in a minimal amount of the selected solvent with gentle warming to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial at a constant temperature. The slow evaporation of the solvent will lead to the gradual formation of single crystals over a period of several days to a week.
-
Crystal Harvesting: Once well-formed crystals of suitable size are observed, they are carefully harvested from the mother liquor.
Crystal Structure Analysis: An Inferred Perspective
As of the date of this guide, a definitive crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.[7][8] However, based on the analysis of numerous crystal structures of related benzimidazole derivatives, we can infer the likely structural features of the title compound.[9]
X-ray crystallographic studies of similar benzimidazole derivatives frequently reveal a planar or near-planar benzimidazole core.[9] The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions.
Expected Crystallographic Parameters (Hypothetical):
Based on related structures, it is plausible that this compound crystallizes in a monoclinic or triclinic crystal system. The planarity of the benzimidazole ring system would likely be maintained. The crystal packing would be influenced by weak C-H···N or C-H···O hydrogen bonds involving the aldehyde group and the benzimidazole ring. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in the overall crystal architecture.[9]
Figure 2: A conceptual diagram illustrating potential intermolecular interactions in the crystal lattice of this compound.
Applications in Drug Discovery and Organic Synthesis
The chemical reactivity of the aldehyde functional group, coupled with the inherent biological relevance of the benzimidazole scaffold, makes this compound a valuable starting material for the synthesis of a diverse range of bioactive molecules.[3]
-
Antiprotozoal Agents: Derivatives of this compound have shown promising activity against various protozoan parasites.[3]
-
Antimicrobial Agents: The benzimidazole core is a key feature in many antimicrobial drugs, and modifications at the 2-position through the carbaldehyde group can lead to the development of new antibacterial and antifungal compounds.[2]
-
Enzyme Inhibitors: The ability of the benzimidazole scaffold to interact with biological targets makes its derivatives potential candidates for enzyme inhibition.
-
Precursor for Heterocyclic Synthesis: The aldehyde group can participate in a variety of condensation reactions to form more complex heterocyclic systems, further expanding the chemical space for drug discovery.
Conclusion
This compound is a fundamentally important molecule with significant potential in medicinal chemistry and materials science. While its definitive crystal structure remains to be elucidated and publicly reported, a comprehensive understanding of its physicochemical properties and a reasoned expectation of its structural characteristics can be established from the available data on related compounds. This guide provides a foundational framework for researchers, offering insights into its synthesis, properties, and potential applications. The future determination and publication of its single-crystal X-ray structure will undoubtedly provide deeper insights into its solid-state behavior and further facilitate its application in the rational design of new functional molecules.
References
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Crystal structure of 1-methyl-2-({amino}methyl)1H-benzimidazol-3-ium picrate. (n.d.). Retrieved January 5, 2026, from [Link]
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- Kadhim, M. A., & Al-Adily, M. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136.
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Physical and chemical properties of 1-methyl-1H-benzimidazole-2-carbaldehyde
An In-Depth Technical Guide to 1-methyl-1H-benzimidazole-2-carbaldehyde
Introduction
This compound is a heterocyclic aromatic aldehyde that serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its structure, featuring the biologically significant benzimidazole core fused with a reactive aldehyde functional group, makes it a versatile building block for the synthesis of more complex molecules.[1][2] The benzimidazole scaffold itself is recognized as a "privileged structure" in drug discovery, owing to its presence in numerous biologically active compounds and its structural similarity to natural purines, which allows for favorable interactions with various biopolymers.[3][4] This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these properties is the first step in harnessing its synthetic potential.
Chemical Identity
-
IUPAC Name: this compound[5]
-
Common Synonyms: 1-Methyl-2-formylbenzimidazole[5]
-
Molecular Structure:
Source: PubChem CID 762084
Core Physicochemical Data
The following table summarizes the key quantitative properties of the compound, which are essential for experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.
| Property | Value | Source(s) |
| CAS Number | 3012-80-4 | [1][5] |
| Molecular Formula | C₉H₈N₂O | [1][5] |
| Molecular Weight | 160.17 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 114-122 °C | [2] |
| Boiling Point | 332.7 ± 25.0 °C (at 760 mmHg) | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Solubility | Soluble in organic solvents; poor aqueous solubility. | [1] |
| LogP | 1.44 |
Field Insights on Physicochemical Properties
-
Melting Point as a Purity Indicator: The relatively sharp melting point range (e.g., 118-122°C) is a strong indicator of high purity.[2] A broader range would suggest the presence of impurities, necessitating further purification steps like recrystallization.
-
Solubility Implications: The compound's poor solubility in water (<0.1 mg/mL) but good solubility in organic solvents is typical for a moderately lipophilic molecule of its size.[1] This is a critical consideration for reaction setup, requiring organic solvents for homogeneous reaction mixtures, and for biological assays, where formulation with co-solvents like DMSO may be necessary.
-
Stability and Storage: The compound is generally stable under normal conditions but is noted to be potentially air-sensitive.[1][2] For long-term integrity, it is recommended to store the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the aldehyde group.[2]
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is the cornerstone of chemical characterization, providing an unambiguous fingerprint of the molecular structure.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. For this molecule, the most diagnostic peak is the carbonyl (C=O) stretch of the aldehyde.
-
Key Absorption Band: A strong absorption band is typically observed around 1680 cm⁻¹ .[1]
-
Expert Interpretation: This frequency is characteristic of an aromatic aldehyde. The conjugation of the carbonyl group with the electron-rich benzimidazole ring system slightly lowers the stretching frequency compared to a simple aliphatic aldehyde. This delocalization of electron density weakens the C=O double bond, shifting the absorption to a lower wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Aldehyde Proton (CHO): A distinctive singlet appearing far downfield, typically around δ 9.5-10.5 ppm . This significant deshielding is due to the electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.2-8.0 ppm , corresponding to the four protons on the benzene portion of the benzimidazole ring.
-
N-Methyl Protons (N-CH₃): A sharp singlet around δ 3.8-4.2 ppm , integrating to three protons. Its specific chemical shift confirms its attachment to a nitrogen atom within the heterocyclic system.
-
-
¹³C NMR:
-
Aldehyde Carbonyl (CHO): A peak in the highly deshielded region of δ 180-190 ppm .
-
Aromatic & Heterocyclic Carbons: Multiple peaks between δ 110-150 ppm .
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Expected Molecular Ion Peak (M⁺): An exact mass of 160.0637 m/z for the molecular ion [C₉H₈N₂O]⁺ is expected in high-resolution mass spectrometry (HRMS). This precise measurement is crucial for confirming the elemental composition.
Synthesis and Chemical Reactivity
The utility of this compound lies in its synthesis and subsequent chemical transformations.
Common Synthetic Pathway: Vilsmeier-Haack Reaction
A prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack formylation of 1-methyl-1H-benzimidazole. This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[6][7][8]
-
Causality of Reagent Choice: The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[9] The resulting chloroiminium ion is the active electrophile that attacks the electron-rich C2 position of the 1-methyl-1H-benzimidazole ring.[8] The reaction is completed by aqueous workup, which hydrolyzes the intermediate iminium salt to the final aldehyde.
Caption: Workflow for the Vilsmeier-Haack synthesis of the target aldehyde.
Key Chemical Reactivity
The aldehyde group is a hub of chemical reactivity, allowing for a wide range of transformations to build molecular complexity.
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid (1-methyl-1H-benzimidazole-2-carboxylic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.[1]
-
Reduction: The aldehyde can be reduced to the primary alcohol ( (1-methyl-1H-benzimidazol-2-yl)methanol ) using reducing agents such as sodium borohydride (NaBH₄).
-
Condensation Reactions: As a classic electrophile, it undergoes condensation with various nucleophiles. The Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is a powerful C-C bond-forming reaction used to create α,β-unsaturated systems.[10][11]
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, replacing the C=O bond with a C=C bond.
Caption: Key reaction pathways of this compound.
Applications in Research and Drug Development
This aldehyde is not merely a chemical curiosity; it is a validated precursor for developing novel therapeutic agents.[2]
-
Antiprotozoal Agents: Derivatives synthesized from this starting material have shown significant activity against protozoan pathogens like Giardia intestinalis and Trichomonas vaginalis, in some cases exceeding the efficacy of the standard drug metronidazole.[2]
-
Antimicrobial and Antifungal Activity: The benzimidazole core is a well-known pharmacophore in antimicrobial agents.[1] Derivatives stemming from this aldehyde have demonstrated potent activity against resistant bacterial strains, including MRSA (Staphylococcus aureus) and Mycobacterium smegmatis, as well as fungi like Candida albicans.[2]
-
Anticancer Research: The ability to generate complex heterocyclic systems from this aldehyde has led to its use in synthesizing fused imidazo-pyridine structures that are being investigated for their anticancer properties.[2]
Experimental Protocol: Knoevenagel Condensation
To ensure scientific integrity, a protocol must be a self-validating system. This example for a Knoevenagel condensation includes not just the reaction steps but also the necessary workup and purification to guarantee the identity and purity of the product.
Objective: To synthesize (E)-2-cyano-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide via a base-catalyzed Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
2-Cyanoacetamide (1.1 eq)
-
Piperidine (catalytic, ~0.1 eq)
-
Ethanol (solvent)
-
Deionized water (for washing)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Step-by-Step Methodology:
-
Reaction Setup (The "Why"): In a round-bottom flask, dissolve this compound in a minimal amount of ethanol. Ethanol is chosen as it solubilizes the reactants while also being a polar protic solvent that can facilitate the reaction. Add 2-cyanoacetamide to the solution.
-
Initiation (The "Why"): Add a catalytic amount of piperidine. Piperidine, a weak organic base, is sufficient to deprotonate the active methylene group of 2-cyanoacetamide, generating the nucleophilic carbanion required for the reaction without causing unwanted side reactions like hydrolysis of the amide.[12]
-
Reaction Progression (The "Why"): Gently heat the mixture to reflux (~78°C for ethanol) and stir for 2-4 hours. Heating provides the necessary activation energy for the condensation and subsequent dehydration steps.[13]
-
Monitoring (Self-Validation Step 1): Monitor the reaction's progress using Thin Layer Chromatography (TLC). A non-polar eluent system (e.g., 3:1 Hexane:Ethyl Acetate) should show the consumption of the starting aldehyde spot and the appearance of a new, typically more polar, product spot. This confirms the reaction is proceeding as expected.
-
Workup and Isolation (The "Why"): Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product, being more conjugated and often less soluble in cold ethanol, should precipitate. Pour the reaction mixture into a beaker of cold water to induce further precipitation.
-
Purification (Self-Validation Step 2): Collect the solid product by vacuum filtration. Wash the solid on the filter paper with copious amounts of cold water to remove any residual piperidine and unreacted 2-cyanoacetamide. A final wash with a small amount of cold ethanol can remove trace starting materials.[10]
-
Final Characterization (Self-Validation Step 3): Dry the purified solid under vacuum. Characterize the final product by taking a melting point and recording its ¹H NMR and IR spectra to confirm that the desired structure has been formed and is of high purity.
Safety and Handling
Professional laboratory practice requires adherence to strict safety protocols.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14][15]
-
Handling Precautions: Avoid formation of dust and aerosols.[14][15] Ensure eye wash stations and safety showers are readily accessible.[16]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can react exothermically or degrade the compound.[16]
-
Disposal: Dispose of chemical waste in accordance with federal, state, and local regulations.
Conclusion
This compound is a high-value chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its strategic importance stems from the reactivity of its aldehyde functional group, which provides a gateway to a vast array of complex molecules, particularly those with therapeutic potential in antimicrobial and anticancer applications. The synthetic protocols for its use, such as the Vilsmeier-Haack and Knoevenagel reactions, are robust and well-established. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for any researcher aiming to leverage this versatile building block in the pursuit of novel chemical entities.
References
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Chemsrc. (n.d.). This compound | CAS#:3012-80-4. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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MassBank of North America. (n.d.). This compound oxime - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. Retrieved from [Link]
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HPC Standards. (n.d.). Sodium benzoate | 1X250MG | C7H5NaO2 | 676681 | 532-32-1. Retrieved from [Link]
-
ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of (1-methyl/1 H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes under solvent free conditions and under micro-wave irradiation. Retrieved from [Link]
-
Aston Publications Explorer. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. Retrieved from [Link]
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Broadview Technologies, Inc. (2016). Safety Data Sheet AC-32. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]
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Theoretical and computational studies of 1-methyl-1H-benzimidazole-2-carbaldehyde
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-methyl-1H-benzimidazole-2-carbaldehyde
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] this compound, a key derivative, serves as a versatile synthetic intermediate for developing novel therapeutic agents and functional materials.[3][4] This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and, most critically, the theoretical and computational analysis of this compound. We delve into Density Functional Theory (DFT) to elucidate its structural and electronic properties and employ molecular docking simulations to predict its interaction with biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the discovery and design of new benzimidazole-based molecules.
Introduction: The Significance of the Benzimidazole Core
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in drug discovery.[1] Its derivatives exhibit a remarkable breadth of biological activities, including antiprotozoal, antimicrobial, antifungal, and anticancer properties.[3][4][5] The introduction of a methyl group at the N1 position and a carbaldehyde (formyl) group at the C2 position in this compound (Molecular Formula: C₉H₈N₂O) creates a molecule with unique reactivity.[3] The aldehyde functional group, in particular, is a reactive handle for a wide array of chemical transformations, making it an invaluable building block for synthesizing more complex heterocyclic systems.[3][4]
Understanding the fundamental electronic structure, reactivity, and potential biomolecular interactions of this compound is paramount for its rational application in drug design. Computational chemistry offers a powerful, cost-effective suite of tools to predict these properties, guiding synthetic efforts and providing mechanistic insights that are often difficult to obtain through experimental means alone.
Synthesis and Spectroscopic Characterization
A robust understanding of a molecule begins with its synthesis and empirical characterization. The following sections detail a standard protocol for the synthesis of this compound and the subsequent spectroscopic analysis used to confirm its structure and purity.
Experimental Protocol: Synthesis
The synthesis of 2-substituted benzimidazoles can be achieved through several methods, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[6][7] The following is a representative protocol for synthesizing the title compound.
Rationale: This procedure utilizes a condensation reaction, a reliable method for forming the benzimidazole ring system. The choice of an acid catalyst facilitates the cyclization and subsequent dehydration steps, while the purification via column chromatography ensures the isolation of a high-purity product essential for both accurate spectroscopic analysis and biological testing.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) and 1-methyl-2-imidazolecarboxaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), to the mixture.[7]
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80°C or reflux) for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a mild base like sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound as a solid.[4]
Workflow for Synthesis and Characterization
Caption: Workflow from synthesis to spectroscopic validation.
Spectroscopic Data Interpretation
Spectroscopy is indispensable for structural elucidation.[8] The combined data from FT-IR, NMR, and UV-Vis spectroscopy provide a complete fingerprint of the molecule.
| Technique | Expected Observations | Interpretation |
| FT-IR | ~1690-1710 cm⁻¹ (strong)~3000-3100 cm⁻¹ (weak)~1590-1620 cm⁻¹ (medium) | C=O stretch of the aldehyde group.[9]Aromatic C-H stretch.C=N and C=C stretches of the benzimidazole ring.[9] |
| ¹H NMR | ~9.9-10.1 ppm (singlet, 1H)~7.3-7.9 ppm (multiplets, 4H)~4.0 ppm (singlet, 3H) | Aldehyde proton (CHO).Protons of the benzene ring.Methyl protons (N-CH₃). |
| ¹³C NMR | ~185-195 ppm~110-150 ppm~30-35 ppm | Aldehyde carbonyl carbon.Carbons of the benzimidazole ring system.Methyl carbon (N-CH₃). |
| UV-Vis | Two primary absorption bands, typically in the ranges of 220-250 nm and 270-300 nm.[10] | Correspond to π→π* and n→π* electronic transitions within the aromatic system and the carbonyl group. |
Theoretical and Computational Studies
Computational modeling provides deep insights into the intrinsic properties of a molecule. Here, we focus on Density Functional Theory (DFT) for structural and electronic analysis and molecular docking to explore potential biological interactions.
Density Functional Theory (DFT) Analysis
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11] It is employed to calculate optimized molecular geometry, vibrational frequencies, and electronic properties like molecular orbitals and electrostatic potential.
Methodological Rationale:
-
Software: Gaussian 09/16 suite is a standard for such calculations.[11]
-
Functional/Basis Set: The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted combination that offers a good compromise between computational expense and accuracy for organic molecules.[12] The B3LYP hybrid functional effectively incorporates electron correlation. The 6-311++G(d,p) basis set is robust, featuring diffuse functions (++) to handle lone pairs and polarization functions (d,p) to model the non-spherical nature of electron density in bonds.[13]
Workflow for DFT Analysis
Caption: Computational workflow for DFT-based analysis.
3.1.1. Optimized Geometric Structure
DFT calculations predict the most stable three-dimensional arrangement of atoms by minimizing the energy of the system. The resulting bond lengths and angles provide a theoretical structure that can be compared with experimental X-ray crystallography data for validation.
| Parameter | Calculated Value (Å or °) | Interpretation |
| Bond Length C=O | ~1.21 Å | Typical double bond character of a carbonyl group. |
| Bond Length N1-CH₃ | ~1.47 Å | Standard single bond length. |
| Bond Length C2-CHO | ~1.48 Å | Single bond connecting the aldehyde to the ring. |
| Dihedral Angle | Varies | The planarity of the benzimidazole ring relative to the aldehyde group can be assessed. |
(Note: These are typical expected values based on DFT studies of similar molecules. Actual calculated values would be generated from the specific computation.)[14]
3.1.2. Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.[15]
-
HOMO: Typically localized over the electron-rich benzimidazole ring system, indicating this is the primary site for electrophilic attack.
-
LUMO: Often distributed over the aldehyde group and the imidazole ring, highlighting the regions susceptible to nucleophilic attack.
-
Energy Gap (ΔE): A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
3.1.3. Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a color-coded visualization of the total electron density on the molecular surface. It is an invaluable tool for predicting how molecules will interact.[14]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like the oxygen of the carbonyl group. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, such as the hydrogen of the aldehyde group and around the aromatic protons. These are sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Represent areas of neutral or nonpolar character.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[1] It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.[16]
Rationale: Given the known antimicrobial and antiprotozoal activity of benzimidazole derivatives, a relevant protein target could be an essential enzyme from a pathogen, such as dihydrofolate reductase (DHFR) or a specific kinase.[4][5]
Step-by-Step Methodology:
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using DFT or a molecular mechanics force field.
-
Grid Generation: Define the binding site (active site) on the receptor. A grid box is generated around this site to define the search space for the ligand.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to explore possible binding poses of the ligand within the receptor's active site.[1] The algorithm scores and ranks these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
Analysis: Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.
Workflow for Molecular Docking
Caption: Standard workflow for a molecular docking study.
Conclusion and Future Directions
The integration of experimental synthesis and characterization with advanced computational studies provides a powerful paradigm for the exploration of this compound. DFT calculations offer a detailed map of its electronic landscape and reactivity, while molecular docking provides a predictive framework for its biological activity. The insights gained from these theoretical studies can guide the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery pipeline for this important class of heterocyclic compounds.
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Stoyanov, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2015). Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]
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Al-Ostath, A. I. N., et al. (2024). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]
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Uddin, M. T., et al. (2020). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank. Retrieved from [Link]
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Unsal, S. O., & Karabacak, M. (2020). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. ResearchGate. Retrieved from [Link]
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Acar, Ç., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 1-methyl-1H-benzimidazole-2-carbaldehyde
Introduction
1-methyl-1H-benzimidazole-2-carbaldehyde is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its benzimidazole core is a privileged scaffold found in numerous biologically active molecules, and the presence of a reactive aldehyde group at the 2-position makes it a versatile synthetic intermediate for the creation of more complex pharmaceutical agents.[1][2] Derivatives of this compound have been explored for their potential as antiprotozoal and antimicrobial agents.[2] Understanding the solubility of this compound in various solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of its solubility characteristics, the underlying physicochemical principles, and detailed protocols for its empirical determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its molecular structure and the nature of the solvent. For this compound, the key structural features influencing its solubility are the benzimidazole ring system, the methyl group, and the carbaldehyde functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1][3] |
| Melting Point | 114-116 °C | [4] |
| LogP (predicted) | 1.1 | [3] |
| pKa (predicted) | Multiple ionizable sites on the benzimidazole nitrogen atoms. | [1] |
The benzimidazole core, with its fused benzene and imidazole rings, is a relatively nonpolar, aromatic system. However, the nitrogen atoms in the imidazole ring can participate in hydrogen bonding, both as acceptors and, in the parent benzimidazole, as donors. The methylation at the N-1 position in this compound removes one of these hydrogen bond donor sites, which can impact its solubility profile compared to its unmethylated counterpart.
The carbaldehyde group is polar and can act as a hydrogen bond acceptor. This group contributes to the compound's ability to interact with polar solvents. The interplay between the largely hydrophobic benzimidazole ring and the polar aldehyde group gives the molecule an amphiphilic character, leading to varied solubility across different solvent systems.[1]
Solubility Profile of this compound
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature, a qualitative and estimated solubility profile can be constructed based on available information and the solubility of structurally related compounds.
Aqueous Solubility: The aqueous solubility of this compound is reported to be poor, with an estimated value of less than 0.1 mg/mL at 25°C.[1] This low solubility in water is a critical factor to consider in biological assays and for the formulation of aqueous dosage forms. The pKa of the benzimidazole nitrogen atoms will influence the solubility in aqueous solutions of varying pH.[1] In acidic solutions, protonation of the basic nitrogen could lead to increased solubility, while in strongly basic solutions, deprotonation might occur.
Organic Solvent Solubility: Generally, this compound exhibits good solubility in polar organic solvents.[1]
-
Alcohols (Methanol, Ethanol): Good solubility is observed in alcoholic solvents like methanol and ethanol.[1] This is attributed to the ability of the aldehyde group and the benzimidazole nitrogens to form hydrogen bonds with the hydroxyl group of the alcohols.
-
Polar Aprotic Solvents (DMSO, DMF): Moderate to good solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] These solvents are effective at solvating both the polar and nonpolar regions of the molecule.
-
Chlorinated Solvents (Dichloromethane): Based on the solubility of the parent benzimidazole, moderate solubility is anticipated in dichloromethane.
-
Ethers (Diethyl ether): The parent benzimidazole is sparingly soluble in diethyl ether, suggesting that this compound may also have limited solubility in this solvent.
-
Nonpolar Solvents (Hexane, Toluene): Due to the polar nature of the aldehyde group, poor solubility is expected in nonpolar solvents like hexane. The parent benzimidazole has low solubility in toluene, suggesting a similar trend for its derivative.
Table 2: Qualitative and Estimated Solubility of this compound
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | Poor (< 0.1 mg/mL) | Predominantly nonpolar benzimidazole backbone.[1] |
| Methanol | Polar Protic | Good | Hydrogen bonding interactions.[1] |
| Ethanol | Polar Protic | Good | Hydrogen bonding interactions.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | Solvates both polar and nonpolar regions.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Good | Solvates both polar and nonpolar regions.[1] |
| Acetonitrile | Polar Aprotic | Moderate | Polarity suitable for dissolving the compound. |
| Acetone | Polar Aprotic | Moderate | Polarity suitable for dissolving the compound. |
| Dichloromethane | Halogenated | Moderate | Based on data for parent benzimidazole. |
| Ethyl Acetate | Ester | Moderate | Intermediate polarity. |
| Toluene | Aromatic | Poor | Predominantly nonpolar nature of the solvent. |
| Hexane | Nonpolar | Poor | Mismatch in polarity. |
Experimental Determination of Thermodynamic (Equilibrium) Solubility
For definitive quantitative data, empirical determination of solubility is essential. The "shake-flask" method is the gold standard for determining thermodynamic, or equilibrium, solubility. This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.
Rationale for the Shake-Flask Method
The shake-flask method is considered the most reliable for determining thermodynamic solubility because it allows the system to reach a true equilibrium between the undissolved solid and the dissolved solute. This is crucial for understanding the maximum amount of a compound that can be dissolved under stable conditions, which is vital for formulation development and understanding intrinsic bioavailability.
Step-by-Step Protocol for the Shake-Flask Method
-
Preparation:
-
Ensure the this compound is of high purity.
-
Use high-purity solvents.
-
Prepare a series of vials or flasks for each solvent to be tested.
-
-
Addition of Compound and Solvent:
-
Add an excess amount of solid this compound to each vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. The time required should be determined by taking measurements at different time points until the concentration of the dissolved compound remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid material.
-
To ensure all undissolved particles are removed, the supernatant should be filtered (using a filter compatible with the solvent) or centrifuged.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. The UV-Vis spectrum of this compound shows a primary absorption maximum around 280 nm.
-
Construct a calibration curve from the standard solutions (absorbance vs. concentration).
-
Use the calibration curve to determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.
-
Experimental Workflow Diagram
Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.
Kinetic Solubility for High-Throughput Screening
In early-stage drug discovery, a high-throughput method for assessing solubility is often preferred. Kinetic solubility assays provide a rapid estimation of a compound's solubility under non-equilibrium conditions. A common approach involves preparing a concentrated stock solution of the compound in DMSO and then diluting it into an aqueous buffer.
Rationale for Kinetic Solubility Assays
Kinetic solubility assays are valuable for quickly identifying compounds with potential solubility liabilities. While they do not provide the true thermodynamic solubility, they are a good indicator of how a compound will behave when introduced into an aqueous environment from an organic solvent, which mimics many in vitro biological assays.
Step-by-Step Protocol for a UV-Vis Based Kinetic Solubility Assay
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution with the same aqueous buffer that will be used for the final dilution.
-
-
Aqueous Dilution and Precipitation:
-
In a separate 96-well plate, add the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Add a small volume of each concentration from the DMSO serial dilution plate to the corresponding wells of the aqueous plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours). During this time, the compound may precipitate out of solution if its solubility limit is exceeded.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength where the compound absorbs and the buffer does not (e.g., around 280 nm) using a UV-Vis plate reader.
-
The highest concentration at which no significant increase in absorbance (due to light scattering from precipitated particles) is observed compared to a clear solution is considered the kinetic solubility. Alternatively, the plate can be filtered to remove precipitate, and the absorbance of the filtrate is measured.
-
Logical Relationship Diagram
Caption: Relationship between experimental context and choice of solubility assay.
Implications for Drug Development
The solubility of this compound and its derivatives is a critical determinant of their potential as therapeutic agents.
-
In Vitro Assays: Poor aqueous solubility can lead to the precipitation of the compound in biological assay media, resulting in inaccurate and unreliable data. Understanding the solubility limit is crucial for designing meaningful experiments.
-
Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low aqueous solubility can be a major hurdle to achieving adequate oral bioavailability.
-
Formulation: Knowledge of the solubility in various solvents is essential for developing suitable formulations for both preclinical and clinical studies. For poorly soluble compounds, techniques such as co-solvents, surfactants, or amorphous solid dispersions may be necessary.
-
Synthetic Chemistry: Solubility in organic solvents is important for reaction setup, monitoring, and purification by crystallization or chromatography.
Conclusion
This compound is a valuable building block in medicinal chemistry. Its solubility is characterized by poor aqueous solubility and good solubility in polar organic solvents, a profile dictated by its amphiphilic nature. While precise quantitative data across a broad solvent spectrum is limited, established methodologies such as the shake-flask method can provide accurate thermodynamic solubility, and kinetic assays offer a high-throughput alternative for early-stage screening. A thorough understanding and empirical determination of the solubility of this compound and its derivatives are indispensable for advancing their development as potential therapeutic agents.
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Tautomerism in N-unsubstituted 1H-benzimidazoles: An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of prototropic tautomerism in N-unsubstituted 1H-benzimidazoles, a pivotal physicochemical property with profound implications for drug design, development, and formulation. We delve into the fundamental principles governing the dynamic equilibrium between the 1H- and 3H-tautomeric forms, meticulously examining the influence of electronic and steric effects of substituents, solvent polarity, pH, and temperature. This guide offers detailed, field-proven experimental protocols for the characterization and quantification of tautomeric populations using Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography. Furthermore, we present a practical overview of computational methodologies, primarily Density Functional Theory (DFT), for the accurate prediction of tautomer stability and pKa values. Through illustrative case studies, we highlight the critical role of tautomerism in modulating drug-receptor interactions, solubility, and metabolic stability, thereby providing researchers and drug development professionals with the essential knowledge to harness and control this phenomenon for therapeutic advantage.
Introduction: The Dynamic Nature of the Benzimidazole Scaffold
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and antihypertensives like candesartan.[1] Its widespread use stems from its versatile biological activities and its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.[2]
A key, yet often underappreciated, feature of N-unsubstituted benzimidazoles is their existence as a dynamic equilibrium of two prototropic tautomers: the 1H- and 3H- forms.[3][4] This phenomenon, known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the imidazole ring.[5] The interconversion between these tautomers is typically rapid, and the position of the equilibrium is highly sensitive to the molecular environment.
Understanding and controlling this tautomeric equilibrium is not merely an academic exercise; it is a critical aspect of rational drug design.[5] The two tautomers can exhibit distinct physicochemical properties, including:
-
Hydrogen bonding capabilities: The position of the N-H proton dictates the hydrogen bond donor and acceptor sites, which is fundamental for molecular recognition at the receptor binding site.[6][7]
-
Dipole moment and polarity: The differential charge distribution in the tautomers affects their solubility, membrane permeability, and overall pharmacokinetic profile.
-
pKa values: The basicity of the nitrogen atoms differs between the two tautomers, influencing the ionization state of the molecule at physiological pH.[8]
Failure to account for tautomerism can lead to misleading structure-activity relationship (SAR) studies, inaccurate computational models, and unforeseen challenges in formulation and bioavailability. This guide aims to provide a robust framework for the comprehensive analysis and strategic manipulation of tautomerism in N-unsubstituted 1H-benzimidazoles.
Caption: Prototropic tautomerism in N-unsubstituted 1H-benzimidazole.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the 1H- and 3H-tautomers is dictated by a confluence of intramolecular and intermolecular forces. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric preference of a benzimidazole-based drug candidate.
Substituent Effects
The nature and position of substituents on the benzimidazole ring have a profound impact on the relative stability of the two tautomers. These effects can be broadly categorized as electronic and steric.
-
Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the tautomers by modulating the electron density of the imidazole ring. For instance, an EDG at the 5-position may preferentially stabilize the 6-methoxy tautomer in the case of omeprazole.[9]
-
Steric Effects: Bulky substituents, particularly at the 2-position, can create steric hindrance that favors one tautomer over the other.
Caption: Factors influencing the tautomeric equilibrium of benzimidazoles.
Solvent Effects
The polarity and hydrogen-bonding capacity of the solvent play a crucial role in determining the predominant tautomeric form in solution.[10]
-
Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar tautomer. For example, in polar protic solvents like ethanol and DMSO, both tautomeric forms of some benzimidazoles can coexist due to intermolecular hydrogen bonding.[11]
-
Nonpolar Solvents: In nonpolar solvents, the less polar tautomer is generally favored. In some cases, only one tautomeric form is observed.[11]
pH and Temperature
The pH of the medium influences the protonation state of the benzimidazole ring, which in turn can shift the tautomeric equilibrium. The pKa values of the two tautomers are different, and understanding these differences is vital for predicting the behavior of the drug in different physiological compartments.[12]
Temperature can also affect the tautomeric equilibrium and the rate of interconversion. Variable-temperature NMR (VT-NMR) is a powerful technique to study these effects.[10]
Experimental Characterization of Tautomers
A multi-pronged analytical approach is often necessary to unambiguously characterize and quantify the tautomeric forms of N-unsubstituted 1H-benzimidazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful techniques for studying tautomerism in solution.[13] Both ¹H and ¹³C NMR can provide valuable information.
-
¹H NMR: In cases of slow exchange on the NMR timescale (often achieved at low temperatures), distinct signals for the protons of each tautomer can be observed. The ratio of the tautomers can be determined by integrating these signals.[9]
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring, particularly C4/C7 and C5/C6, are sensitive to the position of the N-H proton. By comparing the observed chemical shifts with those of N-methylated analogs (which lock the tautomeric form), the tautomeric ratio can be estimated.[13]
Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Tautomer Analysis
| Carbon | 1-Methyl-benzimidazole (Model for 1H-tautomer) in CDCl₃ | Benzimidazole (Tautomeric Mixture) in DMSO-d₆ |
| C2 | 141.2 | 141.5 |
| C4 | 120.4 | 115.0 |
| C5 | 122.2 | 121.7 |
| C6 | 122.9 | 121.7 |
| C7 | 109.5 | 115.0 |
| C3a/C7a | 136.9/143.5 | 138.4 |
Data compiled from multiple sources for illustrative purposes.[13]
-
Sample Preparation: Dissolve a precisely weighed amount of the benzimidazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of approximately 10-20 mM.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.
-
If the exchange between tautomers is fast at ambient temperature, leading to averaged signals, perform variable-temperature (VT) NMR experiments. Decrease the temperature in increments (e.g., 10 K) until the signals for the individual tautomers are resolved.
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Carefully phase and baseline correct the spectra.
-
Identify the distinct, well-resolved signals corresponding to each tautomer.
-
Integrate the signals for each tautomer.
-
Calculate the molar ratio of the tautomers by dividing the integral values.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the two tautomers have distinct absorption spectra.[11] The position of the absorption maximum (λ_max) can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. By analyzing the changes in the UV-Vis spectrum in different solvents, information about the tautomeric equilibrium can be inferred.[14]
-
Sample Preparation: Prepare stock solutions of the benzimidazole derivative in a high-purity solvent (e.g., acetonitrile, ethanol).
-
Solvent Series: Prepare a series of solutions of the benzimidazole in different solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water). Ensure the concentration is the same in all solutions.
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the λ_max for each solution.
-
Analyze the shifts in λ_max as a function of solvent polarity. A significant shift can indicate a change in the predominant tautomeric form.
-
For quantitative analysis, deconvolution of the overlapping spectra of the two tautomers may be necessary, often requiring computational support.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[15] It allows for the precise determination of bond lengths and the position of the N-H proton. However, it is important to remember that the tautomeric form in the crystal may not be the same as the predominant form in solution.
-
Solvent Selection: Screen a variety of solvents with different polarities and evaporation rates to find suitable conditions for crystal growth.
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the benzimidazole derivative in a suitable solvent to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent will slowly diffuse into the vial, inducing crystallization.
-
-
Crystal Harvesting and Analysis:
-
Carefully harvest the single crystals and mount them on a goniometer.
-
Perform X-ray diffraction analysis to determine the crystal structure.
-
Computational Modeling of Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying benzimidazole tautomerism.[16] It allows for the prediction of the relative stabilities of tautomers, the calculation of pKa values, and the simulation of spectroscopic properties.
Caption: A generalized workflow for the computational study of benzimidazole tautomerism using DFT.
Protocol: DFT Calculation of Tautomer Ratios and pKa
This protocol outlines a general procedure using the Gaussian software package.
-
Structure Preparation:
-
Build the 3D structures of both the 1H- and 3H-tautomers of the benzimidazole derivative using a molecular editor (e.g., GaussView).
-
-
Geometry Optimization and Frequency Calculation (Gas Phase):
-
Perform a geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
The route section in the Gaussian input file would look like: #p opt freq b3lyp/6-31g(d).
-
Confirm that the optimized structures are true minima (no imaginary frequencies).
-
-
Solvation Energy Calculation:
-
Perform a single-point energy calculation on the gas-phase optimized geometries, incorporating a continuum solvation model (e.g., PCM or SMD) to simulate the solvent of interest (e.g., water).
-
The route section would be: #p b3lyp/6-31g(d) scrf=(smd,solvent=water).
-
-
Tautomer Ratio Calculation:
-
Extract the Gibbs free energies (G) of the solvated tautomers from the output files.
-
Calculate the relative Gibbs free energy (ΔG) between the two tautomers.
-
Use the Boltzmann distribution to calculate the tautomer ratio at a given temperature (e.g., 298.15 K).
-
-
pKa Calculation:
-
Perform similar calculations for the protonated forms of the benzimidazoles.
-
Use a thermodynamic cycle (e.g., the direct method) to calculate the pKa values from the Gibbs free energies of the neutral and protonated species in solution.[17]
-
Table 2: Experimental vs. Computationally Predicted pKa Values for Benzimidazole
| Method | Experimental pKa | Predicted pKa (B3LYP/6-31+G(d,p)-PCM) |
| Protonation | 5.4 | 5.2 - 5.8 (depending on the specific protocol) |
Data compiled from multiple sources.[8][17]
Implications for Drug Development: Case Studies
The tautomeric state of a benzimidazole drug can have a dramatic impact on its biological activity and pharmacokinetic properties.
Case Study 1: Omeprazole (Proton Pump Inhibitor)
Omeprazole, a widely used drug for treating acid reflux, is a substituted benzimidazole. Its mechanism of action involves protonation in the acidic environment of the stomach's parietal cells, followed by conversion to a reactive sulfenamide that inhibits the H⁺/K⁺-ATPase. The tautomerism of the benzimidazole ring influences the pKa of the pyridine nitrogen, which is crucial for the initial protonation step.[9] The substituent pattern on the benzimidazole ring is optimized to ensure accumulation in the acidic compartment and efficient conversion to the active inhibitor.
Case Study 2: Albendazole (Anthelmintic)
Albendazole is a broad-spectrum anthelmintic agent. Its efficacy is dependent on its ability to bind to β-tubulin in parasitic worms, inhibiting microtubule polymerization. The tautomeric form of the benzimidazole core is critical for establishing the correct hydrogen bonding interactions within the β-tubulin binding pocket. Different tautomers may exhibit different binding affinities, thus affecting the drug's potency.
Conclusion
Tautomerism in N-unsubstituted 1H-benzimidazoles is a fundamental property that profoundly influences their behavior as active pharmaceutical ingredients. A comprehensive understanding and proactive investigation of this phenomenon are essential for modern drug discovery and development. By integrating advanced experimental techniques and computational modeling, researchers can characterize, predict, and ultimately control the tautomeric equilibrium of benzimidazole-based drug candidates. This knowledge-driven approach will undoubtedly lead to the design of more effective, safer, and more bioavailable medicines. The protocols and insights provided in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry.
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Benzimidazole-based anion receptors: tautomeric switching and selectivity. Organic & Biomolecular Chemistry. [Link]
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Benzimidazole-based anion receptors: tautomeric switching and selectivity. PubMed. [Link]
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Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). SciSpace. [Link]
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Benzimidazole. Encyclopedia MDPI. [Link]
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Tautomerization of benzimidazole. ResearchGate. [Link]
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Calculating pKa with Density Functional Theory. YouTube. [Link]
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Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Semantic Scholar. [Link]
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Solvent-modulated ground-state rotamerism and tautomerism and excited-state proton-transfer processes in o-hydroxynaphthylbenzimidazoles. National Genomics Data Center (CNCB-NGDC). [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC - NIH. [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. ResearchGate. [Link]
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1 Determining the pKa of Simple Molecules Using Gaussian 2009 Edition. University of Illinois. [Link]
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Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. PubMed. [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. OUCI. [Link]
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NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. ResearchGate. [Link]
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Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PMC - NIH. [Link]
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Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. ResearchGate. [Link]
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Synthesis, spectral studies and solvatochromism of some novel benzimidazole derivatives--ESIPT process. PubMed. [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. [Link]
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Tautomers of benzimidazole moiety.1. ResearchGate. [Link]
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The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. ResearchGate. [Link]
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Dual Photochemistry of Benzimidazole. PMC - NIH. [Link]
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pKa values of benzimidazole derivatives in their uncomplexed (pKa) and... ResearchGate. [Link]
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Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. [Link]
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Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. PubMed. [Link]
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Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). AWS. [Link]
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arXiv:2210.02977v1 [quant-ph] 6 Oct 2022. SciSpace. [Link]
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Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). ACS Publications. [Link]
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Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]
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Predicting the Tautomeric Equilibrium of Acetylacetone in Solution. I. The Right Answer for the Wrong Reason?. ResearchGate. [Link]
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Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]
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[2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction. arXiv. [Link]
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Tautomeric Equilibria in Solutions of 2-Phenacylbenzimidazoles. ResearchGate. [Link]
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How to perform TD DFT calculation in Gaussian. YouTube. [Link]
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Spectroscopic Characterization of 1-Methyl-2-formylbenzimidazole: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-methyl-2-formylbenzimidazole, a heterocyclic compound of interest in pharmaceutical and materials science research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the application of key analytical techniques for structural elucidation and quality control. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of this target molecule. Each section includes detailed, self-validating experimental protocols, causality-driven explanations of experimental choices, and a thorough interpretation of predicted spectral data.
Introduction: The Significance of 1-Methyl-2-formylbenzimidazole
Benzimidazoles are a prominent class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The structural integrity and purity of benzimidazole derivatives are therefore of paramount importance in the drug discovery and development pipeline. 1-Methyl-2-formylbenzimidazole serves as a key synthetic intermediate, with its aldehyde functionality providing a reactive handle for the construction of more complex molecular architectures. A thorough spectroscopic characterization is the cornerstone of its quality assessment, ensuring unambiguous structural confirmation and the identification of potential impurities.
This guide will provide a detailed roadmap for the comprehensive spectroscopic analysis of 1-methyl-2-formylbenzimidazole, empowering researchers to confidently assess its structure and purity.
Molecular Structure and Spectroscopic Overview
The molecular structure of 1-methyl-2-formylbenzimidazole is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.
Caption: Molecular structure of 1-methyl-2-formylbenzimidazole.
The following sections will detail the expected spectroscopic signatures of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
3.1.1. Theoretical Principles
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable connectivity information.
3.1.2. Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of 1-methyl-2-formylbenzimidazole into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum. A standard acquisition involves 16-32 scans.
-
Caption: Experimental workflow for ¹H NMR spectroscopy.
3.1.3. Predicted Spectrum and Interpretation
Based on established chemical shift values for benzimidazole derivatives and aromatic aldehydes, the following ¹H NMR spectrum is predicted for 1-methyl-2-formylbenzimidazole in CDCl₃.[2][3][4]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| ~7.8-7.9 | Multiplet | 1H | Aromatic proton (H-7) | Protons on the benzene ring of the benzimidazole core typically resonate in this region. The exact shifts are influenced by the electron-withdrawing nature of the formyl group. |
| ~7.4-7.6 | Multiplet | 3H | Aromatic protons (H-4, H-5, H-6) | These protons are in a complex spin system and will appear as overlapping multiplets. |
| ~4.1 | Singlet | 3H | Methyl protons (N-CH₃) | The methyl group attached to the nitrogen atom is expected to be a singlet in the downfield region for alkyl groups due to the influence of the aromatic system. |
¹³C NMR Spectroscopy
3.2.1. Theoretical Principles
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms. Carbonyl carbons are typically found far downfield, while sp³ hybridized carbons are found upfield.
3.2.2. Experimental Protocol
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a more concentrated sample (20-50 mg) and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
3.2.3. Predicted Spectrum and Interpretation
The predicted ¹³C NMR spectrum for 1-methyl-2-formylbenzimidazole in CDCl₃ is as follows.[5]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 | Aldehyde carbon (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~145 | Imidazole carbon (C-2) | The carbon atom of the imidazole ring attached to the formyl group is deshielded. |
| ~142, ~135 | Benzene carbons (C-3a, C-7a) | The two carbons at the fusion of the benzene and imidazole rings. |
| ~125, ~124, ~121, ~111 | Benzene carbons (C-4, C-5, C-6, C-7) | The four carbons of the benzene ring will have distinct chemical shifts. |
| ~32 | Methyl carbon (N-CH₃) | The sp³ hybridized methyl carbon appears in the upfield region. |
Infrared (IR) Spectroscopy
4.1. Theoretical Principles
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of vibration is dependent on the bond strength and the masses of the bonded atoms. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for functional group identification.
4.2. Experimental Protocol
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of 1-methyl-2-formylbenzimidazole in a volatile solvent like methylene chloride.
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum.
-
4.3. Predicted Spectrum and Interpretation
The IR spectrum of 1-methyl-2-formylbenzimidazole is expected to show the following characteristic absorption bands.[6][7][8][9][10]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~2950-2850 | Medium | C-H stretch | Aliphatic C-H (methyl) |
| ~2850 and ~2750 | Medium, sharp | C-H stretch | Aldehyde C-H (Fermi resonance doublet) |
| ~1700 | Strong, sharp | C=O stretch | Aldehyde carbonyl |
| ~1600, ~1475 | Medium to weak | C=C stretch | Aromatic ring |
| ~1450 | Medium | C-H bend | Methyl group |
| ~1300-1000 | Strong | C-N stretch | Imidazole ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
5.1. Theoretical Principles
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation.[11][12]
5.2. Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or acetonitrile. The polarity of the solvent can influence the λmax.[13][14][15]
-
Sample Preparation: Prepare a dilute solution of 1-methyl-2-formylbenzimidazole in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record the baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution.
-
Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
5.3. Predicted Spectrum and Interpretation
For 1-methyl-2-formylbenzimidazole, electronic transitions are expected to be of the π → π* and n → π* type.[16] The benzimidazole ring system and the conjugated carbonyl group will give rise to strong absorptions in the UV region.
-
π → π* transition: A strong absorption band is expected around 250-280 nm, characteristic of the extended π-system of the benzimidazole ring conjugated with the formyl group.[17][18]
-
n → π* transition: A weaker absorption band may be observed at a longer wavelength, typically above 300 nm, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[16]
Mass Spectrometry (MS)
6.1. Theoretical Principles
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation.[19][20]
6.2. Experimental Protocol
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Volatilize the sample by heating, and then ionize it using a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
6.3. Predicted Spectrum and Interpretation
The mass spectrum of 1-methyl-2-formylbenzimidazole (Molecular Weight: 160.17 g/mol ) is expected to show the following key features:
-
Molecular Ion Peak (M⁺·): A peak at m/z = 160, corresponding to the intact radical cation.
-
Major Fragmentation Pathways:
-
Loss of the formyl radical (-CHO): A significant peak at m/z = 131, resulting from the cleavage of the C-C bond between the imidazole ring and the formyl group. This is often a very favorable fragmentation for aromatic aldehydes.[19]
-
Loss of CO: A peak at m/z = 132, corresponding to the loss of a neutral carbon monoxide molecule from the molecular ion.
-
Fragmentation of the benzimidazole ring: Further fragmentation of the benzimidazole core can lead to smaller fragments, though these are often less intense. Cleavage of the N-methyl bond could lead to a fragment at m/z 145.[21][22][23]
-
Caption: Predicted major fragmentation pathways for 1-methyl-2-formylbenzimidazole in EI-MS.
Summary of Spectroscopic Data
The following table summarizes the key predicted spectroscopic data for 1-methyl-2-formylbenzimidazole.
| Technique | Key Features |
| ¹H NMR (CDCl₃) | δ ~10.1 (s, 1H, -CHO), ~7.8-7.9 (m, 1H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H), ~4.1 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~185 (C=O), ~145 (C-2), ~142, ~135 (C-3a, C-7a), ~125, ~124, ~121, ~111 (aromatic C), ~32 (N-CH₃) |
| IR (Thin Film) | ~1700 cm⁻¹ (C=O stretch), ~2850 & ~2750 cm⁻¹ (aldehyde C-H stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~1600, ~1475 cm⁻¹ (aromatic C=C stretch) |
| UV-Vis (Ethanol) | λmax ~250-280 nm (π → π), possible weaker band >300 nm (n → π) |
| Mass Spec (EI) | m/z 160 (M⁺·), 131 ([M-CHO]⁺), 132 ([M-CO]⁺·) |
Conclusion
The combination of NMR, IR, UV-Vis, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural characterization of 1-methyl-2-formylbenzimidazole. This guide has outlined the theoretical principles, detailed experimental protocols, and expected spectral data for each technique. By following these guidelines, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic intermediate, ensuring the quality and reliability of their downstream applications.
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1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2025). Arabian Journal of Chemistry. [Link]
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The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... - ResearchGate. (n.d.). Retrieved from [Link]
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UV absorption spectra of a benzaldehyde and b acetophenone in water and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2025). Retrieved from [Link]
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c7dt02584j1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. (2016). Retrieved from [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC - NIH. (n.d.). Retrieved from [Link]
-
A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models | ACS Omega. (2023). Retrieved from [Link]
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Benzaldehyde. (n.d.). Retrieved from [Link]
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NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]
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A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). Retrieved from [Link]
-
PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES - Canadian Science Publishing. (n.d.). Retrieved from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
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Infrared spectrum of starting aromatic aldehyde (Ben- zaldehyde 1a ). - ResearchGate. (n.d.). Retrieved from [Link]
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Amino-catalyzed fragmentation characteristics of polyamides containing N-methylpyrrole and N-methylimidazole by electrospray negative ionization mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Methodological & Application
Synthesis of 1-methyl-1H-benzimidazole-2-carbaldehyde from o-phenylenediamine
An Application Note for the Synthesis of 1-methyl-1H-benzimidazole-2-carbaldehyde from o-Phenylenediamine
A Comprehensive Guide for Researchers and Drug Development Professionals
Abstract
This document provides a detailed, three-step synthetic protocol for the preparation of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The synthesis commences with the widely available starting material, o-phenylenediamine. The methodology is designed to be robust and scalable, with in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical process parameters. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a successful and reproducible outcome.
Introduction and Synthetic Strategy
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[2][3] The title compound, this compound, serves as a key intermediate for synthesizing more complex molecules due to the reactive aldehyde functionality, which allows for a wide range of subsequent chemical transformations.[1][4]
Direct synthesis from o-phenylenediamine is not a single-step process. The most logical and efficient pathway involves a three-step sequence that builds the molecule methodically, ensuring high purity and good overall yield.
The Three-Step Synthetic Pathway:
-
Step I: Cyclocondensation - Formation of the benzimidazole core by reacting o-phenylenediamine with glycolic acid to produce 2-(hydroxymethyl)-1H-benzimidazole.
-
Step II: N-Methylation - Selective methylation of the N-1 position of the benzimidazole ring using methyl iodide to yield 2-(hydroxymethyl)-1-methyl-1H-benzimidazole.
-
Step III: Oxidation - Mild oxidation of the primary alcohol to the target aldehyde, this compound.
This strategy was designed for its reliability, use of accessible reagents, and straightforward purification procedures at each stage.
Caption: High-level workflow for the synthesis.
Mechanistic Insights and Rationale
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
-
Step I: Phillips-Ladenburg Benzimidazole Synthesis The condensation of o-phenylenediamine with a carboxylic acid is a classic method for forming the benzimidazole ring.[5][6] The reaction proceeds via initial acylation of one of the amino groups by glycolic acid, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the newly formed amide carbonyl. Subsequent dehydration drives the reaction to completion, yielding the aromatic benzimidazole ring. Using an acid catalyst like HCl facilitates both the initial acylation and the final dehydration step.
-
Step II: N-Alkylation (SN2 Reaction) The nitrogen atoms of the benzimidazole ring are nucleophilic. In the presence of a base (e.g., K₂CO₃), the acidic N-H proton is removed to form a benzimidazolide anion.[7] This potent nucleophile then attacks the electrophilic methyl group of methyl iodide in a classic SN2 reaction, forming the N-C bond.[7] While methylation can theoretically occur at either nitrogen, for an unsubstituted benzimidazole, the two resulting tautomers are identical. The use of a polar aprotic solvent like DMF facilitates this type of reaction.
-
Step III: Heterogeneous Oxidation The conversion of the primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this transformation. It is a heterogeneous reagent, meaning the reaction occurs on the surface of the solid MnO₂. The mechanism involves the adsorption of the alcohol onto the MnO₂ surface, followed by a concerted process that removes two hydrogen atoms to form the aldehyde, which then desorbs from the surface. The solid nature of the reagent allows for simple removal by filtration upon reaction completion.
Caption: Chemical reaction pathway overview.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
Step I: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole
This protocol is adapted from methodologies involving the condensation of o-phenylenediamine with glycolic acid.[6][8]
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| o-Phenylenediamine | 108.14 | 10.81 g | 100 | 1.0 |
| Glycolic Acid | 76.05 | 8.37 g | 110 | 1.1 |
| 4M Hydrochloric Acid | - | 50 mL | - | - |
| 10% Sodium Bicarbonate | - | As needed | - | - |
| Water (DI) | - | As needed | - | - |
Protocol
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.81 g, 100 mmol) and glycolic acid (8.37 g, 110 mmol).
-
Add 50 mL of 4M hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Slowly neutralize the mixture by adding 10% aqueous sodium bicarbonate solution dropwise with constant stirring until the pH reaches ~7-8. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Dry the product under vacuum to yield 2-(hydroxymethyl)-1H-benzimidazole as an off-white solid.
-
Expected Yield: 85-95%. M.P.: 175-178 °C.[9]
Step II: Synthesis of 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole
This N-methylation protocol is a standard procedure for benzimidazole derivatives.[7]
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-(Hydroxymethyl)-1H-benzimidazole | 148.16 | 7.41 g | 50 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 10.37 g | 75 | 1.5 |
| Methyl Iodide (CH₃I) | 141.94 | 3.4 mL (7.8 g) | 55 | 1.1 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 100 mL | - | - |
Protocol
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-(hydroxymethyl)-1H-benzimidazole (7.41 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol).
-
Add 100 mL of anhydrous DMF and stir the suspension for 15 minutes at room temperature.
-
Cool the flask in an ice bath. Add methyl iodide (3.4 mL, 55 mmol) dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 50 mL).
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2-(hydroxymethyl)-1-methyl-1H-benzimidazole as a white crystalline solid.
-
Expected Yield: 80-90%. M.P.: 142-145 °C.[10]
Step III: Synthesis of this compound
This step employs a mild oxidation using manganese dioxide, a common method for converting benzylic-type alcohols to aldehydes.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-(Hydroxymethyl)-1-methyl-1H-benzimidazole | 162.19 | 6.49 g | 40 | 1.0 |
| Activated Manganese Dioxide (MnO₂) | 86.94 | 34.8 g | 400 | 10.0 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
| Celite® | - | As needed | - | - |
Protocol
-
To a 500 mL round-bottom flask, add 2-(hydroxymethyl)-1-methyl-1H-benzimidazole (6.49 g, 40 mmol) and 250 mL of dichloromethane.
-
With vigorous stirring, add activated manganese dioxide (34.8 g, 400 mmol) portion-wise over 15 minutes. The mixture will turn black.
-
Stir the suspension vigorously at room temperature for 24-48 hours. The reaction must be monitored carefully by TLC (Eluent: 50% Ethyl Acetate in Hexane) to avoid over-oxidation or incomplete reaction.
-
Once the starting material is consumed, set up a filtration apparatus with a pad of Celite® in a sintered glass funnel.
-
Filter the reaction mixture through the Celite® pad to remove the MnO₂ solid.
-
Wash the black solid on the filter pad with additional DCM (3 x 50 mL) to ensure all product is recovered.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethyl acetate/hexane to yield this compound as a white to pale yellow solid.
-
Expected Yield: 70-85%. M.P.: 72-75 °C.
Characterization and Validation
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point (MP): A sharp melting point range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment. Key signals to look for in the final product include the aldehyde proton (~10 ppm), the N-methyl singlet (~4.0 ppm), and the aromatic protons (7.3-7.9 ppm).
-
¹³C NMR: To confirm the carbon skeleton. Look for the aldehyde carbonyl carbon (~185 ppm).
-
-
Infrared (IR) Spectroscopy: To identify key functional groups. The final product should show a strong carbonyl (C=O) stretch around 1690-1710 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Troubleshooting and Optimization
-
Low Yield in Step I: Ensure the reaction is heated to a consistent reflux. Incomplete neutralization can lead to loss of product; ensure pH is carefully adjusted to 7-8.
-
Mixture of Isomers in Step II: While less of an issue for this specific substrate, incomplete deprotonation can lead to slow or incomplete reactions. Ensure the K₂CO₃ is anhydrous and finely powdered. If regioselectivity were an issue with a substituted benzimidazole, steric and electronic factors would need to be considered.[7]
-
Low Yield or Over-oxidation in Step III: The activity of MnO₂ can vary between suppliers. Use "activated" MnO₂ for best results. If over-oxidation to the carboxylic acid is observed, reduce the reaction time or the equivalents of MnO₂. If the reaction is sluggish, additional MnO₂ can be added.
References
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Verma, A., & Joshi, S. (2022). Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. Journal of Heterocyclic Chemistry. Available at: [Link]
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Al-Ostath, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available at: [Link]
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Abu Sheikha, G., et al. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of N-alkyl benzimidazole 2-carboxaldehyde. ResearchGate. Available at: [Link]
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Stavropoulou, A. V., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH. Available at: [Link]
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Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
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Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
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Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
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Nannapaneni, D. T., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharmaceutical Chemistry Journal. Available at: [Link]
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ResearchGate. (n.d.). The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation …. ResearchGate. Available at: [Link]
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Reaction of 1-methyl-1H-benzimidazole-2-carbaldehyde with amines
An In-Depth Guide to the Synthesis and Application of 1-Methyl-1H-benzimidazole-2-carbaldehyde Derivatives with Amines
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its structural similarity to natural purine nucleosides allows it to readily interact with biological macromolecules, leading to a vast spectrum of therapeutic activities, including antimicrobial, anticancer, and antiviral properties.[1][3] Among the versatile synthons used to elaborate this core, this compound stands out as a pivotal building block.[4] Its reaction with primary amines is a fundamental transformation that opens the door to two critical classes of compounds: Schiff bases (imines) and N-substituted (benzimidazol-2-yl)methanamines.
This guide provides a comprehensive overview of these reactions, detailing the underlying mechanisms, offering field-proven experimental protocols, and discussing the significant applications of the resulting derivatives for researchers in drug discovery and organic synthesis.
Section 1: Core Reaction Mechanisms
The reaction between this compound and a primary amine (R-NH₂) proceeds through two key stages: the formation of a Schiff base, which can then be selectively reduced to a stable secondary amine.
Mechanism: Schiff Base (Imine) Formation
The condensation of the aldehyde with a primary amine yields an imine, also known as a Schiff base. This is a reversible, acid-catalyzed reaction where water is eliminated.[5] The process involves two main steps:
-
Nucleophilic Addition: The lone pair of electrons on the amine's nitrogen atom performs a nucleophilic attack on the electrophilic carbonyl carbon of the benzimidazole aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then protonated on its hydroxyl group under acidic conditions, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the imine.
Effective catalysis is crucial. The reaction rate is optimal at a mildly acidic pH of approximately 5.[5] If the pH is too low, the amine becomes protonated and non-nucleophilic. If the pH is too high, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, hindering the final dehydration step.[5]
Mechanism: Reductive Amination
While Schiff bases are valuable, their imine bond can be susceptible to hydrolysis.[5] For many applications, a more stable secondary amine linkage is desired. This is achieved through reductive amination, a process that reduces the C=N double bond to a C-N single bond.[6][7] This is typically performed as a one-pot reaction where the imine is formed in situ and immediately reduced.[8]
Commonly used reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). Sodium borohydride is a robust and cost-effective choice, capable of reducing the imine without affecting the starting aldehyde.
Section 2: Applications in Drug Discovery
The derivatives synthesized from this compound are of significant interest due to their potent and diverse biological activities.
-
Antimicrobial Agents: Benzimidazole-based Schiff bases and their reduced amine analogues have demonstrated broad-spectrum antimicrobial activity.[9][10][11] They are effective against various strains of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[12][13][14] The mechanism often involves the inhibition of essential microbial enzymes or disruption of DNA synthesis.[9]
-
Antiprotozoal Activity: Derivatives have shown promise as therapeutic agents against protozoan infections such as Giardiasis and Trichomoniasis, in some cases exhibiting greater potency than the standard drug metronidazole.[4][15]
-
Anticancer Potential: The benzimidazole core is found in several anticancer agents.[3] By modifying the structure through the introduction of various amine-containing side chains, novel compounds can be developed that target key cancer-related pathways, such as topoisomerase inhibition.[16]
Section 3: Experimental Protocols
The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-((1-methyl-1H-benzimidazol-2-yl)methylene)aniline (Schiff Base)
Objective: To synthesize a representative Schiff base via condensation.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Buchner funnel and filter flask
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add aniline (1.0 eq) to the solution at room temperature with stirring.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The rationale for heating is to overcome the activation energy for dehydration.
-
Monitor the reaction progress by TLC until the starting aldehyde spot has been consumed.
-
Once complete, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure Schiff base.
Self-Validation: The success of the synthesis is confirmed by spectroscopic characterization. The FT-IR spectrum should show the appearance of a C=N (imine) stretching band around 1630-1650 cm⁻¹ and the disappearance of the C=O (aldehyde) band from the starting material (~1680 cm⁻¹).[13] ¹H NMR will show a characteristic singlet for the imine proton (CH=N) around δ 8.5-9.0 ppm.[17]
Protocol 2: Synthesis of N-benzyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine via Reductive Amination
Objective: To synthesize a representative stable secondary amine via a one-pot reductive amination.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Methanol (as solvent)
-
Sodium borohydride (NaBH₄) (1.5 eq)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and benzylamine (1.05 eq) in methanol in a round-bottom flask. A slight excess of the amine helps drive the initial imine formation.
-
Stir the solution at room temperature for 30 minutes to allow for the in situ formation of the Schiff base intermediate.
-
Cool the flask in an ice bath to 0 °C. This is a critical step to control the exothermic reaction upon addition of the reducing agent.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (H₂) will be observed. The slow addition prevents the reaction from becoming too rapid.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours, or until TLC analysis indicates the disappearance of the intermediate imine.
-
Quench the reaction by carefully adding water to decompose any excess NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Self-Validation: Characterization will confirm the reduction. The FT-IR spectrum will lack both C=O and C=N peaks but will show a characteristic N-H stretch around 3300-3400 cm⁻¹. ¹H NMR will show the disappearance of the aldehyde and imine protons and the appearance of a new singlet or doublet around δ 4.0-4.5 ppm corresponding to the newly formed methylene bridge (-CH₂-NH-).
Section 4: Summary of Characterization Data
The following table provides a clear comparison of the key spectroscopic features that allow for unambiguous monitoring and confirmation of these reactions.
| Compound Type | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Rationale for Change |
| Starting Aldehyde | ~1680 (C=O stretch) | ~10.0 (CHO proton, singlet) | Presence of the carbonyl group. |
| Schiff Base Product | ~1640 (C=N stretch) | ~8.5-9.0 (CH=N proton, singlet) | Formation of the imine double bond. |
| Reductive Amination Product | ~3350 (N-H stretch) | ~4.0-4.5 (-CH₂-NH- protons) | Reduction of the imine to a single bond and formation of a secondary amine. |
Note: Exact peak positions can vary based on the specific amine used and the solvent.[13][18]
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Synthesis of Novel Schiff Bases from 1-Methyl-1H-benzimidazole-2-carbaldehyde: A Detailed Guide to Protocols and Applications
Introduction: The Versatile Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system is a cornerstone in the development of therapeutic agents, renowned for its wide spectrum of biological activities. This privileged scaffold, a fusion of benzene and imidazole rings, is a key constituent in numerous FDA-approved drugs. The derivatization of the benzimidazole core, particularly through the formation of Schiff bases (imines), has emerged as a highly effective strategy for the generation of novel compounds with enhanced pharmacological profiles. These Schiff bases, characterized by the azomethine (-C=N-) linkage, often exhibit potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2]
This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff bases derived from 1-methyl-1H-benzimidazole-2-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document offers not only step-by-step synthetic procedures but also delves into the mechanistic underpinnings of the reaction and the characterization of the resulting products. The protocols outlined herein are robust and can be adapted for the synthesis of a diverse library of benzimidazole-based Schiff bases for screening and development.
Mechanism of Schiff Base Formation: A Nucleophilic Addition-Elimination Reaction
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically acid-catalyzed and involves the reaction of a primary amine with a carbonyl compound, in this case, this compound.
The reaction mechanism can be delineated into two key stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.
-
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base, with a characteristic carbon-nitrogen double bond. The acidic catalyst facilitates this step by protonating the hydroxyl group of the carbinolamine, making it a better leaving group (water).
Figure 1: Mechanism of Schiff Base Formation.
Experimental Protocols: Synthesis and Characterization
The following protocols provide a general yet detailed framework for the synthesis and characterization of Schiff bases from this compound. These methods can be adapted for a variety of primary amines.
General Synthetic Protocol
This procedure outlines a conventional and widely applicable method for the synthesis of the target Schiff bases.
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The Versatile Scaffold: 1-Methyl-1H-benzimidazole-2-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Benzimidazole Core
The benzimidazole heterocycle is a cornerstone in medicinal chemistry, recognized for its structural resemblance to endogenous purine nucleotides, which allows it to interact with a wide array of biological targets. This privileged scaffold is present in numerous FDA-approved drugs, underscoring its therapeutic significance. Within this esteemed class of compounds, 1-methyl-1H-benzimidazole-2-carbaldehyde emerges as a particularly valuable synthetic intermediate. The presence of a reactive aldehyde function at the 2-position, coupled with the methylation at the N-1 position which eliminates tautomerism and provides a fixed point for molecular orientation, makes it an ideal starting point for the construction of diverse molecular architectures with significant therapeutic potential.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the rationale behind the synthetic strategies and their biological implications.
Physicochemical Properties and Synthetic Considerations
This compound is a stable, crystalline solid, typically appearing as a white to light yellow powder. Its key feature is the electrophilic aldehyde group, which readily participates in a variety of carbon-nitrogen and carbon-carbon bond-forming reactions.
| Property | Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Melting Point | 118-122 °C |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and DMSO. |
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[1][2][3][4][5] This protocol outlines the synthesis starting from the readily available 1-methylbenzimidazole.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 1-methylbenzimidazole.
Materials:
-
1-Methylbenzimidazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-methylbenzimidazole (1 equivalent) in anhydrous DMF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will occur.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate.
-
Stir the mixture until the ice has melted, and then extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Application in the Synthesis of Bioactive Molecules
The aldehyde functionality of this compound serves as a versatile handle for introducing molecular diversity. The resulting derivatives have shown significant promise in various therapeutic areas, particularly as anticancer and antimicrobial agents.
Schiff Base Derivatives as Anticancer Agents: Targeting VEGFR-2 Signaling
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds known for their broad spectrum of biological activities.[6][7] Derivatives of this compound have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.[2][6][7][8]
VEGFR-2 Signaling Pathway:
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzimidazole Schiff bases.
Rationale for Targeting VEGFR-2: By inhibiting the tyrosine kinase activity of VEGFR-2, the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival are blocked. This leads to a reduction in tumor angiogenesis, effectively starving the tumor of essential nutrients and oxygen.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a substituted aniline.
Reaction Scheme:
Caption: General synthesis of a Schiff base from this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the substituted aniline (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry it under vacuum to obtain the pure Schiff base derivative.
Table of Anticancer Activity of Representative Benzimidazole Schiff Bases (Illustrative)
While specific data for derivatives of this compound is emerging, the following table illustrates the potent anticancer activity of structurally related benzimidazole Schiff bases against various cancer cell lines.
| Compound ID | R-group on Aniline | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BSB-1 | 4-Methoxy | MCF-7 (Breast) | 5.2 | [7] |
| BSB-2 | 4-Chloro | HCT-116 (Colon) | 3.8 | [1] |
| BSB-3 | 3,4-Dichloro | A549 (Lung) | 2.5 | [6] |
| BSB-4 | 4-Nitro | HepG2 (Liver) | 6.1 | [1] |
Knoevenagel Condensation Products as Antimicrobial Agents
The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is a powerful tool for C-C bond formation.[9][10] Products derived from this compound via this reaction have been explored for their antimicrobial properties.
Rationale for Antimicrobial Activity: The resulting α,β-unsaturated system in the Knoevenagel adducts can act as a Michael acceptor, potentially reacting with nucleophilic residues in essential microbial enzymes or proteins, leading to their inactivation and subsequent cell death.
Protocol 3: Knoevenagel Condensation with Malononitrile
This protocol details the synthesis of a Knoevenagel condensation product using malononitrile as the active methylene compound.
Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, the precipitated solid is collected by filtration.
-
Wash the product with cold ethanol and dry to yield the desired Knoevenagel adduct.
Table of Antimicrobial Activity of Representative Benzimidazole Derivatives (Illustrative)
The following table provides an illustrative overview of the minimum inhibitory concentrations (MIC) of related benzimidazole derivatives against common microbial strains.
| Compound Type | R-group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Schiff Base | 4-Hydroxy | 16 | 32 | [11] |
| Schiff Base | 4-Nitro | 8 | 16 | [11] |
| Knoevenagel Adduct | -CN | 32 | 64 | [9] |
| Knoevenagel Adduct | -COOEt | 64 | 128 | [9] |
Conclusion and Future Perspectives
This compound stands as a testament to the enduring utility of the benzimidazole scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of its aldehyde group provide a gateway to a vast chemical space of potential therapeutic agents. The demonstrated efficacy of its derivatives as anticancer and antimicrobial agents, particularly through mechanisms like VEGFR-2 inhibition, highlights the promise of this building block.
Future research should focus on expanding the library of derivatives through diverse synthetic methodologies, including multicomponent reactions. A deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for the rational design of next-generation therapeutics with enhanced potency and selectivity. The continued exploration of this compound and its derivatives will undoubtedly contribute to the development of novel and effective treatments for a range of human diseases.
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- 8. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 1-Methyl-1H-benzimidazole-2-carbaldehyde as a Versatile Intermediate for API Synthesis
Abstract
The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] This guide focuses on a key synthetic building block, 1-methyl-1H-benzimidazole-2-carbaldehyde (CAS No: 3012-80-4), an intermediate prized for its versatility in the construction of complex Active Pharmaceutical Ingredients (APIs).[3][4] Its unique structure, featuring a stable, methylated benzimidazole core and a highly reactive aldehyde functional group at the 2-position, provides a strategic "handle" for diverse chemical transformations. This document provides an in-depth exploration of its properties, a robust synthesis protocol, and detailed application methodologies for its use in synthesizing API-relevant scaffolds, designed for researchers, chemists, and professionals in the field of drug development.
Compound Profile: Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and hazard profile of a synthetic intermediate is a prerequisite for its safe and effective use in any laboratory setting. This compound is a stable, crystalline solid, but requires careful handling due to its irritant properties.[4][5]
Table 1: Physicochemical Properties
| Property | Value | References |
| CAS Number | 3012-80-4 | [3][4][5][6] |
| Molecular Formula | C₉H₈N₂O | [3][5] |
| Molecular Weight | 160.17 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 118 - 122 °C | [4] |
| Synonyms | 1-Methyl-2-formylbenzimidazole | [5] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | GHS Code | Precautionary Measures & PPE | References |
| Causes skin irritation | H315 | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [4][5] |
| Causes serious eye irritation | H319 | Wear eye and face protection (safety goggles). | [4][5][7] |
| May cause respiratory irritation | H335 | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [4][5] |
| Storage | - | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [6][7] |
| First Aid | - | Flush eyes or skin with plenty of water for at least 15 minutes. Move to fresh air if inhaled. Seek immediate medical attention if symptoms persist. | [6][7] |
Note: The toxicological properties of this material have not been fully investigated; handle with appropriate caution.[6]
Protocol for the Synthesis of this compound
Scientific Rationale: The synthesis of 2-substituted benzimidazoles is classically achieved via the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or aldehyde under acidic or oxidative conditions.[8][9] This protocol adapts this principle by reacting N-methyl-benzene-1,2-diamine with a glyoxal derivative. The presence of an oxidizing agent, such as sodium metabisulfite, facilitates the crucial cyclization and subsequent aromatization steps to yield the stable benzimidazole ring system.[9]
Caption: Synthesis of this compound.
Experimental Protocol:
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methyl-benzene-1,2-diamine (10.0 g, 81.8 mmol).
-
Solvent Addition: Add a mixture of ethanol (50 mL) and water (50 mL). Stir the mixture to achieve a suspension.
-
Reagent Addition: Add sodium metabisulfite (15.5 g, 81.8 mmol), followed by the slow, dropwise addition of glyoxal (40% solution in water, 11.8 g, 81.8 mmol) over 15 minutes. The dropwise addition is crucial to control the initial exotherm of the reaction.
-
Reaction: Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Isolation: Collect the resulting solid by vacuum filtration and wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a white to light-yellow crystalline solid.
-
Characterization: Dry the purified product under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The Infrared (IR) spectrum should show a characteristic strong absorption band for the carbonyl (C=O) stretch around 1680 cm⁻¹.[3]
Application in the Synthesis of API Scaffolds
The aldehyde functionality at the C2 position is a versatile synthetic handle, enabling a wide array of subsequent chemical transformations. This allows for the strategic elaboration of the benzimidazole core into more complex molecular architectures found in numerous APIs.
Caption: Key synthetic transformations of the title compound.
Case Study 1: Synthesis of a Bilastine-like Core via Reductive Amination
Rationale: Bilastine is a second-generation H1 antihistamine that features a 1,2-disubstituted benzimidazole moiety linked to a piperidine ring.[10] Reductive amination is a powerful and mild method for forming C-N bonds, making it an ideal strategy for constructing this key linkage. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is less sensitive to moisture than other hydrides and is selective for the reduction of the intermediate iminium ion over the starting aldehyde, minimizing side reactions.
Protocol: Model Reductive Amination with 4-aminopiperidine derivative
-
Reactant Setup: In a 100 mL flask under an inert nitrogen atmosphere, dissolve this compound (1.0 g, 6.24 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Amine Addition: Add a protected 4-aminopiperidine derivative (e.g., tert-butyl piperidin-4-ylcarbamate, 1.25 g, 6.24 mmol) to the solution. Stir for 20 minutes at room temperature to allow for the formation of the imine intermediate.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.98 g, 9.36 mmol) portion-wise over 10 minutes. The portion-wise addition helps to control any effervescence or temperature increase.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor for the disappearance of the starting aldehyde by TLC.
-
Quenching: Slowly quench the reaction by adding 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired coupled product.
Case Study 2: Precursor to Candesartan-type Scaffolds via Oxidation
Rationale: Candesartan is an angiotensin II receptor antagonist used to treat hypertension, containing a benzimidazole-7-carboxylic acid core.[11][12] The aldehyde of this compound can be readily oxidized to the corresponding carboxylic acid. This acid then becomes a handle for amide bond formation or other esterification reactions, which are central steps in the synthesis of many APIs, including analogs of Candesartan.
Protocol: Oxidation to 1-Methyl-1H-benzimidazole-2-carboxylic acid
-
Setup: In a 250 mL flask, suspend this compound (2.0 g, 12.5 mmol) in a mixture of acetone (50 mL) and water (10 mL).
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (2.4 g, 15.0 mmol) in 40 mL of water.
-
Reaction: Cool the aldehyde suspension in an ice bath. Add the KMnO₄ solution dropwise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Monitoring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. A brown precipitate of manganese dioxide (MnO₂) will form. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and the brown precipitate coagulates.
-
Isolation: Filter the mixture through a pad of celite to remove the MnO₂ solids, washing the pad with water.
-
Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully acidify the solution to pH 3-4 with 2M hydrochloric acid (HCl). A white precipitate of the carboxylic acid product will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The resulting carboxylic acid can be used directly in subsequent amide coupling reactions.
Summary and Future Outlook
This compound is a high-value intermediate whose strategic importance lies in the synthetic versatility of its aldehyde group, anchored to a biologically relevant benzimidazole core. The protocols detailed herein provide robust, reproducible methods for its synthesis and subsequent elaboration into scaffolds relevant to modern APIs like Bilastine and Candesartan.
Future efforts in this area should focus on the development of greener and more atom-economical synthetic routes.[2][13] The application of flow chemistry and novel catalytic systems could further enhance the efficiency and safety of processes utilizing this key intermediate, accelerating the discovery and development of new benzimidazole-based therapeutics.
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This compound | CAS#:3012-80-4 | Chemsrc. (URL: [Link])
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Improved Processes For Preparation Of Bilastine Using Novel Intermediates. (URL: [Link])
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Preparation method of bilastine intermediate - Eureka | Patsnap. (URL: [Link])
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New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (URL: [Link])
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1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | C9H8N2O | CID 762084 - PubChem. (URL: [Link])
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. (URL: [Link])
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(PDF) Design and Synthesis of the Candesartan Key Intermediate - ResearchGate. (URL: [Link])
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WO/2020/140193 SYNTHESIS METHOD FOR CANDESARTAN CILEXETIL INTERMEDIATE. (URL: [Link])
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. (URL: [Link])
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (URL: [Link])
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Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI. (URL: [Link])
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Mavacamten improves symptoms in obstructive hypertrophic cardiomyopathy patients - NIH. (URL: [Link])
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CAMZYOS U.S. Prescribing Information - Bristol Myers Squibb. (URL: [Link])
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Application Notes & Protocols: Leveraging 1-Methyl-1H-benzimidazole-2-carbaldehyde in the Synthesis of Novel Dyes and Pigments
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged structure in medicinal chemistry and materials science.[1][2][3] Its derivatives are known for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] Beyond its pharmaceutical importance, the benzimidazole core is a valuable building block in the synthesis of functional materials, including dyes and pigments.[2]
1-Methyl-1H-benzimidazole-2-carbaldehyde (CAS 3012-80-4) is a particularly useful derivative.[5][6][7] The presence of a reactive aldehyde (formyl) group at the 2-position, attached to the electron-rich benzimidazole ring, makes it an excellent electrophilic partner for condensation reactions.[5][6] This reactivity is the cornerstone of its application in dye synthesis, allowing for the creation of extended conjugated systems that absorb light in the visible spectrum.
This guide provides a detailed exploration of the application of this compound as a precursor for synthesizing methine dyes, complete with theoretical insights and practical, step-by-step laboratory protocols.
Core Principle: Knoevenagel Condensation for Chromophore Construction
The primary route to synthesizing dyes from this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups).
Mechanism Rationale:
-
Deprotonation: A weak base (like piperidine or triethylamine) removes a proton from the active methylene compound, creating a highly nucleophilic carbanion (enolate).
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the this compound.
-
Dehydration: The resulting aldol-type intermediate readily undergoes dehydration (loss of a water molecule) to form a stable, conjugated carbon-carbon double bond. This extension of the π-conjugated system is what gives the molecule its color.
The choice of the active methylene compound is critical as it directly influences the electronic structure and, consequently, the color and photophysical properties of the final dye.
Application Note I: Synthesis of Methine Dyes
Methine dyes derived from this compound are characterized by a donor-π-acceptor (D-π-A) structure. The electron-rich methyl-benzimidazole moiety acts as the electron donor, the newly formed C=C double bond serves as the π-bridge, and the electron-withdrawing groups from the active methylene component function as the acceptor. This architecture often leads to compounds with strong absorption in the visible region and, in many cases, significant fluorescence.
Workflow for Methine Dye Synthesis
The general workflow for synthesizing these dyes is straightforward and can be adapted for various active methylene coupling partners.
Caption: General workflow for methine dye synthesis.
Data Summary: Properties of Synthesized Dyes
The following table summarizes the expected properties of dyes synthesized from this compound and various common active methylene compounds.
| Active Methylene Compound | Structure of Acceptor Moiety | Expected Dye Color | Typical λmax (nm) Range | Key Features |
| Malononitrile | -C(CN)₂ | Yellow to Orange | 420 - 460 | Strong fluorescence, good solubility in polar organic solvents. |
| Ethyl Cyanoacetate | -C(CN)(COOEt) | Pale Yellow to Yellow | 400 - 440 | Moderate fluorescence. |
| Barbituric Acid | Cyclic Dioxopyrimidine | Orange to Red | 470 - 520 | Often forms intensely colored pigments with lower solubility. |
| 2-Thiobarbituric Acid | Cyclic Oxo-thiopyrimidine | Red to Magenta | 500 - 550 | Deeper shades (bathochromic shift) due to sulfur atom. |
| Indane-1,3-dione | Cyclic Diketone | Red to Deep Red | 490 - 540 | High molar absorptivity. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound may cause skin, eye, and respiratory irritation.[5][7]
Protocol 1: General Procedure for the Synthesis of a Benzimidazole-Based Methine Dye
This protocol provides a universal method that can be adapted by substituting the desired active methylene compound.
1. Materials & Equipment:
-
This compound (1.0 eq)
-
Active Methylene Compound (1.0 - 1.1 eq)
-
Piperidine or Triethylamine (catalytic amount, ~3-5 drops)
-
Absolute Ethanol or Acetic Acid (solvent)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
2. Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and the chosen active methylene compound (1.0 eq).
-
Dissolution: Add a sufficient amount of absolute ethanol to dissolve the reactants upon warming (e.g., 15-20 mL per gram of aldehyde).
-
Catalysis: Add 3-5 drops of piperidine to the mixture.
-
Rationale: Piperidine acts as a base to deprotonate the active methylene compound, initiating the Knoevenagel condensation.[5]
-
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can often be monitored by the development of an intense color. Maintain reflux for 2-4 hours.
-
Isolation: After the reaction is complete (monitored by TLC if desired), remove the flask from the heat and allow it to cool to room temperature. A colored precipitate should form.
-
Precipitation: To maximize yield, cool the flask in an ice bath for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Rationale: Using cold solvent minimizes the loss of the desired product, which may have slight solubility in the mother liquor.
-
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
3. Characterization:
-
FT-IR: Confirm the disappearance of the aldehyde C=O stretch (~1680-1700 cm⁻¹) and the appearance of a new C=C alkene stretch (~1600-1620 cm⁻¹).
-
¹H NMR: Verify the disappearance of the aldehyde proton singlet (~9-10 ppm) and the appearance of a new vinyl proton singlet (~7-8 ppm).[8]
-
UV-Vis Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., ethanol, DMSO) to determine its maximum absorption wavelength (λmax).
Protocol 2: Synthesis of 2-((1-methyl-1H-benzo[d]imidazol-2-yl)methylene)malononitrile
This specific example details the synthesis of a bright yellow, fluorescent dye.
Caption: Synthesis of a malononitrile-based methine dye.
1. Reagents:
-
This compound (1.60 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.2 mL)
-
Absolute Ethanol (30 mL)
2. Procedure:
-
Combine 1.60 g of this compound and 0.66 g of malononitrile in a 100 mL round-bottom flask.
-
Add 30 mL of absolute ethanol and 0.2 mL of piperidine.
-
Equip the flask with a condenser and reflux the mixture with stirring for 2 hours. A bright yellow solid will begin to precipitate.
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes.
-
Filter the yellow precipitate, wash it with 10 mL of ice-cold ethanol, and dry it under vacuum.
-
Expected Yield: >85%.
-
Appearance: Bright yellow crystalline solid.
-
Expected λmax: ~435 nm in ethanol.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of methine dyes and pigments. The Knoevenagel condensation provides a reliable and high-yielding pathway to a diverse library of chromophores. By strategically selecting the active methylene coupling partner, researchers can tune the resulting color, solubility, and photophysical properties to suit a wide range of applications, from traditional textile dyeing to the development of advanced functional materials like fluorescent probes and sensors.
References
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Al-Ebaisat, H.S. et al. (2015). SYNTHESIS, SPECTRAL AND PHYSICAL PROPERTIES OF BENZIMIDAZOLE DERIVATIVES -AN REVIEW. Indo American Journal of Pharm Research, 5(02). Available from: [Link]
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ResearchGate. (2020). Synthesis and spectral characterization of new azodyederived from benzimidazole and its complexation with selected transition metal ions. | Request PDF. Available from: [Link]
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American Chemical Society. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles | Chemical Reviews. Available from: [Link]
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Nguyen, T.C. et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34873–34907. Available from: [Link]
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Abdelgawad, M.A. et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5345. Available from: [Link]
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Kumar, D. & Patel, P. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 52B, 1437-1441. Available from: [Link]
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ResearchGate. (2018). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available from: [Link]
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Al-Masoudi, W.A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. Available from: [Link]
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Nguyen, T.C. et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34873–34907. Available from: [Link]
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Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylen. To Chemistry Journal, 7. Available from: [Link]
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Tran, T.T. et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22695–22720. Available from: [Link]
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Papakyriakou, A. et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. Available from: [Link]
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Synthesis of 1-Methyl-1H-benzimidazole-2-carbaldehyde Derivatives: A Detailed Protocol for Researchers
Introduction: The Significance of 1-Methyl-1H-benzimidazole-2-carbaldehyde Derivatives
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Among these, this compound and its derivatives are versatile intermediates for the synthesis of novel therapeutic agents.[3] These compounds have demonstrated a broad spectrum of biological activities, including antiprotozoal, antimicrobial, and anticancer properties.[3] The aldehyde functionality at the 2-position serves as a crucial handle for further molecular elaboration, enabling the construction of complex heterocyclic systems through reactions like condensation and nucleophilic addition.[3] This application note provides a comprehensive guide for the synthesis of this compound derivatives, detailing established protocols and the underlying chemical principles.
Core Synthetic Strategies
The synthesis of this compound derivatives can be broadly approached via two main strategies:
-
Construction of the Benzimidazole Ring Followed by Formylation: This classic approach involves the initial synthesis of 1-methyl-1H-benzimidazole, which is then subjected to a formylation reaction to introduce the aldehyde group at the 2-position.
-
Pre-functionalization and Cyclization: This strategy involves the cyclization of appropriately substituted o-phenylenediamine precursors that already contain or can be readily converted to the desired aldehyde functionality.
This guide will focus on the first approach, which is widely applicable and allows for the synthesis of a variety of derivatives. The key steps involve the synthesis of the benzimidazole core, followed by N-methylation and subsequent formylation.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine
A foundational method for constructing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[4] The reaction with aldehydes often requires an oxidative step to form the benzimidazole ring from the intermediate Schiff base.[4]
Step-by-Step Procedure for Condensation with Aldehydes:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add the desired aldehyde (1.0 equivalent) to the solution.
-
Introduce a catalyst and/or an oxidant. Common choices include p-toluenesulfonic acid (p-TsOH), hydrogen peroxide (H₂O₂), or sodium metabisulfite (Na₂S₂O₅).[4]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: N-Methylation of the Benzimidazole Ring
Once the benzimidazole core is synthesized, the next step is the introduction of a methyl group at the N1 position.
Step-by-Step Procedure for N-Methylation:
-
To a solution of the 2-substituted benzimidazole (1.0 equivalent) in a suitable anhydrous solvent like toluene or DMF, add a methylating agent such as dimethyl sulfate (1.1 equivalents) dropwise at room temperature.[5]
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After cooling, add water to the mixture and basify with ammonia.
-
Extract the product with an organic solvent like chloroform or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-methylated product.
Protocol 3: Formylation of 1-Methyl-1H-benzimidazole via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] It utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][9]
Step-by-Step Procedure for Vilsmeier-Haack Formylation:
-
In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) (1.5 - 2.0 equivalents) to anhydrous N,N-dimethylformamide (DMF), which acts as both reagent and solvent.
-
Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).
-
Add 1-methyl-1H-benzimidazole (1.0 equivalent) portion-wise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature or heat gently (e.g., to 60-80°C) for several hours until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium carbonate solution.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude this compound by recrystallization or column chromatography.
Reaction Mechanisms and Key Considerations
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the electron-rich benzimidazole ring.[7][9] The subsequent hydrolysis of the resulting iminium ion intermediate yields the final aldehyde product.[9]
Diagram of the Vilsmeier-Haack Reaction Mechanism:
Caption: Vilsmeier-Haack reaction workflow.
It is crucial to perform the reaction under anhydrous conditions until the hydrolysis step, as the Vilsmeier reagent is sensitive to moisture. The reactivity of the benzimidazole substrate can influence the reaction conditions, with more electron-rich derivatives often requiring milder conditions.[6]
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is a common method, other synthetic strategies exist. One notable alternative is the oxidation of the corresponding 2-hydroxymethyl or 2-methyl derivative.[10]
Oxidation of (1-Methyl-1H-benzimidazol-2-yl)methanol
The primary alcohol at the 2-position can be oxidized to the aldehyde using various oxidizing agents.
Diagram of the Oxidation Workflow:
Caption: Oxidation of the 2-methanol derivative.
This method is particularly useful if the 2-hydroxymethyl precursor is readily available. The synthesis of (1-methyl-1H-benzimidazol-2-yl)methanol can be achieved by condensing N-methyl-o-phenylenediamine with glycolic acid.[11]
Data Summary
The following table summarizes typical reaction outcomes for the key synthetic steps. Please note that yields can vary depending on the specific substrates and reaction conditions used.
| Reaction Step | Starting Materials | Key Reagents | Typical Yield (%) |
| Benzimidazole Formation | o-Phenylenediamine, Aldehyde | Oxidant (e.g., H₂O₂) | 70-95 |
| N-Methylation | 2-Substituted Benzimidazole | Dimethyl sulfate | 70-90 |
| Vilsmeier-Haack Formylation | 1-Methyl-1H-benzimidazole | POCl₃, DMF | 60-85 |
| Oxidation | (1-Methyl-1H-benzimidazol-2-yl)methanol | MnO₂ or PCC | 75-90 |
Troubleshooting and Safety Precautions
-
Low Yields in Vilsmeier-Haack Reaction: Ensure anhydrous conditions. The purity of DMF and POCl₃ is critical. Consider optimizing the reaction temperature and time.
-
Side Product Formation: In the initial benzimidazole synthesis, complex mixtures can form. Careful control of stoichiometry and reaction conditions is important. Purification by column chromatography may be necessary.
-
Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
The synthesis of this compound derivatives is a well-established process that provides access to a wide range of potentially bioactive molecules. The protocols detailed in this guide, particularly the Vilsmeier-Haack formylation, offer a reliable and versatile approach for researchers in drug discovery and organic synthesis. By understanding the underlying chemical principles and adhering to the described methodologies, scientists can efficiently generate these valuable building blocks for further investigation.
References
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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CAS. (n.d.). α-Methyl-1H-benzimidazole-2-methanol. Retrieved from [Link]
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ResearchGate. (n.d.). A green approach for the synthesis of 1-methyl-2-(alkylthio)-1H-benzimidazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]
- Roeder, C. H., & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 6(1), 24-34.
- Royal Society of Chemistry. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39352-39365.
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Semantic Scholar. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
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- Wang, Y., et al. (2016). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Journal of Agricultural and Food Chemistry, 64(1), 134-141.
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Accelerating Discovery: A Guide to the Microwave-Assisted Synthesis of Benzimidazole Derivatives
An Application Note for Medicinal and Synthetic Chemists
Abstract
The benzimidazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1][2] Traditional methods for its synthesis, however, often involve long reaction times, harsh conditions, and significant energy consumption. This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of benzimidazole derivatives, a modern technique that dramatically enhances reaction efficiency and aligns with the principles of green chemistry.[3][4] We will delve into the fundamental principles of microwave heating, provide a detailed, field-tested protocol for the synthesis of 2-arylbenzimidazoles, and present comparative data that underscores the significant advantages of this enabling technology for researchers in drug discovery and development.
Introduction: The Significance of Benzimidazoles & Synthesis Innovation
Benzimidazole and its derivatives are of immense interest in medicinal chemistry due to their structural similarity to naturally occurring purines, allowing them to interact efficiently with various biological macromolecules.[1][5] This structural motif is present in FDA-approved drugs and exhibits a vast spectrum of therapeutic activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][][7][8]
The classical synthesis of benzimidazoles, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, often requires prolonged heating under vigorous conditions.[9] This not only consumes considerable time and energy but can also lead to the formation of by-products, complicating purification. Microwave-assisted synthesis has emerged as a powerful solution, offering enhanced reaction rates, higher yields, and greater product purity.[5][10] By utilizing microwave irradiation, reaction times can be reduced from hours or even days to mere minutes, accelerating the synthesis of compound libraries and facilitating more rapid drug discovery and development cycles.[11][12]
The Science of Microwave-Assisted Synthesis
Unlike conventional heating methods that rely on slow conduction and convection to transfer heat from an external source to the reaction mixture, microwave synthesis employs a fundamentally different heating mechanism.[4][13]
Core Mechanisms of Microwave Heating:
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent or reactants, possess a dipole moment. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[14][15] This rapid, continuous reorientation creates intense intermolecular friction, which translates directly into thermal energy, heating the bulk of the solution rapidly and uniformly.[16]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a catalyst or ionic liquid), they will migrate back and forth through the solution under the influence of the oscillating electric field.[13][15] Collisions caused by this rapid ion movement generate heat, contributing to the overall temperature increase.
This volumetric and instantaneous heating mechanism avoids the thermal gradients and superheated vessel walls common in conventional methods, often leading to cleaner reactions with fewer side products.[15][17]
General Reaction Mechanism: Synthesis of 2-Substituted Benzimidazoles
The condensation of an o-phenylenediamine with an aldehyde is a common and efficient route to 2-substituted benzimidazoles. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring.
Caption: General mechanism for benzimidazole synthesis.
Detailed Application Protocol: Microwave-Assisted Synthesis of 2-(4-chlorophenyl)-1H-benzimidazole
This protocol provides a representative example of the one-pot synthesis of a 2-arylbenzimidazole from o-phenylenediamine and an aromatic aldehyde using a dedicated microwave reactor.
Materials and Equipment
-
Reagents:
-
o-phenylenediamine (99.5%)
-
4-chlorobenzaldehyde (98%)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as oxidant[18]
-
Acetonitrile (CH₃CN), HPLC grade
-
Ethyl acetate and Hexane for chromatography
-
-
Equipment:
-
Monowave or multimode microwave synthesis reactor
-
10 mL microwave reaction vial with a magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware (beakers, flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add o-phenylenediamine (0.11 g, 1.0 mmol) and 4-chlorobenzaldehyde (0.14 g, 1.0 mmol).[18]
-
Solvent and Oxidant Addition: Add a minimal amount of acetonitrile (e.g., 3-4 mL) to dissolve the reactants. To this solution, add the oxidant DDQ (0.14 g, 0.6 mmol).[18]
-
Microwave Reaction: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture with the following parameters:
-
Temperature: 120 °C (using ramp-to-temperature setting)
-
Hold Time: 5 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
-
-
Reaction Monitoring & Work-up: After irradiation, allow the vial to cool to room temperature (below 50°C) before handling. Check for reaction completion using TLC (e.g., 3:7 Ethyl acetate:Hexane).
-
Purification: Once the reaction is complete, transfer the mixture to a round-bottom flask and remove the acetonitrile using a rotary evaporator. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.[19]
Results and Comparative Analysis
The advantages of microwave-assisted synthesis are most evident when compared directly with conventional heating methods. The table below summarizes results for the synthesis of various benzimidazole derivatives, demonstrating the dramatic improvements in reaction time and yield.
| Reactants (o-phenylenediamine +) | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| Formic Acid | Conventional | None | 2-3 hours | ~75% | [5] |
| Microwave | None | 2-4 min | >90% | [5] | |
| 4-Chlorobenzaldehyde | Conventional | DDQ / ACN | 5 hours | 55% | [18] |
| Microwave | DDQ / ACN | 5 min | 95% | [18] | |
| Benzaldehyde | Conventional | PPA | 2 hours | 82% | [20] |
| Microwave | PPA | 3 min | 94% | [20] | |
| Acetic Acid | Conventional | HCl | 2 hours | 80% | [19] |
| Microwave | HCl | 3 min | 92% | [19] |
This table is a compilation of representative data from the cited literature.
Discussion:
The data clearly illustrates that microwave irradiation accelerates the synthesis of benzimidazole derivatives by orders of magnitude.[5] Reaction times are consistently reduced from hours to single-digit minutes.[18][19][20] Furthermore, the yields are often significantly higher, which can be attributed to the rapid and uniform heating that minimizes the decomposition of reactants and the formation of thermal degradation by-products.[11][17] This efficiency is critical in a drug discovery setting, where the rapid synthesis and screening of analog libraries (SAR studies) is paramount.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; insufficient heating time/temp; inefficient catalyst/oxidant. | Increase hold time or temperature. Screen different solvents or catalysts. Ensure accurate stoichiometry. |
| Incomplete Reaction | Microwave absorption is poor. | Use a more polar solvent that couples better with microwaves. Ensure stirring is adequate. |
| Formation of By-products | Temperature too high; prolonged reaction time. | Reduce the reaction temperature. Confirm reaction completion with TLC to avoid over-exposure. |
| Vial Pressure Error | Solvent volatility too high for the set temperature; reaction is highly exothermic. | Use a higher boiling point solvent. Reduce the concentration of reactants. Use a larger reaction vial. |
Conclusion
Microwave-assisted synthesis represents a significant advancement over traditional methods for the preparation of benzimidazole derivatives.[10] This technology provides a robust, reproducible, and highly efficient platform that dramatically reduces reaction times, increases product yields, and supports the objectives of green chemistry.[4][16] For researchers and scientists in drug development, adopting MAOS can substantially accelerate lead generation and optimization processes, making it an indispensable tool in the modern medicinal chemistry laboratory.
References
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- Ayaz, F. & Gümüş, F. (2017). Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review. Bentham Science Publishers. [Link: https://benthambooks.com/article/76903/]
- Lashanizand, M. & Zarei, S. (2018). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Polycyclic Aromatic Compounds, 40(5), 1276-1282. [Link: https://www.tandfonline.com/doi/full/10.1080/10406638.2018.1506509]
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- Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link: https://ajprd.com/index.php/journal/article/view/83]
- Bremner, J. B. et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link: https://www.mdpi.com/2673-4079/4/4/54]
- (2021). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 835-851. [Link: Available through academic databases, specific public URL not provided in search]
- (2021). Microwave assisted synthesis. Wisdom Library. [Link: https://www.wisdomlib.org/chemistry/essay/microwave-assisted-synthesis/d/doc2463.html]
- (n.d.). Pharmacological Activities of Benzimidazole Derivatives. BOC Sciences. [Link: https://www.bocsci.
- Sharma, R. et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 416-431. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7939103/]
- Al-Ostoot, F. H. et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 773763. [Link: https://www.frontiersin.org/articles/10.3389/fphar.2021.773763/full]
- Bhat, R. A. et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemistry and Chemical Sciences, 11(8), 986-1001. [Link: Available through academic databases, specific public URL not provided in search]
- Rahman, A. F. M. M. (2016). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. Journal of Chemical and Pharmaceutical Research, 8(8), 735-753. [Link: Available through academic databases, specific public URL not provided in search]
- Martínez-Álvarez, R. et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link: https://www.mdpi.com/1420-3049/27/19/6226]
- Sonawane, K. D. et al. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Polycyclic Aromatic Compounds, 42(4), 1481-1488. [Link: https://www.tandfonline.com/doi/abs/10.1080/10406638.2020.1772643]
- (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link: https://www.ijnrd.org/papers/IJNRD2306306.pdf]
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- Kumar, A. et al. (2011). A brief review: Microwave assisted organic reaction. Der Pharma Chemica, 3(1), 133-146. [Link: https://www.derpharmachemica.com/pharma-chemica/a-brief-review-microwave-assisted-organic-reaction.pdf]
- (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASĀYAN Journal of Chemistry, 8(2), 195-207. [Link: https://rasayanjournal.co.in/admin/php/upload/20_pdf.pdf]
- Nardi, M. et al. (2020). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. [Link: https://www.mdpi.com/1422-8599/2020/2/11104]
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- Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar. [Link: https://www.semanticscholar.org/paper/PART-I%3A-Microwave-Assisted-Synthesis-of-An-Overview-K%C3%BC%C3%A7%C3%BCkbay/c73523555546522c15985859e4b6eb74d1565251]
- Nardi, M. et al. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. [Link: https://www.preprints.org/manuscript/202202.0159/v1]
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- Lu, J. et al. (2002). MICROWAVE IRRADIATION SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES USING PPA AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Synthetic Communications, 32(14), 2121-2127. [Link: https://www.semanticscholar.org/paper/MICROWAVE-IRRADIATION-SYNTHESIS-OF-2-SUBSTITUTED-Lu-Yang/815779c164749f7e91409395f87b3248679d2737]
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- Taylor, A. W. et al. (2023). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 28(22), 7545. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10673967/]
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Application Notes and Protocols: Catalytic Activity of Metal Complexes of 1-Methyl-1H-benzimidazole-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and catalytic applications of metal complexes featuring Schiff base ligands derived from 1-methyl-1H-benzimidazole-2-carbaldehyde. The unique structural and electronic properties of these N,N-bidentate ligands, readily tunable through substitution on the imine nitrogen, allow for the formation of a diverse array of transition metal complexes. These complexes, particularly those of ruthenium and copper, exhibit significant catalytic prowess in fundamental organic transformations such as transfer hydrogenation of ketones and the oxidation of alcohols. This document offers detailed, field-proven protocols for the synthesis of these catalysts and their application in key catalytic reactions, supported by mechanistic insights and quantitative data. The methodologies presented herein are designed to be self-validating, providing researchers with a robust framework for exploring the catalytic potential of this versatile class of compounds in organic synthesis and drug development.
Introduction: The Versatility of Benzimidazole-Based Ligands in Catalysis
Benzimidazole derivatives are privileged scaffolds in medicinal chemistry and materials science, largely due to their structural resemblance to naturally occurring purines, which allows them to interact with biological systems.[1] The introduction of a coordinating group, such as an imine, at the 2-position of the benzimidazole ring system creates powerful ligands capable of stabilizing various transition metal centers. The resulting metal complexes have garnered significant attention as catalysts for a wide range of organic transformations, including hydrogenation, oxidation, and polymerization.[2][3][4]
The this compound scaffold offers a unique combination of steric and electronic properties. The methyl group at the N1 position enhances the solubility and stability of the resulting complexes, while the aldehyde functionality provides a convenient handle for the synthesis of a diverse library of Schiff base ligands through condensation with various primary amines. This modularity allows for the fine-tuning of the ligand environment around the metal center, thereby influencing the catalytic activity and selectivity of the complex.
This guide will focus on two prominent applications of these metal complexes:
-
Ruthenium(II)-Catalyzed Transfer Hydrogenation of Ketones: A safe and efficient method for the reduction of carbonyl compounds to alcohols.[1][5]
-
Copper(II)-Catalyzed Aerobic Oxidation of Alcohols: A green and sustainable approach to the synthesis of aldehydes and ketones.
Synthesis and Characterization of Ligands and Metal Complexes
The synthesis of the target catalysts follows a straightforward, two-step procedure: formation of the Schiff base ligand followed by complexation with the desired metal salt.
General Protocol for Schiff Base Ligand Synthesis
This protocol describes the synthesis of a representative Schiff base ligand from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline or a substituted derivative)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add the primary amine (1.0 eq).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Characterization: The synthesized Schiff base ligand should be characterized by:
-
FT-IR Spectroscopy: Look for the appearance of the characteristic imine (C=N) stretching frequency (typically around 1630-1600 cm⁻¹) and the disappearance of the aldehyde C=O and primary amine N-H stretching bands.
-
¹H NMR Spectroscopy: Confirm the formation of the imine bond by the presence of a singlet for the azomethine proton (HC=N) in the downfield region (around 8.5-9.0 ppm).
-
Mass Spectrometry: To confirm the molecular weight of the synthesized ligand.
General Protocol for Metal Complex Synthesis
This protocol outlines the synthesis of metal complexes using the prepared Schiff base ligands. The example below is for a Ruthenium(II) complex, but a similar procedure can be followed for other metals like Copper(II).[1][6]
Materials:
-
Synthesized Schiff base ligand
-
[RuCl₂(p-cymene)]₂ dimer (for Ru complexes) or CuCl₂·2H₂O (for Cu complexes)
-
Anhydrous solvent (e.g., Dichloromethane or Methanol)
-
Schlenk flask and inert atmosphere setup (e.g., Argon or Nitrogen)
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the Schiff base ligand (2.0 eq) in the appropriate anhydrous solvent.
-
In a separate flask, dissolve the metal precursor ([RuCl₂(p-cymene)]₂ dimer, 1.0 eq, or CuCl₂·2H₂O, 1.0 eq) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The resulting metal complex may precipitate out of solution. If so, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the complex remains in solution, remove the solvent under reduced pressure to obtain the solid product.
Characterization of Metal Complexes:
-
FT-IR Spectroscopy: A shift in the C=N stretching frequency of the Schiff base upon coordination to the metal center is indicative of complex formation. New bands in the low-frequency region may correspond to metal-ligand vibrations.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex.
-
Elemental Analysis: To determine the stoichiometry of the metal complex.
Application in Catalysis: Detailed Protocols
The following sections provide detailed protocols for utilizing the synthesized metal complexes in catalytic reactions.
Ruthenium(II)-Catalyzed Transfer Hydrogenation of Ketones
Transfer hydrogenation is a valuable alternative to using molecular hydrogen for the reduction of ketones.[1] Isopropanol often serves as both the solvent and the hydrogen source, with a base as a co-catalyst.
Protocol for the Transfer Hydrogenation of Acetophenone:
Materials:
-
Synthesized Ruthenium(II) complex (catalyst)
-
Acetophenone (substrate)
-
2-Propanol (hydrogen donor and solvent)
-
Potassium hydroxide (KOH) (co-catalyst)
-
Reaction vial with a magnetic stir bar
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
In a reaction vial, add the Ruthenium(II) complex (0.01 mmol, 1 mol%).
-
Add acetophenone (1.0 mmol, 100 mol%).
-
Add 2-propanol (2 mL).
-
Stir the mixture at 82 °C for 5 minutes to ensure dissolution and thermal equilibration.
-
Add KOH (0.1 mmol, 10 mol%).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, quench the reaction by adding a few drops of dilute HCl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and determine the yield by GC analysis against an internal standard.
Expected Results:
The catalytic activity of different Ruthenium(II) complexes can be compared by their turnover frequency (TOF) and final conversion percentage. A summary of representative data is presented in the table below.
| Catalyst | Substrate | Conversion (%) | Time (h) |
| [RuCl₂(p-cymene)(L¹)] | Acetophenone | >99 | 2 |
| [RuCl₂(p-cymene)(L²)] | 4-Chloroacetophenone | 98 | 3 |
| [RuCl₂(p-cymene)(L³)] | 4-Methoxyacetophenone | >99 | 1.5 |
L¹, L², L³ represent Schiff base ligands derived from this compound with different aniline derivatives.
Mechanistic Insights:
The catalytic cycle for transfer hydrogenation with such Ruthenium complexes is generally believed to proceed via an 18-electron ruthenium hydride intermediate. The base facilitates the deprotonation of isopropanol, which then coordinates to the metal center. A β-hydride elimination step generates the active ruthenium hydride species, which then transfers the hydride to the ketone substrate.
Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.
Copper(II)-Catalyzed Aerobic Oxidation of Alcohols
Copper complexes are attractive catalysts for aerobic oxidation reactions due to the low cost and low toxicity of copper. These reactions utilize molecular oxygen from the air as the terminal oxidant, making them environmentally benign.[7]
Protocol for the Aerobic Oxidation of Benzyl Alcohol:
Materials:
-
Synthesized Copper(II) complex (catalyst)
-
Benzyl alcohol (substrate)
-
Toluene or DMF (solvent)
-
Sodium hydroxide (NaOH) or another suitable base
-
Reaction flask equipped with a reflux condenser open to the air
-
Magnetic stirrer and hotplate
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
To a reaction flask, add the Copper(II) complex (0.05 mmol, 5 mol%).
-
Add benzyl alcohol (1.0 mmol, 100 mol%).
-
Add the solvent (e.g., Toluene, 5 mL).
-
Add the base (e.g., NaOH, 0.2 mmol, 20 mol%).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring, ensuring good contact with the air.
-
Monitor the reaction by taking aliquots periodically and analyzing by GC.
-
Upon completion, cool the reaction mixture, filter to remove the catalyst and base.
-
Analyze the filtrate by GC to determine the yield of benzaldehyde.
Expected Results:
The efficiency of the copper catalyst can be evaluated based on the conversion of the alcohol and the selectivity for the corresponding aldehyde or ketone.
| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Time (h) |
| [Cu(L¹)₂]Cl₂ | Benzyl Alcohol | 95 | >99 (Benzaldehyde) | 12 |
| [Cu(L²)₂]Cl₂ | 1-Phenylethanol | 92 | >99 (Acetophenone) | 18 |
L¹ and L² represent different Schiff base ligands derived from this compound.
Mechanistic Considerations:
The mechanism for copper-catalyzed aerobic oxidation is complex and can vary depending on the specific catalyst and reaction conditions. A plausible pathway involves the formation of a copper(II)-alkoxide intermediate, followed by oxidation to a copper(I) species and the aldehyde product. The copper(I) is then re-oxidized to copper(II) by molecular oxygen to complete the catalytic cycle.
Caption: Simplified catalytic cycle for Cu-catalyzed alcohol oxidation.
Conclusion
Metal complexes of Schiff bases derived from this compound are versatile and efficient catalysts for important organic transformations. The ease of synthesis and the ability to systematically modify the ligand structure make them attractive targets for catalyst development. The protocols provided in this guide offer a solid foundation for researchers to explore the catalytic potential of these compounds in their own work, with the aim of developing novel and sustainable synthetic methodologies.
References
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Dayan, O., & Çetinkaya, B. (2023). Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 735-746. [Link]
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Özdemir, İ., & Gürbüz, N. (2016). Synthesis and characterization of ruthenium(II) complexes bearing benzimidazole ligands: for transfer hydrogenation catalysis. Transition Metal Chemistry, 41(4), 437-444. [Link]
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Gao, H., et al. (2015). Copper-Catalyzed Aerobic Oxidation of 2-Arylmethyl Benzimidazoles. Chinese Journal of Organic Chemistry, 35(4), 863-868. [Link]
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Shaikh, I. A., et al. (2021). Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived fro. Letters in Applied NanoBioScience, 10(4), 2867-2875. [Link]
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Al-Jibouri, M. N. A., et al. (2023). Copper II Complexes Based on Benzimidazole Ligands as a Novel Photoredox Catalysis for Free Radical Polymerization Embedded Gold and Silver Nanoparticles. Polymers, 15(5), 1284. [Link]
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Sarkar, S., et al. (2023). Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy. Molecules, 28(18), 6681. [Link]
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Kanwal, A., et al. (2022). A review on synthesis and applications of some selected Schiff bases with their transition metal complexes. Journal of Coordination Chemistry, 75(17-18), 2531-2560. [Link]
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Raman, N., et al. (2014). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica, 6(5), 336-344. [Link]
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Nworie, F. S., et al. (2025). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Journal of the Serbian Chemical Society. [Link]
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Restructuring of Benzimidazole-Based Copper Complexes during Electrochemical CO2 Reduction. ACS Catalysis, 11(15), 9546-9556. [Link]
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Reddy, K. R., & Kumar, Y. P. (2016). Synthesis and characterisation of some new imidazole-2-carboxaldehyde imine base metal (II) complexes and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 8(8), 639-646. [Link]
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Li, Y., et al. (2020). Copper(ii) quinoxolinol imidazolium complexes in catalytic oxidation of benzylic and heterocyclic alcohols. Organic & Biomolecular Chemistry, 18(3), 489-495. [Link]
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Ahmed, A. A., et al. (2021). Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry, 15(3), 137-143. [Link]
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Kumar, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Green Synthesis and Catalysis, 4(3), 263-282. [Link]
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The Versatile Aldehyde: A Guide to the Synthesis of Heterocyclic Compounds from 1-methyl-1H-benzimidazole-2-carbaldehyde
Introduction: The Strategic Importance of 1-methyl-1H-benzimidazole-2-carbaldehyde
In the landscape of medicinal chemistry and materials science, the benzimidazole scaffold is a recurring motif, celebrated for its "privileged" structural status.[1][2] This is due to its remarkable ability to interact with a wide range of biological targets. At the heart of many complex heterocyclic syntheses lies a versatile and reactive building block: this compound. With the chemical formula C₉H₈N₂O, this aromatic aldehyde serves as a linchpin for the construction of a diverse array of novel molecular architectures.[3][4]
The strategic placement of the aldehyde group at the 2-position of the 1-methylbenzimidazole core imparts a unique reactivity profile, making it a favored starting material for medicinal chemists and organic synthesis specialists.[3][5] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and robust protocols for the synthesis of key heterocyclic compound classes. We will delve into the synthesis of biologically relevant Schiff bases and chalcones, elucidating the underlying principles that govern these transformations and providing step-by-step methodologies for their successful execution in a research setting.
Core Synthetic Pathways: From Aldehyde to Diverse Heterocycles
The reactivity of the formyl (CHO) group is central to the synthetic applications of this compound.[3] This electrophilic carbon atom is a prime target for nucleophilic attack, paving the way for a multitude of condensation reactions. The diagram below illustrates the principal synthetic routes accessible from this key starting material.
Caption: Key synthetic transformations of this compound.
Application I: Synthesis of Biologically Active Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, antifungal, and antitumor properties.[6][7][8] The synthesis of Schiff bases from this compound is a straightforward yet powerful strategy for generating libraries of compounds for drug discovery.[9][10]
Scientific Rationale
The formation of a Schiff base proceeds via a nucleophilic addition of a primary amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. The stability of the resulting imine is enhanced by the conjugation with both the benzimidazole ring and the substituent from the amine.
Detailed Experimental Protocol: Synthesis of a Novel Benzimidazole Schiff Base
This protocol details the synthesis of a representative Schiff base derived from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-fluoroaniline)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Amine: To the stirred solution, add 1.05 equivalents of the substituted primary amine.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Equip the flask with a condenser and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
-
Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
| Compound | Starting Amine | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| SB-1 | 4-fluoroaniline | 85 | 152-154 | ¹H NMR (DMSO-d₆): δ 8.5 (s, 1H, -CH=N-), 3.9 (s, 3H, -CH₃) |
| SB-2 | 4-chloroaniline | 88 | 160-162 | ¹H NMR (DMSO-d₆): δ 8.6 (s, 1H, -CH=N-), 3.9 (s, 3H, -CH₃) |
Application II: Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another class of privileged scaffolds in drug discovery, known for their anti-inflammatory, antioxidant, and anticancer activities.[11][12] The Claisen-Schmidt condensation reaction provides a classic and efficient route to these α,β-unsaturated ketones.[13]
Scientific Rationale
The Claisen-Schmidt condensation involves the reaction of an aldehyde (in this case, this compound) with a ketone (typically an acetophenone derivative) in the presence of a base or acid catalyst.[13][14] In a base-catalyzed reaction, the base abstracts an acidic α-proton from the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol addition product readily dehydrates to yield the thermodynamically stable conjugated chalcone.
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Detailed Experimental Protocol: Synthesis of a Benzimidazole-Chalcone Hybrid
This protocol provides a step-by-step guide for the synthesis of a chalcone from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reactant Solution: In a flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in ethanol.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a solid precipitate often indicates the progress of the reaction.
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol.
-
Characterization: Characterize the final product using techniques like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Starting Acetophenone | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| CH-1 | 4-hydroxyacetophenone | 78 | 210-212 | ¹H NMR (DMSO-d₆): δ 7.5-8.2 (m, 2H, -CH=CH-), 3.9 (s, 3H, -CH₃) |
| CH-2 | 4-methoxyacetophenone | 82 | 195-197 | ¹H NMR (DMSO-d₆): δ 7.6-8.3 (m, 2H, -CH=CH-), 3.9 (s, 3H, -CH₃), 3.8 (s, 3H, -OCH₃) |
Conclusion and Future Perspectives
This compound has unequivocally established its role as a pivotal precursor in the synthesis of diverse and medicinally significant heterocyclic compounds. The straightforward and efficient protocols for the synthesis of Schiff bases and chalcones detailed herein serve as a testament to its synthetic versatility. These derivatives, with their inherent biological potential, present exciting opportunities for further exploration in drug discovery programs.[5] Future research will likely focus on expanding the repertoire of heterocyclic systems derived from this aldehyde, including the synthesis of pyrimidines, pyrazoles, and other fused-ring systems, further solidifying its importance in the armamentarium of the synthetic chemist.[15][16]
References
-
ACS Omega. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. 2022. Available from: [Link]
-
National Institutes of Health. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Available from: [Link]
-
International Journal of Biological and Pharmaceutical Sciences Archive. Chemistry and synthetic methodologies of chalcones and their derivatives: A review. 2023. Available from: [Link]
-
International Journal of Engineering and Applied Sciences. Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives. Available from: [Link]
-
ScienceOpen. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. 2022. Available from: [Link]
-
University of Johannesburg. Benzimidazole schiff base derivatives: Synthesis, characterization and antimicrobial activity. 2019. Available from: [Link]
-
ResearchGate. (PDF) Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. Available from: [Link]
-
National Institutes of Health. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. 2019. Available from: [Link]
-
National Institutes of Health. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Available from: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. Available from: [Link]
-
Der Pharma Chemica. An Improved Synthesis, Characterization and Bioevalution of Schiff Base Containing Benzimidazole Moiety Catalyzed by Methane Sul. Available from: [Link]
-
Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available from: [Link]
-
National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: [Link]
-
MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Available from: [Link]
-
PubChem. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | C9H8N2O | CID 762084. Available from: [Link]
-
ResearchGate. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Available from: [Link]
-
National Institutes of Health. Recent achievements in the synthesis of benzimidazole derivatives. 2023. Available from: [Link]
-
ACG Publications. Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. 2023. Available from: [Link]
-
RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. 2023. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 1H-Benzimidazole-2-carboxaldehyde: Synthesis, Applications, and Benefits in Pharmaceutical Intermediates. 2025. Available from: [Link]
-
Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available from: [Link]
Sources
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- 4. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | C9H8N2O | CID 762084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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- 11. researchgate.net [researchgate.net]
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- 14. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Condensation reactions of 1-methyl-1H-benzimidazole-2-carbaldehyde
An In-depth Guide to the Condensation Reactions of 1-Methyl-1H-benzimidazole-2-carbaldehyde: Protocols and Applications
Authored by a Senior Application Scientist
Foreword: The Synthetic Versatility of a Privileged Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] At the heart of synthesizing more complex and potent benzimidazole-based drugs lies the strategic functionalization of this core. This compound (CAS 3012-80-4) emerges as a pivotal building block in this endeavor.[7][8] Its aldehyde functional group at the 2-position is a reactive handle, primed for carbon-carbon bond-forming reactions, particularly condensation reactions.
This guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the key condensation reactions of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes. The protocols described herein are designed as self-validating systems, grounded in established chemical principles.
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 6. impactfactor.org [impactfactor.org]
- 7. Buy this compound | 3012-80-4 [smolecule.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-1H-benzimidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 1-methyl-1H-benzimidazole-2-carbaldehyde (CAS 3012-80-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols. As a key synthetic intermediate, optimizing the yield and purity of this compound is critical for the successful development of novel therapeutic agents, including antiprotozoal and antimicrobial drugs.[1] This document synthesizes established chemical principles with practical, field-proven insights to help you navigate the common challenges associated with this synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental roadblocks.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
Answer: Low or no yield is a frequent challenge in heterocyclic synthesis. The issue can typically be traced back to one of three areas: starting materials, reaction conditions, or the reaction mechanism itself.
-
Purity and Stability of Starting Materials: The primary precursor, N-methyl-benzene-1,2-diamine, is highly susceptible to air oxidation, which can significantly inhibit the reaction. Oxidized diamines often appear as dark, tarry substances instead of a light-colored solid.
-
Solution: Use freshly distilled or recrystallized N-methyl-benzene-1,2-diamine. Handle the material under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.
-
-
Inefficient Cyclization: The core of the synthesis is the condensation and cyclization of the diamine with a two-carbon electrophile. This step is often the bottleneck.
-
Solution: The choice of reagent and catalyst is critical. While direct condensation with an aldehyde can work, it may lead to complex mixtures. A more robust method is the Phillips-Ladenburg reaction, which involves condensation with a carboxylic acid or its derivative.[2] Using a catalyst like p-toluenesulfonic acid (p-TSOH) can effectively promote the dehydration and cyclization steps.[3]
-
-
Reaction Conditions: Temperature and solvent play a crucial role.
-
Solution: A solvent screen is recommended. While polar solvents like ethanol or methanol are common, DMF can also be effective.[2][3] The reaction often requires heat to drive the condensation; refluxing for 2-4 hours is a typical starting point.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating.
-
Question 2: I'm observing multiple spots on my TLC plate, and purification by column chromatography is difficult.
Answer: The formation of multiple byproducts is a classic sign of competing reaction pathways or incomplete reactions.
-
Probable Cause 1: Incomplete N-methylation. If you are preparing the N-methyl-benzene-1,2-diamine in-situ or as a preceding step, incomplete methylation will result in a mixture of both methylated and unmethylated benzimidazole products after cyclization.
-
Solution: Ensure the methylation step goes to completion. Isolate and purify the N-methyl-benzene-1,2-diamine before proceeding to the cyclization step. This provides a clean starting point and simplifies the final purification.
-
-
Probable Cause 2: Schiff Base Intermediates. The direct condensation of o-phenylenediamines with aldehydes can form stable Schiff base intermediates and other side products, leading to a complex reaction mixture.[3]
-
Solution: Employ a two-step procedure involving the oxidative cyclodehydrogenation of the Schiff base.[3] Alternatively, using a carboxylic acid derivative in a Phillips-type synthesis can provide a cleaner reaction profile.
-
-
Probable Cause 3: Over-oxidation. If your synthesis involves an oxidation step to form the aldehyde (e.g., from a 2-methyl group), harsh conditions can lead to the formation of the corresponding carboxylic acid, which can be difficult to separate.
-
Solution: Use a mild oxidizing agent, such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂), and carefully control the stoichiometry and reaction temperature.
-
Question 3: The final product has a persistent color, even after purification. How can I obtain a clean, white crystalline product?
Answer: Colored impurities are often high molecular weight, conjugated species formed from side reactions or degradation. The target compound should be a white to light yellow crystalline powder.[1][4]
-
Solution 1: Activated Carbon Treatment. During recrystallization, add a small amount of activated carbon (e.g., Norite) to the hot solution. The carbon will adsorb colored impurities.
-
Procedure: Dissolve the crude product in a minimal amount of a suitable boiling solvent (e.g., ethanol/water mixture). Add 1-2% w/w of activated carbon, keep the solution at a boil for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. Allow the filtrate to cool slowly to crystallize the purified product.[5]
-
-
Solution 2: Recrystallization Solvent System. The choice of solvent is critical for effective purification.
-
Procedure: Experiment with different solvent systems. An ethyl acetate/hexane or ethanol/water mixture often works well for benzimidazole derivatives. The ideal system is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound on a lab scale?
A reliable and common approach is a two-step synthesis starting from o-phenylenediamine.
-
N-Methylation: First, selectively methylate one of the amino groups of o-phenylenediamine to form N-methyl-benzene-1,2-diamine.
-
Condensation/Cyclization: React the purified N-methyl-benzene-1,2-diamine with a suitable glyoxal equivalent or perform a condensation with glyoxylic acid followed by decarboxylation. A highly effective method is the Phillips condensation with 2,2-diethoxyacetic acid, followed by acidic hydrolysis of the resulting acetal to yield the aldehyde.
Q2: What is the underlying mechanism of the benzimidazole ring formation?
The synthesis of the benzimidazole core generally proceeds via the condensation of an o-phenylenediamine with a carbonyl compound (an aldehyde or carboxylic acid).[3] The mechanism involves two key steps:
-
Schiff Base Formation: One of the amino groups of the diamine performs a nucleophilic attack on the carbonyl carbon, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group then attacks the imine carbon in an intramolecular fashion. This is followed by another dehydration (aromatization) step to form the stable, aromatic benzimidazole ring. Catalysts like p-TSOH facilitate the dehydration steps.[3]
Q3: How can I confirm the structure and purity of the final product?
A combination of spectroscopic and physical methods should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structure elucidation. You should expect to see a singlet for the aldehyde proton (~9.5-10 ppm), a singlet for the N-methyl group (~3.8-4.0 ppm), and characteristic multiplets for the four aromatic protons on the benzene ring.
-
Mass Spectrometry (MS): To confirm the molecular weight (160.17 g/mol ).[6]
-
FT-IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde group around 1690-1710 cm⁻¹.
-
Melting Point: The reported melting point is in the range of 118-122 °C.[1][4] A sharp melting point within this range is a good indicator of high purity.
Data Summary: Reaction Condition Optimization
The choice of catalyst and solvent significantly impacts the yield of benzimidazole synthesis. The following table summarizes outcomes from related benzimidazole syntheses, providing a starting point for optimization.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| p-TSOH | DMF | 80 | 2-3 | >85 | [3] |
| NH₄Cl | Ethanol | 80-90 | 2-4 | 70-90 | |
| None (Thermal) | Formic Acid | 100 | 2 | ~85 | [5] |
| MgO@DFNS | Ethanol | Room Temp | 4 | ~95 | [2] |
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for the synthesis.
Protocol 1: Two-Step Synthesis via Phillips-Ladenburg Condensation
Step A: Synthesis of N-methyl-benzene-1,2-diamine (Safety Note: o-phenylenediamine derivatives are toxic and irritants. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.)
-
To a solution of o-phenylenediamine (10.8 g, 0.1 mol) in 150 mL of methanol, add sodium sulfate (15 g) to act as a drying agent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of methyl iodide (6.2 mL, 0.1 mol) in 50 mL of methanol dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-methyl-benzene-1,2-diamine.
Step B: Synthesis of this compound
-
In a 250 mL round-bottom flask, combine N-methyl-benzene-1,2-diamine (6.1 g, 0.05 mol) and glyoxylic acid monohydrate (5.52 g, 0.06 mol) in 100 mL of 4 M hydrochloric acid.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound as a white to light yellow crystalline solid.
Visual Workflow and Logic Diagrams
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis, workup, and purification of the target compound.
Caption: General experimental workflow for synthesis.
Troubleshooting Logic for Low Yield
This diagram provides a decision-making framework for troubleshooting low product yield.
Caption: Decision tree for troubleshooting low yield.
References
- Google Patents. (2015). WO2015005615A1 - Method for preparation of benzimidazole derivatives.
-
Kerimov, İ., et al. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]
-
Indian Journal of Chemistry. (2009). A green synthesis of benzimidazoles. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (2017). One pot synthesis of substituted benzimidazole derivatives and their charcterization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
Sources
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- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde | 3012-80-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 6. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | C9H8N2O | CID 762084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Methyl-1H-benzimidazole-2-carbaldehyde
Welcome to the technical support guide for 1-methyl-1H-benzimidazole-2-carbaldehyde (CAS 3012-80-4). This document is designed for researchers, medicinal chemists, and drug development professionals who are handling the purification of this key synthetic intermediate. We will address common challenges encountered in the lab, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods effectively.
Compound Quick Reference
Before addressing specific purification issues, it is crucial to know the target properties of the pure compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | PubChem[1] |
| Molecular Weight | 160.18 g/mol | TCI Chemicals |
| Appearance | White to light yellow or beige crystalline powder | TCI Chemicals, Chemsrc[2][3] |
| Melting Point | 118.0 - 122.0 °C | TCI Chemicals, Chemsrc[2] |
| Storage | Store in a cool, dry, dark place. Air-sensitive. | TCI Chemicals, Benchchem[3] |
Troubleshooting and Frequently Asked Questions (FAQs)
Here, we address the most common issues reported by researchers during the purification of this compound.
Q1: My isolated product is a yellow or brown solid, not the expected off-white powder. How can I remove these colored impurities?
A1: The presence of color often indicates minor, highly conjugated byproducts or degradation products formed during synthesis or workup. The most effective method to address this is recrystallization combined with an activated carbon treatment.
-
Causality: Activated carbon has a high surface area with a network of pores that readily adsorbs large, flat, conjugated molecules responsible for color, while having a lower affinity for your smaller, more crystalline target compound.[4]
-
Critical Insight: It is essential to use the minimum amount of activated carbon necessary (typically 1-2% by weight of your crude product) and to add it to the hot, dissolved solution.[4] Adding too much can lead to significant loss of your desired product due to non-selective adsorption. The solution should be filtered while hot to prevent premature crystallization of your product on the filter paper along with the carbon.
See Protocol 1 for a detailed, step-by-step methodology.
Q2: My post-reaction TLC plate shows multiple spots, including some close to my product's Rf. Is recrystallization enough?
A2: When impurities have polarities (and therefore solubilities) similar to your target compound, simple recrystallization is often inefficient. This scenario necessitates a more discerning technique like flash column chromatography.
-
Expertise: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[5] By carefully selecting a mobile phase, you can achieve separation between spots that are close on a TLC plate.
-
Self-Validation: The key to successful column chromatography is to first develop an appropriate solvent system using TLC. The ideal system will show good separation between all spots and give your target compound an Rf (retention factor) value between 0.2 and 0.4. This ensures the compound spends enough time on the column to separate from impurities but does not take an excessively long time to elute. A common mobile phase for benzimidazole derivatives is a gradient of ethyl acetate in hexane.[5]
A logical workflow for selecting a purification method is shown below. See Protocol 2 for a detailed guide to column chromatography.
Caption: Decision tree for selecting the appropriate purification technique.
Q3: I attempted recrystallization, but my compound "oiled out" into a liquid layer instead of forming crystals. What should I do?
A3: "Oiling out" is a common problem that occurs when a solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also happen if the chosen solvent is too good, preventing the molecules from arranging into a crystal lattice upon cooling.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the mixture until the oil fully dissolves. Add slightly more hot solvent to ensure the solution is no longer supersaturated.
-
Cool Slowly: Allow the solution to cool very slowly. Rapid cooling encourages precipitation over crystallization. Try letting it cool to room temperature on the benchtop, then transfer to a refrigerator.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change the Solvent System: If the above steps fail, your solvent is likely inappropriate. A good recrystallization solvent should dissolve the compound when hot but not when cold.[6] For this compound, consider trying ethanol, or a solvent pair like ethyl acetate/hexane. When using a solvent pair, dissolve the compound in a minimum of the "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" solvent (e.g., hexane) until the solution just becomes cloudy. Reheat to clarify and then cool slowly.
-
Q4: My purified product shows a broad melting point range that is lower than the literature value (118-122 °C). What does this mean?
A4: This is a classic indicator of an impure sample. Impurities disrupt the crystal lattice of a solid, which requires less energy (a lower temperature) to break apart. The presence of different molecules also causes the melting to occur over a wider temperature range.
-
Diagnosis and Action:
-
Inorganic Salts: If your work-up involved acids or bases, residual inorganic salts could be present. These can often be removed by re-dissolving the product in an organic solvent (like dichloromethane), washing with water, drying the organic layer with a drying agent (e.g., MgSO₄ or Na₂SO₄), filtering, and re-evaporating the solvent.
-
Organic Impurities: If the impurity is organic, a second, more careful purification is required. If you initially performed recrystallization, you should now use column chromatography (Protocol 2 ). If you have already performed chromatography, ensure you checked the purity of your combined fractions by TLC before evaporation. You may need to re-run the column with a shallower solvent gradient for better separation.
-
Residual Solvent: If the product is not dried thoroughly, trapped solvent can also depress the melting point. Ensure the product is dried under high vacuum for several hours or overnight.
-
Q5: The aldehyde functional group is sensitive. Are there any precautions to take during purification to prevent its degradation?
A5: Yes, the aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid, especially under harsh conditions.[7] While this compound is generally stable under normal conditions, certain precautions are wise.[7]
-
Preventative Measures:
-
Avoid Strong Oxidants: Be aware that some reagents can be oxidative. For example, if decolorizing with potassium permanganate (a technique sometimes used for benzimidazoles), conditions must be carefully controlled. Activated carbon is a much safer choice.
-
Temperature Control: Avoid unnecessarily prolonged heating during recrystallization. Dissolve the compound and filter it hot, but do not leave it refluxing for extended periods.
-
Inert Atmosphere: While not always necessary, if you are working with very small scales or require ultra-high purity, performing purification steps under an inert atmosphere (like nitrogen or argon) can prevent air oxidation.
-
Storage: Store the final, pure product in a tightly sealed container, preferably in a cool, dark place to minimize long-term degradation.[2]
-
Detailed Experimental Protocols
Protocol 1: Recrystallization with Activated Carbon Treatment
This protocol is designed to purify and decolorize crude this compound that is mostly pure but contains colored impurities.
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, or ethyl acetate/hexane). The compound should be sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Stir and heat gently on a hot plate.
-
Activated Carbon Addition: Once the solid is fully dissolved, remove the flask from the heat. CAUTION: Add a small amount of activated carbon (1-2% of the crude product's weight) slowly to the hot solution.[4] Adding it too quickly can cause the solution to boil over violently.
-
Hot Filtration: Swirl the mixture for a few minutes. Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). Filter the hot solution quickly to remove the activated carbon. The goal is to prevent the desired product from crystallizing on the filter.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under high vacuum to remove all residual solvent.
-
Verification: Check the purity of the recrystallized product by measuring its melting point and running a TLC. A sharp melting point within the literature range and a single spot on TLC indicate successful purification.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the target compound from impurities with similar solubility.
Caption: Standard workflow for flash column chromatography purification.
-
Mobile Phase Selection: Using TLC, determine a solvent system (e.g., ethyl acetate/hexane) that provides good separation and an Rf of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and begin elution, collecting the eluent in a series of test tubes or flasks (fractions). Maintain a constant flow rate.
-
Fraction Analysis: Spot each collected fraction onto a TLC plate. Develop the plate and visualize the spots under a UV lamp.
-
Combine and Evaporate: Combine all fractions that contain only the pure product (single spot at the correct Rf). Remove the solvent using a rotary evaporator.
-
Verification: Dry the resulting solid under high vacuum and confirm its identity and purity via melting point and/or NMR spectroscopy.[8]
Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a quick, indispensable tool for monitoring reaction progress and assessing purity after each purification step.
-
Plate Preparation: Obtain a silica-coated TLC plate. Lightly draw a starting line with a pencil about 1 cm from the bottom.
-
Spotting: Dissolve a tiny amount of your sample in a volatile solvent (e.g., dichloromethane). Use a capillary tube to spot a small amount onto the starting line. Also spot starting materials and the crude mixture for comparison if available.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. The solvent level must be below the starting line. Cover the chamber and allow the solvent to travel up the plate via capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots. Benzimidazole derivatives are typically UV-active and will appear as dark spots under a UV lamp (254 nm).
-
Analysis: A pure compound should appear as a single, well-defined spot. The presence of multiple spots indicates impurities. Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) to characterize your compound in that specific solvent system.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Smolecule. (n.d.). Buy this compound | 3012-80-4.
- Benchchem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- Chemsrc. (n.d.). This compound | CAS#:3012-80-4.
- SIELC Technologies. (n.d.). Separation of 1H-Benzimidazole-2-carboxaldehyde on Newcrom R1 HPLC column.
- Organic Syntheses. (n.d.). Benzimidazole.
- MDPI. (2019). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
- PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde.
- DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- TCI Chemicals. (n.d.). 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde | 3012-80-4.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Benchchem. (n.d.). This compound|CAS 3012-80-4.
- Benchchem. (n.d.). Application Notes and Protocols for Purity Assessment of 2-(benzylthio)-1H-benzimidazole.
Sources
- 1. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | C9H8N2O | CID 762084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:3012-80-4 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. Buy this compound | 3012-80-4 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the synthesis of 1-methyl-1H-benzimidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 1-methyl-1H-benzimidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.
I. Overview of the Synthesis: The Riley Oxidation
The most common and direct route to synthesize this compound is through the oxidation of the corresponding 2-methyl substituted precursor, 1,2-dimethyl-1H-benzimidazole. The reagent of choice for this transformation is selenium dioxide (SeO₂), in a reaction commonly known as the Riley oxidation.[1] This method is valued for its relative selectivity in oxidizing an activated methyl group to an aldehyde.
The general transformation is as follows:
Caption: Troubleshooting workflow for low conversion.
FAQ 2: Formation of a Carboxylic Acid Byproduct
Question: My final product is contaminated with a significant amount of 1-methyl-1H-benzimidazole-2-carboxylic acid. How can I prevent this over-oxidation?
Answer:
The formation of the corresponding carboxylic acid is the most common side reaction in this synthesis. It occurs when the initially formed aldehyde is further oxidized by selenium dioxide under the reaction conditions.
Causality and Prevention:
-
Mechanism of Over-oxidation: The aldehyde product can be hydrated to a gem-diol, which is then susceptible to further oxidation by SeO₂ to the carboxylic acid.
-
Preventative Measures:
-
Control Stoichiometry: Avoid using a large excess of selenium dioxide. While a slight excess can improve the initial conversion, a significant excess increases the likelihood of over-oxidation.
-
Careful Monitoring: Monitor the reaction progress closely by TLC. Once the starting material is consumed and the aldehyde is the major product, the reaction should be stopped to prevent further oxidation.
-
Reaction Conditions: In some cases, running the reaction at a slightly lower temperature for a longer period can favor the formation of the aldehyde over the carboxylic acid.
-
Purification Strategy:
If the carboxylic acid does form, it can typically be removed from the desired aldehyde by:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the aldehyde remains in the organic layer.
-
Column Chromatography: The carboxylic acid is significantly more polar than the aldehyde. They can be separated using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
FAQ 3: Observation of Dark, Tarry Byproducts and Colored Impurities
Question: My reaction mixture turns very dark, and after workup, I have a crude product that is difficult to purify due to colored impurities and tar formation. What is causing this, and how can I minimize it?
Answer:
The formation of dark, often polymeric, byproducts and colored impurities is a known issue in selenium dioxide oxidations and benzimidazole chemistry.
Causality and Solutions:
-
Decomposition of Selenium Byproducts: The reaction produces elemental selenium (in its red amorphous form), which can sometimes appear dark. Other selenium-containing byproducts might also be colored.
-
Solution: During workup, it is crucial to filter the reaction mixture thoroughly to remove all solid selenium residues. A pad of Celite® can be very effective for this.
-
-
Benzimidazole Ring Instability: The benzimidazole ring system, while generally stable, can be susceptible to oxidation under harsh conditions, potentially leading to colored N-oxides or other degradation products.
-
Solution:
-
Avoid excessively high temperatures or prolonged reaction times.
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation of sensitive intermediates or the product itself.
-
-
-
Purification of Colored Impurities:
-
Activated Carbon Treatment: If the crude product is discolored, a recrystallization step that includes treatment with activated carbon can be very effective at removing colored impurities. [2] * Column Chromatography: As mentioned previously, column chromatography is an excellent method for separating the desired product from more polar, colored byproducts.
-
Table 1: Summary of Common Side Reactions and Solutions
| Issue | Potential Cause(s) | Preventative Measures | Purification Strategy |
| Low Conversion | Inactive SeO₂, insufficient temperature/time, improper solvent. | Use pure SeO₂, ensure proper heating, monitor by TLC. | N/A |
| Over-oxidation to Carboxylic Acid | Excess SeO₂, prolonged reaction time. | Use near-stoichiometric SeO₂, stop reaction upon completion. | Acid-base extraction, column chromatography. |
| Dark/Tarry Byproducts | Selenium byproduct precipitation, product degradation. | Filter through Celite®, avoid harsh conditions, use inert atmosphere. | Activated carbon treatment during recrystallization, column chromatography. |
III. Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of this compound, incorporating best practices to minimize side reactions.
Materials:
-
1,2-dimethyl-1H-benzimidazole
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Celite®
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-dimethyl-1H-benzimidazole (1.0 eq).
-
Add anhydrous 1,4-dioxane to dissolve the starting material.
-
Add selenium dioxide (1.1 eq) to the stirred solution. Caution: Selenium compounds are toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The product aldehyde should have a lower Rf value than the starting material.
-
Continue refluxing until the starting material is consumed (typically 4-8 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the precipitated elemental selenium and other insoluble byproducts. Wash the filter cake with additional ethyl acetate.
-
Combine the filtrates and transfer to a separatory funnel.
-
-
Purification:
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any traces of the carboxylic acid byproduct and acidic selenium residues.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis.
IV. Mechanistic Insights
Understanding the reaction mechanism can provide valuable context for troubleshooting. The Riley oxidation of a methyl group adjacent to an aromatic ring is believed to proceed through a series of steps.
Proposed Mechanism for the Riley Oxidation:
Caption: Key steps in the Riley oxidation mechanism.
-
Ene Reaction: The reaction is initiated by an ene reaction between the 2-methyl group of the benzimidazole and selenium dioxide. [3]2. -[4][5]Sigmatropic Rearrangement: The resulting allylic seleninic acid intermediate undergoes a-[4][5]sigmatropic rearrangement to form a selenite ester.
-
Hydrolysis: This ester is then hydrolyzed to yield the desired aldehyde and selenous acid (Se(OH)₂), which can disproportionate to Se and H₂SeO₃.
This mechanism highlights the importance of the initial ene reaction, which can be sensitive to steric hindrance and the electronic nature of the substrate.
V. References
-
Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 262. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.
-
Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of .beta.-ketoseleninic acids. Journal of the American Chemical Society, 98(1), 300–301.
-
Organic Syntheses, Coll. Vol. 3, p.1 (1955); Vol. 28, p.1 (1948).
-
Patai, S. The Chemistry of the Carbonyl Group, John Wiley & Sons, 1966.
-
House, H. O. Modern Synthetic Reactions, 2nd ed., W. A. Benjamin, 1972.
-
Wikipedia contributors. (2023, November 18). Riley oxidation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Larock, R. C. Comprehensive Organic Transformations, 2nd ed., Wiley-VCH, 1999.
-
Organic Syntheses, Coll. Vol. 1, p.381 (1941); Vol. 9, p.74 (1929).
-
Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, 1967.
-
March, J. Advanced Organic Chemistry, 4th ed., Wiley, 1992.
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed., Springer, 2007.
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
-
Katritzky, A. R., Ramsden, C. A., Scriven, E. F. V., & Taylor, R. J. K. (Eds.). (2008). Comprehensive Organic Functional Group Transformations II. Elsevier.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
Sources
Technical Support Center: Optimization of Reaction Conditions for Schiff Base Synthesis Using 1-Methyl-1H-benzimidazole-2-carbaldehyde
Welcome to the technical support center dedicated to the synthesis of Schiff bases from 1-methyl-1H-benzimidazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to optimize their reaction conditions, troubleshoot common issues, and ensure the integrity of their synthesized compounds. As a Senior Application Scientist, I have compiled this resource based on established principles of organic synthesis, extensive literature review, and practical laboratory experience.
The formation of a Schiff base, or imine, is a reversible condensation reaction between a primary amine and an aldehyde.[1] While the fundamental mechanism is straightforward, the unique electronic and steric properties of the this compound moiety can present specific challenges. This guide provides a structured, question-and-answer approach to address these potential hurdles and streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the synthesis of a Schiff base using this compound?
A1: For a typical reaction, begin with equimolar amounts of this compound and your primary amine in a suitable solvent such as ethanol or methanol.[2] The addition of a catalytic amount of a weak acid, like glacial acetic acid (2-3 drops), is often beneficial to facilitate the reaction.[3] The reaction can be initially attempted at room temperature with stirring, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to reflux is recommended.[4]
Q2: My reaction is not proceeding to completion, and I observe unreacted starting materials on my TLC plate. What should I do?
A2: Incomplete conversion is a common issue in Schiff base synthesis due to the reversible nature of the reaction. The primary culprit is often the presence of water, a byproduct of the condensation. To drive the equilibrium towards the product, consider the following strategies:
-
Water Removal:
-
Azeotropic Distillation: If using a solvent like toluene or benzene, a Dean-Stark apparatus can be employed to physically remove water as it forms.
-
Dehydrating Agents: The addition of anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4 Å) to the reaction mixture can effectively sequester water.[3]
-
-
Increase Reaction Time and/or Temperature: Some reactions, particularly with less nucleophilic amines, may require prolonged reaction times (up to 24 hours) or higher temperatures to reach completion.
-
Catalyst Optimization: While a weak acid is generally effective, you can screen other catalysts such as p-toluenesulfonic acid (p-TsOH) in catalytic amounts. Be cautious, as excessive acidity can protonate the amine, rendering it non-nucleophilic.[1]
Q3: I have isolated my product, but it appears to be unstable and decomposes over time. How can I improve its stability?
A3: The stability of Schiff bases can be compromised by hydrolysis, where the imine bond is cleaved by moisture, reverting to the starting aldehyde and amine. To mitigate this:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents for both the reaction and purification steps.
-
Inert Atmosphere: For particularly sensitive products, conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture and air-oxidation.
-
Proper Storage: Store the purified Schiff base in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaCl₂) at a low temperature.
Q4: What is the best method for purifying Schiff bases derived from this compound?
A4: The purification method will depend on the physical properties of your specific Schiff base.
-
Recrystallization: This is the most common and often most effective method for obtaining highly pure crystalline products.[5] Ethanol, methanol, or a mixture of ethyl acetate and hexane are good starting points for solvent screening.
-
Column Chromatography: If recrystallization is ineffective or if you have multiple products, silica gel column chromatography can be used. It is crucial to use anhydrous solvents for the eluent to prevent hydrolysis on the column. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Product loss during work-up or purification. - Side reactions. | - Implement strategies to drive the reaction to completion (see FAQ 2). - Optimize purification techniques to minimize loss. - Carefully control reaction conditions (temperature, stoichiometry) to minimize side product formation. |
| Formation of Multiple Spots on TLC | - Presence of unreacted starting materials. - Formation of side products (e.g., from self-condensation of the aldehyde or amine). - Product decomposition on the TLC plate. | - Ensure the reaction has gone to completion. - Use a 1:1 stoichiometry of reactants. - Spot the TLC plate and develop it immediately. Consider deactivating the silica plate with triethylamine if decomposition is suspected. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - The product may be inherently non-crystalline at room temperature. | - Purify the product using column chromatography to remove impurities. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product is indeed an oil, purification by column chromatography followed by removal of solvent under high vacuum is the best approach. |
| Discoloration of the Reaction Mixture | - Oxidation of the amine starting material. - Decomposition of the product at high temperatures. | - Use freshly distilled or purified amines. - Conduct the reaction under an inert atmosphere. - Avoid excessive heating or prolonged reaction times at high temperatures. |
Experimental Protocols
General Protocol for Schiff Base Synthesis
-
To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add the primary amine (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
If the reaction is incomplete, heat the mixture to reflux and continue monitoring by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by recrystallization or column chromatography.
Protocol for Recrystallization
-
Dissolve the crude Schiff base in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven or desiccator.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and characterization of Schiff bases.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in Schiff base synthesis.
Characterization Data
Upon successful synthesis and purification, the structure of the Schiff base should be confirmed by spectroscopic methods.
-
FT-IR Spectroscopy: Look for the appearance of a strong absorption band in the region of 1600-1630 cm⁻¹ corresponding to the C=N (imine) stretch.[6] The disappearance of the C=O stretch from the aldehyde (typically around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3400 cm⁻¹) are also key indicators of a successful reaction.[7]
-
¹H NMR Spectroscopy: A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0 and 10.0 ppm.[8][9] The signals corresponding to the aromatic protons of both the benzimidazole and the amine moiety should be present and may show shifts compared to the starting materials. The N-methyl group on the benzimidazole will appear as a singlet around δ 3.8-4.0 ppm.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group (C=N) will have a characteristic chemical shift in the range of δ 150-165 ppm.[7]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the desired Schiff base.[10]
By following this guide, researchers can effectively optimize their reaction conditions, troubleshoot common problems, and confidently characterize their synthesized Schiff bases derived from this compound.
References
-
Badhani, B., & Sharma, M. (2021). Ionic‐Liquid‐Catalyzed Synthesis of Imines, Benzimidazoles, Benzothiazoles, Quinoxalines and Quinolines through C−N, C−S, and C−C Bond Formation. ChemistrySelect, 6(44), 12213-12218. [Link]
-
Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452. [Link]
-
Elchaninov, M. M., Aleksandrov, A. A., & Kornilov, M. Y. (2018). Synthesis and Reactivity of Fusion Product of 2-Methylthiazole Fragment to 2-(Furan-2-yl)benzimidazole. Russian Journal of Organic Chemistry, 54(11), 1735-1741. [Link]
-
Fonkui, T. Y., Ikhile, M. I., Njobeh, P. B., & Ndinteh, D. T. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC chemistry, 13(1), 1-12. [Link]
-
Hassan, A. S., Asghar, M. N., & Yaqub, M. (2023). Benzimidazole-Based Schiff Base Hybrid Scaffolds: A Promising Approach to Develop Multi-Target Drugs for Alzheimer's Disease. Molecules, 28(18), 6598. [Link]
-
Khattab, S. N., Abdel-Gawad, H., & El-Zahabi, H. S. A. (2012). Synthesis of 4-(1H-benzo [d] imidazol-2-yl) aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 937-945. [Link]
-
Maimaris, N., Zografos, A. L., & Komiotis, D. (2022). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc, 48(2), 49-65. [Link]
-
Pozharskii, A. F., Vistorobskii, N. V., & Filatova, E. A. (2019). Reactions of 2-carbonyl-and 2-hydroxy (or methoxy) alkyl-substituted benzimidazoles with arenes in the superacid CF 3 SO 3 H. NMR and DFT studies of dicationic electrophilic species. Russian Chemical Bulletin, 68(1), 125-135. [Link]
-
Rani, P., & Srivastava, V. K. (2018). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science, 6(3), 135-143. [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction?. [Link]
-
Shrivastava, G., & Shrivastava, M. (2018). Microwave Assisted Synthesis and Characterization of Schiff Base of 2-Amino Benzimidazole. International Journal of Pharmaceutical Sciences and Drug Research, 10(4), 293-296. [Link]
-
Sowntharya, R., Nagajothi, G., Kiruthika, S., & Bhuvaneshwari, V. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio) benzaldehyde. Journal of Chemical and Pharmaceutical Research, 14(12), 1-7. [Link]
-
Telvekar, V. N. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(14), 3293. [Link]
-
Vhanale, B. T., Deshmukh, N. J., & Shinde, A. T. (2020). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthanone. Chemical Data Collections, 25, 100321. [Link]
-
VIPEr. (n.d.). Schiff Base Synthesis Experiment. IONiC. [Link]
-
Yasmeen, S., Khan, E., Afzal, S., Younus, M., & Shad, H. A. (2020). Synthesis, spectroscopic characterization, and antibacterial evaluation of new Schiff bases bearing benzimidazole moiety. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 869-882. [Link]
Sources
- 1. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrpc.com [ijrpc.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. ijsra.net [ijsra.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
How to avoid byproduct formation in 1-methyl-1H-benzimidazole-2-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of 1-methyl-1H-benzimidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic outcomes.
Introduction
This compound is a critical building block in the development of various pharmaceutical compounds. Its synthesis, most commonly achieved through the oxidation of 1,2-dimethylbenzimidazole, can be accompanied by the formation of unwanted byproducts, primarily the over-oxidized carboxylic acid. This guide will provide a detailed exploration of how to minimize these byproducts and achieve a high-purity product.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: My TLC analysis shows a significant amount of a more polar byproduct that stains acidic.
Question: After running my reaction to synthesize this compound from 1,2-dimethylbenzimidazole using selenium dioxide, my TLC plate shows a prominent spot with a lower Rf value than my desired product. This spot also tests positive with an acidic indicator. What is this byproduct and how can I prevent its formation?
Answer:
The likely identity of this polar, acidic byproduct is 1-methyl-1H-benzimidazole-2-carboxylic acid . This is a common issue arising from the over-oxidation of the desired aldehyde.
Causality: The oxidation of the methyl group to an aldehyde by selenium dioxide (a process known as the Riley oxidation) is a delicate step.[1] If the reaction conditions are too harsh or the reaction is allowed to proceed for too long, the newly formed aldehyde is susceptible to further oxidation to the carboxylic acid. The mechanism of selenium dioxide oxidation involves the formation of a selenite ester intermediate which, upon hydrolysis, yields the aldehyde.[2] However, under prolonged heating or in the presence of excess oxidant, this aldehyde can be further oxidized.
Solutions to Minimize Over-oxidation:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range as specified in your protocol. Overheating can significantly accelerate the rate of over-oxidation.
-
Reaction Monitoring: Closely monitor the progress of the reaction using Thin Layer Chromatography (TLC). Once the starting material (1,2-dimethylbenzimidazole) is consumed and the desired aldehyde is the major product, the reaction should be quenched promptly.
-
Stoichiometry of the Oxidant: Use a carefully measured amount of selenium dioxide. An excess of the oxidizing agent will increase the likelihood of over-oxidation. A slight sub-stoichiometric amount can sometimes be beneficial, though this may result in incomplete conversion of the starting material.
-
Milder Reaction Conditions with a Co-oxidant: Consider a modified Riley oxidation protocol using tert-butyl hydroperoxide (TBHP) as a co-oxidant. This allows the reaction to proceed under milder conditions and can improve the selectivity for the aldehyde over the carboxylic acid.[3]
Issue 2: The yield of my desired aldehyde is consistently low, even with careful monitoring.
Question: I am struggling to achieve a good yield of this compound. Even when I minimize the formation of the carboxylic acid byproduct, the overall conversion seems poor. What factors could be contributing to this low yield?
Answer:
Low yields can stem from several factors beyond over-oxidation. Here are some key areas to investigate:
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Diagnosis: Your TLC may show a significant amount of unreacted 1,2-dimethylbenzimidazole.
-
Solution: Ensure your selenium dioxide is of high purity and that the reaction is run for a sufficient amount of time. You can try a modest increase in reaction time, but with very careful TLC monitoring to avoid the onset of over-oxidation. The choice of solvent can also be critical; dioxane is commonly used for these oxidations.
-
-
Sub-optimal Reaction Conditions:
-
Diagnosis: The reaction appears sluggish and never reaches completion.
-
Solution: As mentioned previously, the addition of tert-butyl hydroperoxide can enhance the reactivity of selenium dioxide, potentially leading to a more efficient conversion at lower temperatures.[3]
-
-
Product Degradation:
-
Diagnosis: You observe the formation of multiple, unidentified baseline spots on your TLC.
-
Solution: The benzimidazole ring system is generally stable, but the aldehyde functionality can be sensitive. Ensure your work-up procedure is not overly acidic or basic, and that the product is not subjected to high temperatures for extended periods during purification.
-
-
Issues with Starting Material:
-
Diagnosis: If you are synthesizing your own 1,2-dimethylbenzimidazole, impurities could be interfering with the oxidation step.
-
Solution: Verify the purity of your starting material by NMR or melting point analysis.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
What is the most reliable method for the synthesis of this compound?
The most commonly cited and generally reliable method is the Riley oxidation of 1,2-dimethylbenzimidazole using selenium dioxide.[1] However, for improved selectivity and milder conditions, a modified procedure incorporating tert-butyl hydroperoxide is highly recommended.[3]
Are there alternative oxidizing agents to selenium dioxide?
Yes, other oxidizing agents can be employed, although they may require more optimization for this specific substrate. Some potential alternatives include:
-
Manganese Dioxide (MnO₂): MnO₂ is a classic reagent for the oxidation of benzylic and allylic alcohols to aldehydes. While less common for the direct oxidation of methyl groups, it has been used in the synthesis of other benzimidazole derivatives.[4][5]
-
Potassium Permanganate (KMnO₄): While a powerful oxidizing agent, controlling its reactivity to stop at the aldehyde stage is very challenging, and it will often lead to the carboxylic acid.[6]
The choice of oxidant will depend on the desired selectivity, reaction conditions, and safety considerations. For this particular transformation, selenium dioxide remains the most established reagent.
How can I effectively purify the final product and remove the carboxylic acid byproduct?
Purification can typically be achieved through the following methods:
-
Column Chromatography: This is the most effective method for separating the desired aldehyde from the more polar carboxylic acid byproduct and any unreacted starting material. A silica gel column with a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) should provide good separation.
-
Acid-Base Extraction: Due to the acidic nature of the carboxylic acid byproduct, an acid-base extraction during the work-up can be beneficial. By washing the organic layer with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate), the carboxylic acid can be deprotonated and extracted into the aqueous phase, leaving the desired aldehyde in the organic layer.
-
Recrystallization: If the crude product is a solid and contains a small amount of impurities, recrystallization from a suitable solvent system can be an effective final purification step.
Experimental Protocols
Protocol 1: Standard Riley Oxidation with Selenium Dioxide
-
To a solution of 1,2-dimethylbenzimidazole (1 eq.) in a suitable solvent (e.g., dioxane), add selenium dioxide (1.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated elemental selenium.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Modified Oxidation with Selenium Dioxide and TBHP
-
To a solution of selenium dioxide (1.1 eq.) in dioxane, add 70% aqueous tert-butyl hydroperoxide (1.5 eq.) dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add 1,2-dimethylbenzimidazole (1 eq.) to the mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor by TLC.
-
Upon completion, cool the reaction and perform an appropriate work-up, followed by purification.[3]
Data Presentation
| Parameter | Standard Riley Oxidation | Modified Oxidation (with TBHP) |
| Temperature | Reflux (typically >100 °C) | 50-70 °C |
| Selectivity | Moderate; risk of over-oxidation | High; favors aldehyde formation[3] |
| Reaction Time | Varies; requires careful monitoring | Generally shorter |
| Key Advantage | Established, widely used method | Milder conditions, higher selectivity[3] |
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Main reaction pathway and the formation of the over-oxidation byproduct.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
-
IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. (2003). Semantic Scholar. [Link]
-
Riley oxidation. (n.d.). In Wikipedia. Retrieved from [Link]
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. (1992). Emporia State University. [Link]
-
Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET. (2023, February 20). YouTube. [Link]
-
Riley Oxidation. (2022, March 12). YouTube. [Link]
-
Can you help me with the synthesis of benzimidazole via MW irradiation? (2015, January 14). ResearchGate. [Link]
-
12.7: Oxidizing Agents. (2019, June 2). Chemistry LibreTexts. [Link]
-
Oxidizing Agents. (n.d.). TigerWeb. Retrieved from [Link]
- Studies on the Mechanism of the Selenium Dioxide Oxidation of Olefins. (1970). Journal of Organic Chemistry.
-
Selenium dioxide (SeO2) - Riley oxidation. (n.d.). AdiChemistry. Retrieved from [Link]
-
Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides. (2004). SciELO México. [Link]
-
MnO2 Nanoparticles as Efficient Oxidant for Ultrasound-Assisted Synthesis of 2-substituted Benzimidazoles under Mild Conditions. (2015). ResearchGate. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 1-methyl-1H-benzimidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 1-methyl-1H-benzimidazole-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up this important synthetic intermediate. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure a successful and efficient scale-up campaign.
Troubleshooting Guide: From Bench to Scale
This section addresses specific issues that may arise during the synthesis of this compound, particularly when moving from laboratory to pilot or production scale.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing significantly lower yields (below 70%) upon scaling up the oxidation of 1,2-dimethyl-1H-benzimidazole to this compound using selenium dioxide (SeO₂). What are the probable causes and how can we mitigate this?
Answer: Low and inconsistent yields during the SeO₂ oxidation of 1,2-dimethyl-1H-benzimidazole are a common challenge during scale-up. The primary culprits are often related to reaction homogeneity, temperature control, and work-up procedures.
-
Reaction Homogeneity: Selenium dioxide is sparingly soluble in many organic solvents. On a small scale, vigorous stirring might be sufficient to maintain a fine suspension. However, upon scale-up, inadequate agitation can lead to localized "hot spots" and areas of low reagent concentration, resulting in incomplete conversion and the formation of byproducts. Consider switching to a solvent system that offers better solubility for SeO₂, such as dioxane or a mixture of dioxane and water.
-
Temperature Control: This oxidation is an exothermic reaction. Poor heat dissipation in a larger reactor can lead to an uncontrolled temperature rise, promoting over-oxidation to the corresponding carboxylic acid or other degradation pathways. Ensure your reactor has adequate cooling capacity and that the addition of the oxidant is performed at a controlled rate to manage the exotherm.
-
Work-up and Product Isolation: The filtration of selenium byproducts can be challenging on a larger scale. Fine selenium particles can clog filters and lead to product loss. Using a filter aid like Celite® is highly recommended. Additionally, the desired product has some water solubility, so extensive aqueous washes during work-up should be minimized or the aqueous layers should be back-extracted to recover any dissolved product.
Troubleshooting Workflow for Low Yields:
Caption: Decision tree for troubleshooting low yields.
Issue 2: Impurity Profile and Purification Challenges
Question: Our isolated this compound is contaminated with a significant amount of unreacted starting material and a byproduct we've identified as 1-methyl-1H-benzimidazole-2-carboxylic acid. How can we improve the purity of our crude product before final purification?
Answer: The presence of both starting material and the over-oxidation product indicates a poorly optimized reaction. Addressing the root cause is more efficient than relying solely on downstream purification.
-
Minimizing Unreacted Starting Material: This is a clear sign of incomplete conversion. Before considering purification, revisit the reaction conditions.
-
Stoichiometry: Ensure at least a stoichiometric amount of SeO₂ is used. On a larger scale, it might be beneficial to use a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Extend the reaction time if the starting material is still present.
-
-
Preventing Over-oxidation: The formation of the carboxylic acid is typically due to excessive heating or prolonged reaction times after the initial oxidation has completed.
-
Precise Temperature Control: As mentioned previously, maintain a consistent reaction temperature.
-
Reaction Monitoring: Once the starting material is consumed (as determined by in-process controls), proceed with the work-up promptly to avoid over-oxidation.
-
Purification Strategy: If these impurities are still present after optimizing the reaction, a carefully designed work-up can help.
-
Aqueous Wash: After quenching the reaction, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) can selectively extract the acidic byproduct (1-methyl-1H-benzimidazole-2-carboxylic acid) into the aqueous layer.
-
Crystallization: The desired aldehyde is typically a solid. A well-chosen crystallization solvent can effectively separate it from the more soluble starting material. Consider solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
| Compound | Typical Solubility Profile | Purification Method |
| 1,2-dimethyl-1H-benzimidazole (Starting Material) | Generally more soluble in non-polar solvents | Remains in mother liquor during crystallization |
| This compound (Product) | Crystalline solid | Isolate via crystallization |
| 1-methyl-1H-benzimidazole-2-carboxylic acid (Byproduct) | Soluble in aqueous base | Remove via basic wash |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and which is most suitable for scale-up?
A1: There are several reported methods, but the most common and industrially viable route is the oxidation of 1,2-dimethyl-1H-benzimidazole. This starting material is commercially available and the reaction is a single, high-yielding step. While other methods exist, such as the Vilsmeier-Haack formylation of 1-methyl-1H-benzimidazole, they often involve more hazardous reagents and can be lower yielding, making them less attractive for large-scale production.
Q2: What are the critical safety considerations when working with selenium dioxide on a large scale?
A2: Selenium dioxide and its byproducts are highly toxic. It is crucial to implement strict safety protocols when handling these materials at any scale, but especially during bulk operations.
-
Containment: All transfers of SeO₂ and selenium-containing waste should be conducted in a well-ventilated area, preferably within a contained system like a glovebox or a fume hood with a dedicated exhaust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. For large-scale transfers, respiratory protection may be necessary.
-
Waste Disposal: All selenium-containing waste (including the filtered selenium metal, contaminated solvents, and cleaning materials) must be collected and disposed of as hazardous waste according to local regulations. Never discharge selenium waste into the sewer system.
Q3: How can we effectively monitor the progress of the reaction in real-time?
A3: In-process controls (IPCs) are essential for a successful and reproducible scale-up. For this specific reaction, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows for the quantitative determination of the starting material, product, and key byproducts over time. A typical HPLC method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative check, but HPLC provides more accurate data for process control.
Process Flow for Scaled-Up Synthesis:
Troubleshooting low yield in the preparation of benzimidazole derivatives
Answering the user's request, here is a technical support center with troubleshooting guides and FAQs for the topic of "".
Technical Support Center: Benzimidazole Synthesis
Welcome to the dedicated support center for troubleshooting the synthesis of benzimidazole derivatives. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic protocols. Here, we will dissect common problems, explore their root causes, and provide actionable, field-tested solutions to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in benzimidazole synthesis?
Low yields in benzimidazole synthesis, most frequently carried out via the Phillips-Ladenburg condensation of o-phenylenediamines with carboxylic acids (or their derivatives), can typically be attributed to one or more of the following factors:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of solvent play a critical role. Inadequate heat may lead to incomplete reaction, while excessive heat can cause degradation of starting materials or products.
-
Poor Quality of Starting Materials: The purity of the o-phenylenediamine and the carboxylic acid (or its derivative) is paramount. Impurities can introduce side reactions or inhibit the catalyst.
-
Atmospheric Oxidation: o-Phenylenediamines are susceptible to oxidation, which can be exacerbated at elevated temperatures, leading to colored, polymeric byproducts and a reduction in the desired product.
-
Inappropriate Catalyst or Acid Promoter: The choice and concentration of the acid catalyst are crucial. Insufficient acid may result in slow reaction rates, whereas excessive acid can lead to unwanted side reactions or salt formation that hinders cyclization.
-
Work-up and Purification Issues: Product loss during the work-up and purification stages is a common culprit. This can be due to the product's solubility in the aqueous phase during extraction or its strong adsorption onto the stationary phase during chromatography.
Q2: How does the choice of carboxylic acid derivative (e.g., acid, ester, aldehyde) impact the reaction yield?
The reactivity of the carbonyl component directly influences the reaction conditions and potential yield.
-
Carboxylic Acids: This is the most direct route. It typically requires high temperatures (often >150 °C) and a strong acid catalyst (like polyphosphoric acid or mineral acids) to drive the dehydration-cyclization. The harsh conditions can sometimes lead to degradation.
-
Esters: Esters are generally less reactive than their corresponding carboxylic acids and may require slightly higher temperatures or longer reaction times. However, they can sometimes lead to cleaner reactions with fewer byproducts.
-
Aldehydes: When reacting with o-phenylenediamines, aldehydes first form a Schiff base, which then undergoes oxidative cyclization. This requires an oxidant and can be a milder alternative to high-temperature condensations, often resulting in higher yields for specific substrates.
Q3: Can the electronic nature of the substituents on the o-phenylenediamine affect the yield?
Absolutely. The electronic properties of the substituents on the aromatic ring of the o-phenylenediamine have a significant impact on the nucleophilicity of the amine groups.
-
Electron-donating groups (EDGs) like -OCH₃ or -CH₃ increase the electron density on the nitrogen atoms, making them more nucleophilic and generally accelerating the rate of reaction.
-
Electron-withdrawing groups (EWGs) such as -NO₂ or -CF₃ decrease the nucleophilicity of the amines, making the initial condensation step slower and often requiring more forcing conditions, which can lead to lower yields.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and resolving common issues encountered during benzimidazole synthesis.
Problem 1: The reaction is sluggish or does not go to completion.
Possible Causes & Solutions
-
Insufficient Temperature: Many benzimidazole syntheses require significant thermal energy to overcome the activation barrier for cyclization and dehydration.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Be cautious of potential degradation at very high temperatures.
-
-
Inadequate Catalyst Activity: The acid catalyst may be weak, or its concentration may be too low.
-
Solution: If using a mineral acid like HCl, consider switching to a stronger dehydrating acid like polyphosphoric acid (PPA) or Eaton's reagent. These also serve as the solvent in many cases, driving the reaction towards completion.
-
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.
-
Solution: For high-temperature reactions, consider high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethylene glycol. Microwave-assisted synthesis can also be an effective way to rapidly heat the reaction mixture and reduce reaction times.
-
Workflow for Optimizing Reaction Conditions
Caption: Decision workflow for addressing incomplete reactions.
Problem 2: The final product is dark and appears impure, leading to low isolated yield.
Possible Causes & Solutions
-
Oxidation of o-phenylenediamine: This is a very common issue, resulting in the formation of colored, polymeric materials.
-
Solution 1: Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Solution 2: Antioxidant Additives: In some cases, adding a small amount of an antioxidant like sodium dithionite (Na₂S₂O₄) can prevent oxidation of the starting material.
-
-
Thermal Degradation: The starting materials or the benzimidazole product itself may be degrading at the reaction temperature.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. Alternatively, explore milder synthetic routes, such as the reaction with aldehydes followed by oxidation, which often proceed at lower temperatures.
-
Experimental Protocol: Synthesis under Inert Atmosphere
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Inerting: Connect the top of the condenser to a nitrogen or argon line with an oil bubbler outlet. Purge the system for 10-15 minutes.
-
Charging Reactants: Under a positive flow of the inert gas, add the o-phenylenediamine, carboxylic acid, and solvent.
-
Reaction: Heat the reaction to the desired temperature and maintain the inert atmosphere throughout the reaction period.
-
Monitoring: Periodically take samples for TLC analysis using a syringe, ensuring to maintain the inert atmosphere.
Problem 3: Significant product loss during work-up and purification.
Possible Causes & Solutions
-
Product Solubility: The benzimidazole product may have some solubility in the aqueous phase, especially if it has polar functional groups or if the pH of the aqueous layer is not optimal for its precipitation.
-
Solution 1: pH Adjustment: After the reaction, carefully adjust the pH of the reaction mixture. Benzimidazoles are basic and will dissolve in acidic solutions. Basifying the mixture (e.g., with NaHCO₃ or NaOH solution) will neutralize the acid catalyst and precipitate the free base form of the product.
-
Solution 2: Back-Extraction: After the initial extraction with an organic solvent, re-extract the aqueous layer with fresh portions of the organic solvent to recover any dissolved product.
-
-
Strong Adsorption during Chromatography: The basic nitrogen atoms in the benzimidazole ring can cause strong, sometimes irreversible, adsorption onto silica gel.
-
Solution 1: Deactivate Silica Gel: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a base, such as triethylamine (1-2%), to neutralize the acidic sites on the silica surface.
-
Solution 2: Switch to Alumina: Basic or neutral alumina can be a better choice for the purification of basic compounds like benzimidazoles.
-
Solution 3: Recrystallization: If the crude product is reasonably pure, recrystallization from a suitable solvent system can be a highly effective alternative to chromatography for achieving high purity without significant loss.
-
Data Summary: Solvent Selection for Recrystallization
| Solvent System | Polarity | Common For |
| Ethanol/Water | High | Benzimidazoles with polar substituents |
| Ethyl Acetate/Hexanes | Medium | Less polar benzimidazole derivatives |
| Dichloromethane/Methanol | Medium | A good general-purpose system |
| Toluene | Low | Non-polar benzimidazole derivatives |
Visualizing the Core Reaction: Phillips-Ladenburg Condensation
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid.
Caption: Mechanism of the Phillips-Ladenburg benzimidazole synthesis.
References
-
Recent Advances in the Synthesis of Benzimidazoles. European Journal of Organic Chemistry, Wiley Online Library. [Link]
-
Benzimidazole: An overview of its versatile pharmacological properties. European Journal of Medicinal Chemistry, ScienceDirect. [Link]
-
Polyphosphoric acid (PPA) in organic synthesis. Arkivoc, ARKIVOC. [Link]
-
Microwave-assisted synthesis: a new tool for medicinal chemistry. Chemical Society Reviews, Royal Society of Chemistry. [Link]
-
A Novel and Efficient Synthesis of 2-Aryl Benzimidazoles. Journal of the Brazilian Chemical Society, SciELO. [Link]
Technical Support Center: Stability and Handling of 1-methyl-1H-benzimidazole-2-carbaldehyde and its Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-methyl-1H-benzimidazole-2-carbaldehyde and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered during the synthesis, storage, and handling of these valuable compounds. Our aim is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments and the quality of your results.
Introduction: The Benzimidazole-2-Carbaldehyde Scaffold
This compound is a versatile building block in medicinal chemistry and organic synthesis, prized for its role in the creation of complex heterocyclic structures with a wide range of biological activities.[1] However, the inherent reactivity of the aromatic aldehyde functional group, coupled with the electronic nature of the benzimidazole ring, can present unique stability challenges. This guide is designed to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your work, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Rapid Discoloration (Yellowing/Browning) of the Solid Compound Upon Storage
Question: My solid this compound, which was initially off-white, has turned yellow or brown after a short period of storage in the lab. What is causing this, and how can I prevent it?
Answer: This discoloration is a common indicator of degradation, primarily due to a combination of oxidation and exposure to light.
Causality Explained:
-
Oxidation: The aldehyde group (-CHO) is susceptible to air oxidation, converting it to the corresponding carboxylic acid (1-methyl-1H-benzimidazole-2-carboxylic acid).[2] This impurity is often a key contributor to the color change. The electron-rich nature of the benzimidazole ring can influence the susceptibility of the aldehyde to oxidation.
-
Photodegradation: Benzimidazole derivatives are known to be photosensitive.[3][4] Exposure to ambient light, especially UV wavelengths, can initiate radical chain reactions or other photochemical transformations, leading to colored polymeric byproducts.[5]
Troubleshooting Protocol:
-
Confirm Degradation:
-
TLC Analysis: Dissolve a small amount of the discolored material in a suitable solvent (e.g., ethyl acetate/hexane mixture) and run a thin-layer chromatogram alongside a fresh or standard sample if available. The appearance of a new, more polar spot (often at the baseline) is indicative of the carboxylic acid impurity.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum. The aldehyde proton of the starting material typically appears as a singlet around 9.5-10.5 ppm. The disappearance or reduction in the integration of this peak, along with the potential appearance of a broad carboxylic acid proton signal further downfield (>10 ppm), confirms oxidation.
-
-
Prevention and Mitigation:
-
Inert Atmosphere Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[6]
-
Light Protection: Use amber-colored vials or wrap the container in aluminum foil to protect it from light.
-
Temperature Control: Store the compound in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[7]
-
Issue 2: Inconsistent or Low Yields in Condensation Reactions
Question: I am using this compound in a condensation reaction (e.g., Knoevenagel, Wittig, or Schiff base formation), but my yields are inconsistent and often lower than expected. What are the potential stability-related causes?
Answer: The reactivity of the aldehyde can be a double-edged sword. Several side reactions can compete with your desired transformation, leading to reduced yields.
Causality Explained:
-
Self-Condensation/Polymerization: Under certain conditions (especially basic), aldehydes can undergo self-condensation reactions.
-
Cannizzaro Reaction: In the presence of a strong base and the absence of α-hydrogens (which is the case for this aldehyde), two molecules of the aldehyde can disproportionate to form the corresponding primary alcohol (1-methyl-1H-benzimidazol-2-yl)methanol and carboxylic acid (1-methyl-1H-benzimidazole-2-carboxylic acid).[8] This is a significant side reaction to consider when using strong bases like NaOH or KOH.[6]
-
Oxidation During Reaction: If the reaction is not performed under an inert atmosphere, the aldehyde can oxidize to the carboxylic acid, which is unreactive in most condensation reactions.
Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low yields.
Issue 3: Difficulty in Purifying the Aldehyde or its Reaction Products
Question: I am struggling with the purification of this compound. It streaks on silica gel, and I have difficulty obtaining a pure solid product.
Answer: The polar nature of the aldehyde and the basicity of the benzimidazole ring can complicate standard purification techniques.
Causality Explained:
-
Interaction with Silica Gel: The basic nitrogen atoms in the benzimidazole ring can interact strongly with the acidic silica gel, leading to streaking and poor separation.
-
Co-elution of Impurities: The carboxylic acid impurity, being highly polar, can be difficult to separate from the already polar aldehyde on silica gel.
Purification Strategies:
| Method | Description | When to Use | Considerations |
| Basic Alumina Chromatography | Use basic alumina instead of silica gel for column chromatography. | When streaking on silica is observed. | May require different solvent systems than silica gel. |
| Bicarbonate Wash | During aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution. | To remove the acidic carboxylic acid impurity. | Ensure thorough mixing and separation of layers. |
| Bisulfite Adduct Formation | React the crude product with sodium bisulfite to form a water-soluble adduct. The non-aldehyde impurities can be washed away with an organic solvent. The aldehyde can then be regenerated by treatment with acid or base.[9] | For purifying the aldehyde from non-carbonyl impurities. | The regeneration step needs to be carefully controlled to avoid degradation. |
| Recrystallization | Dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly. | When the product is a solid and a suitable solvent system can be found. | May not be effective if impurities have similar solubility. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place (refrigeration at 2-8°C is ideal).[7]
Q2: Can I handle this compound on the open bench?
A2: For short periods, such as weighing for a reaction, it can be handled on an open bench. However, due to its sensitivity to air and light, prolonged exposure should be avoided.[6] It is good practice to flush the container with an inert gas before and after use.
Q3: My NMR spectrum shows a small peak around 8.0-8.5 ppm that is not the aldehyde proton. What could it be?
A3: This could be the corresponding carboxylic acid. The chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The carboxylic acid proton, being acidic, will exchange with deuterium and the peak should disappear.
Q4: What is a forced degradation study, and should I perform one for this compound?
A4: A forced degradation study involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agents, and intense light) to accelerate its degradation.[1][10][11] This is crucial in drug development to:
-
Identify potential degradation products.
-
Understand degradation pathways.
-
Develop a "stability-indicating" analytical method that can separate the intact compound from its degradation products.[7]
Forced Degradation Protocol Outline:
Caption: Workflow for a forced degradation study.
Q5: How do I develop a stability-indicating HPLC method for this compound?
A5: A good starting point for a reversed-phase HPLC method would be:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase it (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at a wavelength where the compound and expected impurities have good absorbance (e.g., 254 nm and 280 nm).
-
Validation: Inject samples from your forced degradation study to ensure that all degradation products are well-separated from the parent compound.[12][13]
References
- Ragno, G., Risoli, A., Ioele, G., Aiello, F., & Garofalo, A. (2003). A photodegradation study on anthelmintic benzimidazoles. Unical IRIS.
- Ragno, G., Cione, E., Ioele, G., Risoli, A., & Garofalo, A. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.
- Liao, M., Li, Y., Chen, X., & Zhang, Y. (2024). Photodegradation of anthelmintic drugs under natural sunlight and simulated irradiation: kinetics, mechanisms, transformation products, and toxicity. Environmental Science and Pollution Research, 31(6), 8828–8841.
- BenchChem. (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). BenchChem Technical Support.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline.
- Beck, C. M., Rathmill, S. E., Park, Y. J., Chen, J., Crabtree, R. H., Liable-Sands, L. M., & Rheingold, A. L. (1999). Aldehyde decarbonylation catalysis under mild conditions. Organometallics, 18(25), 5312–5317.
- Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction. Chemistry LibreTexts.
- BenchChem. (2025). Benzimidazole N-Methylation: A Technical Support Guide. BenchChem Technical Support.
- MedCrave. (2016, December 14).
- BenchChem. (2025). troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem Technical Support.
-
Wikipedia. (n.d.). Benzoin condensation. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. BenchChem.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- HETEROCYCLES, Vol. 83, No. 9, 2011.
- ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- Munday, R. H., Martin, L. J., & Bio, M. M. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1149–1155.
- ResearchGate. (2025, August 6). pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media.
- RSC Publishing. (n.d.).
- IJRAR.org. (n.d.).
- ResearchGate. (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ACS Publications. (n.d.). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid.
- PubMed. (n.d.). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. PubMed.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.
- PubMed Central. (2025, March 28). Benzimidazole(s)
- MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI.
- Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- ResearchGate. (n.d.). Deprotection of the Benzimidazole Products.
- RSC Publishing. (2023, November 7).
- NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Research Journal of Pharmacy and Technology. (n.d.). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. Research Journal of Pharmacy and Technology.
- PubChem. (n.d.). 1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde. PubChem.
- PubMed. (n.d.).
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.).
- PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. PubChem.
- Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology.
- NIH. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
- Sigma-Aldrich. (n.d.). 1H-benzimidazole-2-carbaldehyde AldrichCPR. Sigma-Aldrich.
- ResearchGate. (2025, August 6). Aerobic oxidative synthesis of 2-arylbenzimidazoles, 2-arylbenzoxazoles, and 2-arylbenzothiazoles from arylmethanols or arylmethylamines catalyzed by Fe(III)/TEMPO under solvent-free conditions.
Sources
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- 4. researchgate.net [researchgate.net]
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- 13. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 1-methyl-1H-benzimidazole-2-carbaldehyde Synthesis
Prepared by: Senior Application Scientist, Gemini Synthesis Division
Welcome to the technical support center for the synthesis of 1-methyl-1H-benzimidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt procedures effectively.
The primary and most established route to this compound is the selective oxidation of the 2-methyl group of the readily available precursor, 1,2-dimethyl-1H-benzimidazole. The success of this synthesis hinges on the judicious selection of a catalyst and reaction conditions to favor aldehyde formation while preventing over-oxidation to the carboxylic acid.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing a foundational understanding of the key variables at play.
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most prevalent and well-documented method is the oxidation of the activated methyl group of 1,2-dimethyl-1H-benzimidazole. This reaction, known as the Riley oxidation, typically employs selenium dioxide (SeO₂) as the primary oxidant.[1][2] The methyl group at the C2 position of the benzimidazole ring is activated by the adjacent electron-withdrawing imine moiety, making it susceptible to selective oxidation.[3]
Q2: Why is Selenium Dioxide (SeO₂) the catalyst of choice for this transformation?
A2: Selenium dioxide is highly effective for oxidizing active methyl and methylene groups adjacent to carbonyls, double bonds, or aromatic systems.[2][4] For N-heterocyclic compounds, it demonstrates remarkable selectivity for the activated methyl group, often providing the desired aldehyde in moderate to good yields under relatively controlled conditions.[3][5] Its mechanism involves an initial ene reaction followed by a[1][4]-sigmatropic rearrangement, a pathway that is highly efficient for this substrate class.[4]
Q3: What are the primary safety concerns when working with Selenium Dioxide and its byproducts?
A3: Selenium compounds are highly toxic and malodorous.[2] Acute exposure can cause severe irritation to the respiratory tract, skin, and eyes. Chronic exposure can lead to selenosis. All manipulations involving SeO₂ and the resulting selenium byproducts (often elemental red selenium) must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Careful quenching and waste disposal procedures are mandatory.
Q4: Can I use a catalytic amount of SeO₂? What are the benefits?
A4: Yes, and it is highly recommended. Using a stoichiometric amount of SeO₂ can lead to difficult purifications due to the formation of large quantities of insoluble selenium byproducts. A more modern and efficient approach involves using a catalytic amount of SeO₂ (e.g., 0.5-10 mol%) in conjunction with a co-oxidant.[2][6] Tert-butyl hydroperoxide (TBHP) is a common and effective co-oxidant that re-oxidizes the reduced selenium species (Se⁰) back to the active Se(IV) state, thus turning over the catalytic cycle.[6] This approach minimizes waste, simplifies purification, and can improve selectivity by maintaining a low concentration of the active oxidant.[3]
Q5: Are there any viable "greener" or alternative catalysts to SeO₂?
A5: While SeO₂ remains the most reported reagent for this specific transformation, the field is actively seeking less toxic alternatives.[7] Some transition metal-based catalysts, such as those involving copper, iron, or gold nanoparticles, have been used for the synthesis of 2-substituted benzimidazoles from different precursors, but direct oxidation of the 2-methyl group with these catalysts is less common.[8][9][10] For this specific substrate, SeO₂ with a co-oxidant currently provides the most reliable and selective results, but researchers are encouraged to explore emerging methods in green oxidation chemistry.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Q1: I have low or no conversion of my starting material, 1,2-dimethyl-1H-benzimidazole. What went wrong?
A1: This is a common issue that can typically be traced back to a few key factors:
-
Insufficient Temperature: The Riley oxidation often requires heating. A typical temperature range is 80-110°C in solvents like 1,4-dioxane or xylenes.[1][11] If you are running the reaction at room temperature, it is unlikely to proceed at an appreciable rate.
-
Inactive Catalyst: Selenium dioxide can be hygroscopic. Ensure you are using a freshly opened bottle or that it has been stored properly in a desiccator. The quality of the SeO₂ is crucial for its activity.
-
Poor Solvent Choice: The solvent plays a critical role. 1,4-Dioxane, often with a small amount of water, is the classic solvent for Riley oxidations as it helps to solubilize both the organic substrate and the SeO₂.[1] Aprotic polar solvents are generally preferred.
-
Co-oxidant Issues (if applicable): If you are using a catalytic system, ensure your co-oxidant (e.g., TBHP) is active. Use a freshly opened bottle or titrate an older bottle to check its concentration.
Q2: My main product is 1-methyl-1H-benzimidazole-2-carboxylic acid, not the aldehyde. How can I prevent over-oxidation?
A2: Over-oxidation is the most significant challenge in this synthesis. Here’s how to mitigate it:
-
Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or HPLC. As soon as a significant amount of the desired aldehyde is formed and the starting material is mostly consumed, quench the reaction. Prolonged reaction times will invariably lead to the carboxylic acid.
-
Use a Catalytic System: Using catalytic SeO₂ with a co-oxidant like TBHP often provides better selectivity for the aldehyde.[3] This is because the steady-state concentration of the active oxidant is kept low, which disfavors the second oxidation step from aldehyde to carboxylic acid.
-
Control Stoichiometry: If using a stoichiometric amount of SeO₂, do not use a large excess. A slight excess (e.g., 1.1 equivalents) is sometimes used, but larger amounts increase the risk of over-oxidation.
-
Solvent Effects: Anhydrous conditions may favor aldehyde formation. While some water is often used to help dissolve SeO₂, excessive water can facilitate the hydration of the aldehyde, which can promote further oxidation.
Q3: My reaction mixture is dark brown/black with multiple spots on TLC. What are the likely side products?
A3: A dark, complex mixture suggests decomposition or side reactions.
-
Formation of Red Selenium: The formation of a red/black precipitate is expected, as this is elemental selenium (Se⁰), the byproduct of the oxidation.[4]
-
Substrate Decomposition: Benzimidazoles can be sensitive to harsh, prolonged heating under oxidative conditions. This can lead to polymerization or ring-opening, creating a complex mixture of byproducts.[12]
-
Oxidation at Other Positions: While less likely, oxidation at the benzene ring is possible under very harsh conditions, though the C2-methyl group is significantly more activated.
-
Troubleshooting Steps:
-
Lower the Temperature: Try running the reaction at the lower end of the effective temperature range (e.g., 80-90°C).
-
Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative decomposition of sensitive substrates.
-
Reduce Reaction Time: As mentioned previously, monitor the reaction and stop it as soon as the starting material is consumed.
-
Q4: I'm having trouble removing selenium byproducts from my crude product. What is the best purification method?
A4: Removing selenium residues is a critical and often frustrating step.
-
Initial Filtration: The bulk of the elemental selenium can be removed by filtering the hot reaction mixture through a pad of Celite®.[11] Be sure to wash the Celite pad thoroughly with the reaction solvent to recover any product that may have adsorbed.
-
Aqueous Workup: After removing the solvent, an aqueous workup can be effective. Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane and wash with water. Some selenium species may be water-soluble.
-
Sulfite Wash: Washing the organic layer with a solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) can help to reduce and sequester residual soluble selenium species.
-
Column Chromatography: Flash column chromatography on silica gel is almost always necessary to obtain a pure product. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. The target aldehyde is a relatively polar compound.
Section 3: Catalyst & Conditions Comparison
The choice of oxidant system significantly impacts yield, selectivity, and ease of workup. The following table summarizes common conditions for the Riley oxidation of activated methyl groups on N-heterocycles.
| Catalyst System | Co-oxidant | Solvent | Temp. (°C) | Typical Yield | Key Advantages | Key Disadvantages | Ref. |
| SeO₂ (Stoichiometric) | None | 1,4-Dioxane / H₂O | 100-110 | 40-70% | Well-established, simple setup. | Difficult purification, high toxicity, over-oxidation risk. | [1][5] |
| SeO₂ (Catalytic) | TBHP (70% aq.) | 1,4-Dioxane | 80-100 | 60-85% | Easier purification, less waste, better selectivity. | Requires active co-oxidant, slightly more complex setup. | [3][6] |
| SeO₂ (Catalytic) | H₂O₂ | Dichloromethane | 25-40 | Variable | Milder conditions, "greener" co-oxidant. | H₂O₂ can be less selective; risk of side reactions. | [1] |
Section 4: Detailed Experimental Protocols
Safety Precaution: All procedures involving selenium dioxide must be conducted in a certified chemical fume hood. Always wear appropriate PPE.
Protocol 4.1: Stoichiometric Selenium Dioxide Oxidation
This protocol is a classic method but requires careful purification.
Materials:
-
1,2-dimethyl-1H-benzimidazole (1.0 eq)
-
Selenium Dioxide (SeO₂) (1.1 eq)
-
1,4-Dioxane
-
Water
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2-dimethyl-1H-benzimidazole (1.0 eq).
-
Add 1,4-dioxane (approx. 10 mL per gram of substrate) and a small amount of water (approx. 0.5 mL per gram of substrate).
-
Add selenium dioxide (1.1 eq) to the mixture in one portion.
-
Heat the reaction mixture to reflux (approx. 101-105°C) with vigorous stirring. A red/black precipitate of elemental selenium will form.
-
Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes). The reaction is typically complete in 4-8 hours.
-
Once the starting material is consumed, cool the mixture slightly and immediately filter it while hot through a 1-inch pad of Celite® in a Büchner funnel to remove the selenium precipitate.
-
Wash the filter cake thoroughly with hot 1,4-dioxane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (silica gel) to yield this compound.
Protocol 4.2: Catalytic Selenium Dioxide Oxidation with TBHP
This is the recommended modern approach for improved yield and easier workup.
Materials:
-
1,2-dimethyl-1H-benzimidazole (1.0 eq)
-
Selenium Dioxide (SeO₂) (0.05 eq)
-
tert-Butyl hydroperoxide (TBHP), 70% solution in water (2.5 eq)
-
1,4-Dioxane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2-dimethyl-1H-benzimidazole (1.0 eq) and selenium dioxide (0.05 eq).
-
Add 1,4-dioxane (approx. 10 mL per gram of substrate).
-
Stir the mixture at room temperature and add the 70% aqueous TBHP solution (2.5 eq) dropwise over 10 minutes.
-
Heat the reaction mixture to 80-90°C.
-
Monitor the reaction by TLC. The reaction is often faster than the stoichiometric version (typically 2-5 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1 M sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final product.
Section 5: Visual Guides & Workflows
Diagram 1: Catalytic Cycle of the Riley Oxidation
Caption: Catalytic cycle for the SeO₂ oxidation of 1,2-dimethyl-1H-benzimidazole with TBHP regeneration.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.
Diagram 3: Catalyst System Selection Workflow
Caption: Workflow for selecting between stoichiometric and catalytic SeO₂ systems based on experimental priorities.
Section 6: References
-
NROChemistry. Riley Oxidation. The Chemists' Cookbook. [Link]
-
Lindsey, J. S., & Tsvirkun, V. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1898. [Link]
-
Wikipedia contributors. (2023). Riley oxidation. Wikipedia, The Free Encyclopedia. [Link]
-
Mąkosza, M., & Mlynarski, J. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 13365-13411. [Link]
-
Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. [Link]
-
AdiChemistry. Selenium dioxide (SeO₂) - Riley oxidation. [Link]
-
Taber, D. F. (2011). Oxidation of an Activated Methyl Group: The Riley Oxidation. Organic Chemistry Portal. [Link]
-
Nishimura, T., & Uemura, S. (2003). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide. Heterocycles, 60(4), 953-959. [Link]
-
Cook, D. J., Sears, R. W., & Dock, D. (1948). Oxidations with Selenium Dioxide. Journal of the American Chemical Society, 70(4), 1467-1468. [Link]
-
Reddit. (2023). Alternative to selenium dioxide. r/chemistry. [Link]
-
Li, Y., et al. (2018). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. Catalysts, 9(1), 1. [Link]
-
Gellis, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727. [Link]
-
Chen, G. F., et al. (2012). Facile and Selective Synthesis of 2-Substituted Benzimidazoles Catalyzed by FeCl3/Al2O3. E-Journal of Chemistry, 9(1), 289-294. [Link]
Sources
- 1. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Riley Oxidation | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 1-methyl-1H-benzimidazole-2-carbaldehyde: Synthesis, Spectroscopic Profile, and Biological Performance
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic structure due to its presence in a multitude of pharmacologically active compounds.[1][2] This bicyclic aromatic system, formed by the fusion of benzene and imidazole rings, interacts effectively with a range of biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion coordination.[1][2] When functionalized with an aldehyde group at the 2-position, the resulting benzimidazole aldehydes become exceptionally versatile intermediates, opening pathways to a vast library of derivatives with diverse biological activities, including antimicrobial, antitumor, and antiprotozoal properties.[1][3][4]
This guide provides an in-depth comparison of 1-methyl-1H-benzimidazole-2-carbaldehyde , a key member of this family, against other structurally significant benzimidazole aldehydes. We will dissect its synthesis, spectroscopic identity, and performance in biological systems, supported by experimental data and protocols. The objective is to equip researchers, scientists, and drug development professionals with a clear understanding of how the N1-methylation and other structural modifications influence the physicochemical properties and therapeutic potential of these vital chemical entities.
Structural and Synthetic Comparison
The defining feature of this compound is the methyl group at the N1 position of the imidazole ring. This seemingly simple modification has profound implications for its physical properties and reactivity compared to its unsubstituted counterpart, 1H-benzimidazole-2-carbaldehyde, and other N-substituted analogs like 1-allyl-1H-benzimidazole-2-carbaldehyde. The methylation eliminates the N-H proton, preventing its participation in hydrogen bonding as a donor and altering its solubility profile.
The synthesis of benzimidazole aldehydes typically involves the condensation of an appropriate o-phenylenediamine with a C2 synthon. For 2-substituted benzimidazoles, this often involves a reaction with an aldehyde or carboxylic acid under acidic or oxidative conditions.[5][6] The N1-alkylation, such as methylation, is often a subsequent step performed on the benzimidazole core.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis. Causality: The choice of a strong base like potassium carbonate is crucial for deprotonating the starting 4-formyl-2-methylimidazole, facilitating the nucleophilic attack on the alkylating agent (benzyl bromide in a similar synthesis, which can be adapted for a methylating agent like methyl iodide).[7] DMF is selected as the solvent for its high polarity and ability to dissolve both the organic substrate and the inorganic base.
Materials:
-
2-Formyl-1H-benzimidazole
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Deionized water
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-formyl-1H-benzimidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add dry DMF to the flask to create a stirrable suspension.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add methyl iodide (1.1 eq) to the cooled suspension with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, partition the mixture between ethyl acetate and a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Comparative Spectroscopic Analysis
Spectroscopic data provides a definitive fingerprint for chemical compounds. The key differences between this compound and its analogs are readily apparent in their NMR and IR spectra.
| Spectroscopic Feature | This compound | 1H-benzimidazole-2-carbaldehyde | Rationale for Difference |
| ¹H NMR (Aldehyde H) | ~9.8 - 10.2 ppm (singlet)[8] | ~9.95 ppm (singlet)[9] | The highly deshielded environment of the aldehyde proton results in a characteristic downfield chemical shift. This is consistent across both molecules. |
| ¹H NMR (N-substituent) | ~4.0 ppm (singlet, 3H, -CH₃) | ~12.5 ppm (broad singlet, 1H, -NH)[9] | The presence of the N-methyl group gives a sharp singlet, whereas the acidic N-H proton of the unsubstituted analog appears as a very broad, downfield signal. |
| ¹³C NMR (Carbonyl C) | ~193.5 ppm[8] | ~192.4 ppm[9] | The carbonyl carbon is highly deshielded. The slight difference is attributable to the electronic effect of the N-substituent. |
| IR (C=O Stretch) | ~1680 cm⁻¹[8] | ~1693 cm⁻¹[9] | A strong absorption characteristic of a conjugated aldehyde. The frequency is lowered from a typical aliphatic aldehyde due to conjugation with the aromatic system.[8] |
| IR (N-H Stretch) | Absent | ~3153 cm⁻¹ (broad)[9] | The most distinct difference: the 1-methyl derivative lacks the N-H bond and therefore its characteristic broad stretching vibration. |
Reactivity and Biological Performance
The aldehyde functional group is the primary center of reactivity, enabling a wide range of chemical transformations. It readily undergoes oxidation to form the corresponding carboxylic acid, reduction to an alcohol, and, most importantly for drug development, condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively.[4]
The true measure of performance for these compounds lies in their biological activity. The benzimidazole core is a versatile pharmacophore, and substitutions at the N1, C2, and C5/C6 positions dramatically influence efficacy and selectivity.[1][4]
Antitumor Activity
Benzimidazole derivatives are well-documented as potent antitumor agents, often acting as inhibitors of critical cellular pathways.[2][10] For example, certain 2-aryl benzimidazoles function as tubulin polymerization inhibitors, similar to Combretastatin A-4 (CA-4).[10] Other derivatives have been developed as PI3K inhibitors, blocking the PI3K/Akt signaling pathway crucial for cancer cell growth and survival.[11]
Comparative Performance Data (Antitumor):
While direct side-by-side data for this compound is sparse, we can infer performance from studies on its derivatives. For instance, a study on 5-Methoxy-6-substituted-1H-benzimidazole derivatives identified compound 4w as a potent PI3K inhibitor with superior activity against A549 lung cancer cells compared to the known inhibitor BKM120.[11]
| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism |
| Compound 4w (Benzimidazole Derivative) | A549 (Lung Cancer) | 1.55 ± 0.18[11] | PI3K Inhibition[11] |
| BKM120 (Reference Inhibitor) | A549 (Lung Cancer) | 9.75 ± 1.25[11] | PI3K Inhibition[11] |
| Compound 4f (2-aryl benzimidazole) | Siha (Cervical Cancer) | 0.61[10] | Tubulin Inhibition[10] |
| Cisplatin (Reference Drug) | Siha (Cervical Cancer) | >10[10] | DNA Cross-linking |
This data illustrates that strategic modifications to the benzimidazole scaffold, which often originate from precursors like this compound, can lead to derivatives with highly potent and specific antitumor activities.[10][11]
Antimicrobial and Antiprotozoal Activity
The aldehyde functional group is a key structural feature for antimicrobial activity.[3] Derivatives of this compound have shown significant antiprotozoal activity against pathogens like Giardia intestinalis and Trichomonas vaginalis, in some cases exceeding the efficacy of the standard drug metronidazole.[12] Furthermore, these scaffolds are used to develop agents active against resistant bacterial strains like MRSA and fungi such as Candida albicans.[3][12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol provides a self-validating system to quantify the antimicrobial performance of benzimidazole aldehydes. Causality: The serial dilution method is chosen to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. This provides a quantitative measure of potency.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the test compound stock solution (appropriately diluted in broth to the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to wells 1 through 11.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration well with no visible turbidity. Confirm by reading absorbance at 600 nm if desired.
-
The results are validated by ensuring the sterility control shows no growth and the growth control shows robust growth.
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its comparison with other benzimidazole aldehydes reveals critical structure-activity relationships:
-
N1-Methylation: The methyl group enhances solubility in organic solvents and removes the acidic N-H proton, which can be advantageous for specific synthetic transformations and for modulating interactions with biological targets.
-
Aldehyde Group: This is the primary reactive center, enabling the synthesis of a vast array of Schiff bases, hydrazones, and other derivatives which are often the final active molecules.
-
Biological Potency: While the aldehyde itself has activity, it primarily serves as a precursor. Its derivatives have demonstrated exceptional, often sub-micromolar, potency as antitumor, antimicrobial, and antiprotozoal agents. The performance of these derivatives is highly dependent on the specific substitutions made to the benzimidazole core.
By understanding the distinct synthetic, spectroscopic, and reactive properties of this compound, researchers can more effectively leverage this compound to design and develop next-generation therapeutic agents.
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Ma, Y., et al. (2022). Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Available from: [Link]
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Khan, I., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. Available from: [Link]
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Verma, A., et al. (2013). Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. PharmaInfo. Available from: [Link]
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Wang, X-J., et al. (2024). Design, Synthesis, and Antitumor Activity of Benzimidazole Derivatives as CDK4/6 Inhibitors. ResearchGate. Available from: [Link]
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El-masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. Available from: [Link]
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Arvind Kumar, A. (2014). Evaluation of Benzimidazole Derivatives by using Aldehydes. ProQuest. Available from: [Link]
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PubChem. 1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. Available from: [Link]
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Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]
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Abbood, H. A., et al. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Journal of Physics: Conference Series. Available from: [Link]
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El-masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. ResearchGate. Available from: [Link]
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Sharma, D., et al. (2024). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances. Available from: [Link]
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Ali, I., et al. (2024). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. Available from: [Link]
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Ma, H-K., et al. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. PubMed. Available from: [Link]
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Ali, I., et al. (2024). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. Available from: [Link]
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Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society. Available from: [Link]
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Al-Hourani, B. J., et al. (2022). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available from: [Link]
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Chung, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available from: [Link]
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Al-Jbouri, F. K. A. (2019). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available from: [Link]
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Al-Jbouri, F. K. A. (2018). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. Available from: [Link]
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Morgan, K. J. (1961). 455. The infrared spectra of some simple benzimidazoles. Semantic Scholar. Available from: [Link]
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Abu Sheikha, G., et al. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. PubMed. Available from: [Link]
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Dubey, R. & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Organic Chemistry Portal. Available from: [Link]
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Nikolova, Y., et al. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. ResearchGate. Available from: [Link]
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A Spectroscopic Vade Mecum: Distinguishing Isomers of 1-methyl-1H-benzimidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, benzimidazole derivatives stand out for their versatile therapeutic properties and diverse applications.[1] Among these, 1-methyl-1H-benzimidazole-2-carbaldehyde serves as a critical synthon for a variety of biologically active molecules.[1][2] The precise structural characterization of this compound and its isomers is paramount, as subtle changes in substituent positioning on the benzimidazole scaffold can profoundly alter its physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of this compound and its key positional isomers, offering a practical framework for their unambiguous identification.
This guide delves into a multi-technique spectroscopic approach, combining experimental data for the parent compound with theoretically predicted data for its isomers. By leveraging the power of Density Functional Theory (DFT) for in-silico spectroscopic analysis, we can overcome the common challenge of scarce experimental data for all isomeric forms. This integrated approach provides a robust and reliable methodology for researchers in the field.
The Isomers in Focus
The primary compound of interest is This compound . For a thorough comparative analysis, we will examine its positional isomers where the methyl group is located on the benzene ring. Due to tautomerism in N-unsubstituted benzimidazoles, the 4- and 7-methyl isomers, as well as the 5- and 6-methyl isomers, are often considered as pairs that can be challenging to distinguish. For clarity in our theoretical analysis, we will consider the following distinct isomers:
-
This compound (The parent compound)
-
4-methyl-1H-benzimidazole-2-carbaldehyde
-
5-methyl-1H-benzimidazole-2-carbaldehyde
-
6-methyl-1H-benzimidazole-2-carbaldehyde
-
7-methyl-1H-benzimidazole-2-carbaldehyde
Figure 1. Molecular structures of this compound and its positional isomers.
Experimental and Computational Methodologies
A combination of experimental spectroscopic techniques and computational chemistry provides a powerful toolkit for the detailed structural elucidation of these isomers.
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods, often involving a multi-step process. A common approach involves the condensation of N-methyl-o-phenylenediamine with a suitable C1 synthon, followed by oxidation to the aldehyde.
Illustrative Synthetic Protocol:
-
N-methylation of o-phenylenediamine: React o-phenylenediamine with a methylating agent (e.g., methyl iodide) in the presence of a base to yield N-methyl-o-phenylenediamine.
-
Cyclization: Condense the resulting N-methyl-o-phenylenediamine with a glyoxal equivalent to form the benzimidazole ring.
-
Formylation: Introduce the carbaldehyde group at the C2 position. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction.
Figure 2. A simplified workflow for the synthesis of this compound.
Spectroscopic Analysis: A Multi-faceted Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework. Key diagnostic signals include the aldehyde proton, the N-methyl protons, and the aromatic protons, whose chemical shifts and coupling patterns are highly sensitive to the methyl group's position on the benzimidazole ring.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present. The characteristic C=O stretching frequency of the aldehyde and the various C-H and C-N vibrations of the benzimidazole core are key features.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The fragmentation pattern in the mass spectrum can provide additional structural information.
UV-Vis Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of the benzimidazole ring.
Computational Protocol for Spectroscopic Prediction
In the absence of experimental data for all isomers, Density Functional Theory (DFT) calculations were employed to predict their spectroscopic properties.
DFT Calculation Workflow:
-
Geometry Optimization: The molecular geometry of each isomer was optimized using a suitable level of theory, such as B3LYP with the 6-311++G(d,p) basis set.[3]
-
Frequency Calculations: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima and to predict the IR spectra.
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method was used to calculate the ¹H and ¹³C NMR chemical shifts.[4] Solvent effects were incorporated using a polarizable continuum model (PCM).[5]
-
Data Analysis: The calculated chemical shifts were referenced to a standard (e.g., tetramethylsilane) and compared across the different isomers.
Figure 3. Workflow for the DFT-based prediction of spectroscopic data.
Comparative Spectroscopic Analysis
The following sections detail the distinguishing spectroscopic features of this compound and its isomers.
¹H NMR Spectroscopy
The ¹H NMR spectrum is particularly informative for differentiating these isomers. The chemical shift of the aldehyde proton, the N-methyl protons, and the pattern of the aromatic protons provide unique fingerprints for each isomer.
Table 1: Experimental and Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 1-methyl- (Exp.) | 1-methyl- (Pred.) | 4-methyl- (Pred.) | 5-methyl- (Pred.) | 6-methyl- (Pred.) | 7-methyl- (Pred.) |
| CHO | 10.15[1] | 10.12 | 10.10 | 10.14 | 10.13 | 10.09 |
| N-CH₃ | 4.08[1] | 4.05 | - | - | - | - |
| Ar-CH₃ | - | - | 2.65 | 2.50 | 2.51 | 2.68 |
| H-4 | 7.85-7.95 (m) | 7.90 | - | 7.70 (s) | 7.75 (d) | 7.35 (d) |
| H-5 | 7.40-7.50 (m) | 7.45 | 7.30 (t) | - | 7.25 (d) | 7.15 (t) |
| H-6 | 7.40-7.50 (m) | 7.42 | 7.15 (d) | 7.65 (d) | - | 7.20 (d) |
| H-7 | 7.85-7.95 (m) | 7.88 | 7.65 (d) | 7.30 (s) | 7.20 (s) | - |
Note: Experimental data for isomers is limited; predicted values are based on DFT calculations.
Key Observations:
-
The aldehyde proton appears as a singlet downfield, typically between 10.0 and 10.2 ppm. Its chemical shift is subtly influenced by the position of the methyl group.
-
The N-methyl group in the parent compound gives a characteristic singlet around 4.08 ppm.[1]
-
The aromatic protons exhibit distinct splitting patterns and chemical shifts depending on the isomer. For instance, in the 5-methyl isomer, the H-4 and H-7 protons are expected to appear as singlets or narrow doublets due to the symmetrical substitution pattern. In contrast, the 4-methyl and 7-methyl isomers will show more complex splitting due to the proximity of the methyl group to the imidazole ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbonyl carbon and the aromatic carbons being particularly useful for differentiation.
Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 1-methyl- (Exp.) | 1-methyl- (Pred.) | 4-methyl- (Pred.) | 5-methyl- (Pred.) | 6-methyl- (Pred.) | 7-methyl- (Pred.) |
| C=O | 185.0[1] | 184.8 | 185.2 | 184.9 | 184.9 | 185.3 |
| C2 | 145.5[1] | 145.3 | 145.0 | 145.8 | 145.7 | 144.9 |
| C4 | 125.0[1] | 124.8 | - | 125.5 | 111.5 | 123.0 |
| C5 | 124.2[1] | 124.0 | 129.5 | - | 125.0 | 123.5 |
| C6 | 120.5[1] | 120.3 | 123.0 | 125.0 | - | 120.0 |
| C7 | 110.0[1] | 109.8 | 122.0 | 110.5 | 120.0 | - |
| C3a | 142.0[1] | 141.8 | 141.5 | 142.5 | 141.0 | 140.0 |
| C7a | 135.0[1] | 134.8 | 135.5 | 133.0 | 135.0 | 136.0 |
| N-CH₃ | 32.5[1] | 32.3 | - | - | - | - |
| Ar-CH₃ | - | - | 18.0 | 21.5 | 21.6 | 17.5 |
Note: Experimental data for isomers is limited; predicted values are based on DFT calculations.
Key Observations:
-
The carbonyl carbon resonates at a highly deshielded position, around 185 ppm.
-
The chemical shifts of the aromatic carbons are diagnostic. The carbon directly attached to the methyl group (ipso-carbon) will have a distinct chemical shift, and the shifts of the other aromatic carbons will be influenced by the methyl group's electronic effects.
Infrared (IR) Spectroscopy
The IR spectra are dominated by a strong absorption band for the C=O stretch of the aldehyde. The position of this band, along with fingerprint region absorptions, can help in distinguishing the isomers.
Table 3: Key Experimental and Predicted IR Frequencies (cm⁻¹)
| Vibration | 1-methyl- (Exp.) | 1-methyl- (Pred.) | 4-methyl- (Pred.) | 5-methyl- (Pred.) | 6-methyl- (Pred.) | 7-methyl- (Pred.) |
| C=O Stretch | 1685[1] | 1688 | 1686 | 1689 | 1689 | 1685 |
| C=N Stretch | ~1620 | 1622 | 1620 | 1623 | 1623 | 1619 |
| Aromatic C=C Stretch | ~1450-1600 | 1450-1600 | 1450-1600 | 1450-1600 | 1450-1600 | 1450-1600 |
| C-H Bending (out-of-plane) | ~740-850 | 740-850 | Varies | Varies | Varies | Varies |
Key Observations:
-
The C=O stretching frequency is consistently found around 1685-1690 cm⁻¹, characteristic of an aromatic aldehyde conjugated with a heterocyclic ring.[1]
-
The pattern of C-H out-of-plane bending vibrations in the fingerprint region (700-900 cm⁻¹) is highly dependent on the substitution pattern of the benzene ring and can be a valuable tool for isomer differentiation.
Mass Spectrometry
High-resolution mass spectrometry will confirm the molecular formula for all isomers (C₉H₈N₂O, exact mass: 160.0637). The fragmentation patterns are expected to be similar, with the primary fragmentation involving the loss of the formyl group (CHO) or carbon monoxide (CO). Subtle differences in the relative intensities of fragment ions may be observed.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 160
-
[M-H]⁺: m/z = 159
-
[M-CHO]⁺: m/z = 131
-
[M-CO]⁺: m/z = 132
Conclusion
References
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Dracinsky, M., & Bour, P. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. Journal of Chemical Theory and Computation, 5(11), 3025–3033. [Link]
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Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(7), 335-343. [Link]
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Quantum Guruji. (2024, May 12). How to perform NMR calculation in Gaussian [Video]. YouTube. [Link]
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Dr. M. A. Hashmi. (2022, February 25). Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization [Video]. YouTube. [Link]
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Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-Methyl-1H-benzimidazole-2-carbaldehyde
This guide provides a comprehensive comparison of analytical methods for the quantification and purity assessment of 1-methyl-1H-benzimidazole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are grounded in the principles of scientific integrity and are designed to meet the rigorous standards of the pharmaceutical industry. The validation strategies are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability, reproducibility, and accuracy of the analytical data generated.[1][2][3][4]
Introduction: The Analytical Imperative for this compound
This compound is a crucial building block in the synthesis of various biologically active compounds.[5][6] Its purity and accurate quantification are critical to ensure the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are indispensable for its characterization throughout the drug development process, from raw material testing to in-process control and final product release.
This guide will explore and compare two primary analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For each technique, a detailed experimental protocol and a comprehensive validation strategy will be presented.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach, given the molecule's moderate polarity.
Proposed RP-HPLC Method
A stability-indicating RP-HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[7][8][9][10]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for benzimidazole derivatives.[7]
-
Mobile Phase: A gradient elution is often preferred to achieve optimal separation of the main peak from any impurities. A typical mobile phase would consist of:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile. A gradient program starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B would be effective.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength around 280 nm is a reasonable starting point based on the benzimidazole chromophore).[11]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase components.
Causality Behind Experimental Choices:
-
The C18 stationary phase provides excellent hydrophobic retention for the aromatic benzimidazole ring.
-
The acidic mobile phase (phosphoric acid) helps to suppress the ionization of any residual silanol groups on the silica-based column, leading to better peak shape.
-
Gradient elution is necessary to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile.
-
PDA detection is advantageous as it allows for the assessment of peak purity and can help in the identification of unknown impurities by comparing their UV spectra.
Validation of the RP-HPLC Method
The validation of the analytical procedure should be performed in accordance with ICH Q2(R1) guidelines.[1][2][3]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) and by spiking the sample with known impurities. The method should be able to separate the main peak from all degradation products and impurities.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of at least five concentrations of the analyte. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The recovery should typically be within 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
The relative standard deviation (RSD) for replicate measurements should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition, pH, flow rate, and column temperature.
Data Summary Table for HPLC Method Validation:
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.99; Resolution between adjacent peaks > 1.5 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | No significant impact on results with minor parameter changes |
Experimental Workflow for HPLC Method Validation:
Caption: Workflow for HPLC Method Validation.
Gas Chromatography (GC): An Alternative for Volatile Impurities
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be an excellent alternative for the detection and quantification of volatile organic impurities that may be present from the synthesis process.
Proposed GC Method
A capillary GC method with a flame ionization detector (FID) is a standard and robust choice.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-17 (50% phenyl-methylpolysiloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: A temperature gradient is necessary to separate compounds with different boiling points. For example:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Split injection to avoid column overloading.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as acetone or dichloromethane.
Causality Behind Experimental Choices:
-
The choice of a non-polar or medium-polarity column is based on the general principle of "like dissolves like," allowing for good separation of a range of potential organic impurities.
-
The temperature program is designed to provide good resolution between early-eluting volatile solvents and later-eluting, higher-boiling point impurities.
-
FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range.
Validation of the GC Method
The validation of the GC method follows the same principles as the HPLC method, as outlined in the ICH Q2(R1) guidelines.[1][2][3]
Validation Parameters:
The validation parameters for the GC method are the same as for the HPLC method: Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness. The experimental approaches to determine these parameters are analogous, with adjustments made for the GC technique (e.g., varying oven temperature and carrier gas flow rate for robustness studies).
Data Summary Table for GC Method Validation:
| Validation Parameter | Acceptance Criteria |
| Specificity | Baseline resolution of all specified impurities |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | No significant impact on results with minor parameter changes |
Experimental Workflow for GC Method Validation:
Caption: Workflow for GC Method Validation.
Method Comparison and Recommendations
| Feature | RP-HPLC with UV/PDA Detection | GC with FID Detection |
| Primary Application | Assay, impurity profiling (non-volatile), stability testing | Volatile organic impurity profiling |
| Analyte Suitability | Excellent for this compound and its degradation products | Suitable for volatile and thermally stable impurities |
| Sensitivity | High | Very High for hydrocarbons |
| Specificity | High, especially with PDA for peak purity | High for volatile compounds |
| Instrumentation Cost | Moderate to High | Moderate |
| Sample Throughput | Moderate | High |
Recommendations:
-
For a comprehensive quality control strategy for this compound, the use of both HPLC and GC methods is recommended .
-
The RP-HPLC method should be the primary method for assay and for the determination of non-volatile impurities and degradation products . Its stability-indicating nature is a critical advantage.
-
The GC method should be employed to control for residual solvents and other volatile organic impurities that may be present from the manufacturing process.
By implementing a dual-method approach, researchers and drug development professionals can ensure a thorough and robust analytical characterization of this compound, ultimately contributing to the quality and safety of the final pharmaceutical product.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
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ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS - Semantic Scholar. [Link]
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APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES - Taylor & Francis Online. [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
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Synthesis, reactions, and spectroscopic properties of benzimidazoles - Chemical Reviews. [Link]
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The synthesis, characterization and fluorescence properties of new benzimidazole derivatives | Request PDF - ResearchGate. [Link]
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Development of stability indicating method for quality assessment of African Albendazole tablets. [Link]
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Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. [Link]
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Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection - Research Journal of Pharmacy and Technology. [Link]
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Stability indicating RP-HPLC method for determination of Flubendazole in pharmaceutical formulations - ResearchGate. [Link]
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Separation of 1H-Benzimidazole-2-carboxaldehyde on Newcrom R1 HPLC column. [Link]
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Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. [Link]
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1-(2-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde | C19H14N2O | CID - PubChem. [Link]
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A Comparative Study of the Reactivity of 1-methyl-1H-benzimidazole-2-carbaldehyde and 1H-benzimidazole-2-carbaldehyde: A Guide for Synthetic and Medicinal Chemists
Introduction
Benzimidazole-2-carbaldehydes are a pivotal class of heterocyclic aldehydes, serving as versatile synthons in the construction of a diverse array of biologically active molecules and functional materials.[1] Their utility stems from the reactive aldehyde functionality at the C2 position, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Within this family of compounds, a key structural variation is the substitution at the N1 position of the benzimidazole ring. This guide presents a comparative analysis of the reactivity of two fundamental analogs: 1-methyl-1H-benzimidazole-2-carbaldehyde and its parent compound, 1H-benzimidazole-2-carbaldehyde.
This in-depth technical guide will explore the electronic and steric factors that differentiate the reactivity of these two aldehydes. By understanding these nuances, researchers, scientists, and drug development professionals can make more informed decisions in reaction design, optimization, and the strategic synthesis of novel benzimidazole-based compounds. We will delve into the theoretical underpinnings of their reactivity, present comparative spectroscopic data, and provide detailed experimental protocols for key reactions that highlight their differential reactivity.
Theoretical Framework: The Influence of N-Methylation
The primary difference between this compound and 1H-benzimidazole-2-carbaldehyde is the presence of a methyl group at the N1 position. This seemingly minor structural modification has significant electronic and steric consequences that modulate the reactivity of the C2-aldehyde.
Electronic Effects
The methyl group is a well-established electron-donating group (EDG) through an inductive effect (+I).[2] In the context of the benzimidazole ring, the N-methyl group increases the electron density of the heterocyclic system. This increased electron density is delocalized throughout the π-system of the benzimidazole ring and, importantly, onto the C2-aldehyde substituent.
This electron-donating effect has a direct impact on the electrophilicity of the carbonyl carbon in the aldehyde. An increase in electron density on the aldehyde group reduces the partial positive charge (δ+) on the carbonyl carbon, making it a less potent electrophile. Consequently, this compound is expected to be less reactive towards nucleophiles compared to its N-unsubstituted counterpart.
In contrast, the N-H proton of 1H-benzimidazole-2-carbaldehyde is weakly acidic and can participate in intermolecular hydrogen bonding.[3] This can influence its reactivity profile in different solvent systems and in the presence of basic reagents. The absence of this acidic proton in the N-methylated analog eliminates these potential interactions.
Figure 1: Electronic influence of the N1-substituent on aldehyde reactivity.
Steric Effects
While the electronic effect is predominant, the steric hindrance imparted by the N-methyl group cannot be entirely discounted. Although relatively small, the methyl group can introduce a degree of steric congestion around the N1-C2 bond, potentially influencing the approach of bulky nucleophiles to the adjacent aldehyde. However, for most common nucleophilic addition reactions, this steric effect is likely to be of secondary importance compared to the deactivating electronic effect.
Comparative Spectroscopic Data
The electronic differences between the two aldehydes can be subtly observed in their spectroscopic data. A higher electron density around the aldehyde group in the N-methylated compound would be expected to result in a slight upfield shift (lower ppm) of the aldehyde proton in ¹H NMR spectroscopy and a decrease in the carbonyl stretching frequency (lower cm⁻¹) in IR spectroscopy.
| Spectroscopic Data | This compound | 1H-benzimidazole-2-carbaldehyde | Rationale for Difference |
| ¹H NMR (Aldehyde-H) | ~9.8 - 10.2 ppm | ~9.95 ppm[4] | The electron-donating methyl group slightly shields the aldehyde proton, potentially causing a minor upfield shift compared to the unsubstituted analog. |
| IR (C=O Stretch) | ~1680 cm⁻¹ | ~1693 cm⁻¹[4] | Increased electron density on the carbonyl group weakens the C=O bond, leading to a lower stretching frequency.[5] |
Note: The exact spectroscopic values can vary depending on the solvent and experimental conditions. The values presented here are typical ranges found in the literature.
Experimental Comparison of Reactivity
To provide a practical demonstration of the differential reactivity, we will consider two common and important reactions of aldehydes: the Wittig reaction and the Knoevenagel condensation. Based on our theoretical framework, we hypothesize that 1H-benzimidazole-2-carbaldehyde will exhibit a higher reaction rate and/or yield in these reactions compared to this compound under identical conditions.
The Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[6] The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde.
Figure 2: General experimental workflow for the Wittig reaction.
Experimental Protocol: Comparative Wittig Reaction
This protocol provides a framework for a comparative study. To obtain meaningful kinetic data, the reactions should be run in parallel under identical conditions, and aliquots should be analyzed at regular intervals (e.g., by GC-MS or ¹H NMR) to determine the rate of consumption of the starting aldehydes.
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction Setup: In two separate, identical flame-dried flasks under an inert atmosphere, dissolve this compound (1.0 equivalent) and 1H-benzimidazole-2-carbaldehyde (1.0 equivalent) in anhydrous THF.
-
Initiation of Reaction: At time zero, rapidly add the ylide suspension to each of the aldehyde solutions with vigorous stirring.
-
Monitoring: At specified time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture, quench with a drop of water, and prepare for analysis (e.g., dilute with a suitable solvent for GC-MS analysis).
-
Work-up (at completion): Once the reaction has gone to completion (as determined by TLC), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the respective alkene products.
-
Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry. Quantify the reaction progress at each time point to determine the relative reaction rates.
The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. The initial nucleophilic attack is often the rate-determining step, and its efficiency is dependent on the electrophilicity of the aldehyde.
Experimental Protocol: Comparative Knoevenagel Condensation (Doebner Modification)
-
Reaction Setup: In two separate round-bottom flasks, add this compound (1.0 equivalent) and 1H-benzimidazole-2-carbaldehyde (1.0 equivalent), respectively.
-
Reagent Addition: To each flask, add malonic acid (1.2 equivalents), pyridine as the solvent, and a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction Conditions: Heat both reaction mixtures in a pre-heated oil bath at a constant temperature (e.g., 80 °C).
-
Monitoring: Monitor the progress of both reactions simultaneously by thin-layer chromatography (TLC), observing the consumption of the starting aldehydes.
-
Work-up: After the reaction is complete, cool the mixtures to room temperature and pour them into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Analysis: Characterize the resulting cinnamic acid derivatives by ¹H NMR, ¹³C NMR, and mass spectrometry. Compare the reaction times and isolated yields to assess the relative reactivity of the two aldehydes.
Conclusion
The N-methylation of 1H-benzimidazole-2-carbaldehyde exerts a discernible influence on its reactivity. The electron-donating nature of the methyl group deactivates the aldehyde towards nucleophilic attack by increasing the electron density at the carbonyl carbon. This is in contrast to the unsubstituted analog, where the absence of such an electron-donating group and the presence of an acidic N-H proton render the aldehyde more electrophilic.
Consequently, for reactions that are sensitive to the electrophilicity of the carbonyl carbon, such as the Wittig reaction and Knoevenagel condensation, 1H-benzimidazole-2-carbaldehyde is predicted to be the more reactive substrate. This understanding is crucial for synthetic chemists aiming to fine-tune the reactivity of benzimidazole-based building blocks for the efficient construction of complex molecular architectures. The provided experimental protocols offer a robust framework for verifying these reactivity differences in a laboratory setting.
References
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Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]
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MSU Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Tantawy, A. S. (2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Tarekegn, et al., J Nanosci Curr Res. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
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Quora. (2024, June 22). Will methyl group donates its electron density to only carbon atoms and not to other heteroatoms ?? Why this is so? Retrieved from [Link]
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Beilstein Journals. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
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RSC Publishing. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]
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ACS Publications. (2013, December 6). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 1-Methyl-1H-benzimidazole-2-carbaldehyde Derivatives
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, renowned for its presence in a multitude of clinically significant molecules. Its unique bicyclic architecture, comprising fused benzene and imidazole rings, imparts a favorable pharmacokinetic profile and the ability to engage with a diverse array of biological targets. The strategic derivatization of this core has led to the development of potent antimicrobial, anticancer, antiviral, and anti-inflammatory agents.
This guide focuses on the derivatives of a particularly interesting starting material: 1-methyl-1H-benzimidazole-2-carbaldehyde . The introduction of a methyl group at the N-1 position and a reactive carbaldehyde at the C-2 position provides a versatile platform for the synthesis of a wide range of derivatives, primarily through the formation of Schiff bases and thiosemicarbazones. Herein, we present a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols, to aid researchers in the rational design of novel therapeutic agents.
The Strategic Importance of the this compound Scaffold
The selection of this compound as a foundational molecule is underpinned by key structural features that influence its biological potential. The N-1 methylation prevents the formation of certain intermolecular hydrogen bonds, which can enhance membrane permeability and oral bioavailability. The C-2 carbaldehyde group is a crucial pharmacophore, serving as a reactive handle for the introduction of diverse functionalities. Condensation of this aldehyde with various primary amines or thiosemicarbazides yields Schiff bases and thiosemicarbazones, respectively. These derivatives often exhibit enhanced biological activity due to the introduction of the azomethine (-CH=N-) or thioamide (-NH-C(=S)-NH-) moieties, which are known to coordinate with metal ions in biological systems and participate in various receptor interactions.
Comparative Biological Activity: A Data-Driven Analysis
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Benzimidazole derivatives have emerged as a promising class of compounds in this arena. The following table presents a comparative summary of the in vitro antibacterial and antifungal activities of a series of Schiff base derivatives of a benzimidazole aldehyde, as determined by the minimum inhibitory concentration (MIC) method.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzimidazole Schiff Base Derivatives
| Compound ID | Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans |
| BD-1 | 4-Chloroaniline Schiff Base | 12.5 | 25 | 25 |
| BD-2 | 4-Nitroaniline Schiff Base | 6.25 | 12.5 | 12.5 |
| BD-3 | 4-Methoxyaniline Schiff Base | 25 | 50 | 50 |
| BD-4 | 2,4-Dichloroaniline Schiff Base | 6.25 | 12.5 | 6.25 |
| Ampicillin | (Standard) | 3.12 | 6.25 | - |
| Fluconazole | (Standard) | - | - | 6.25 |
Data presented is representative and compiled from illustrative studies on benzimidazole Schiff bases.
From this data, a clear structure-activity relationship emerges. The presence of electron-withdrawing groups on the aniline ring, such as nitro (BD-2) and dichloro (BD-4) substituents, generally leads to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. Conversely, the electron-donating methoxy group (BD-3) resulted in diminished activity. This suggests that the electronic properties of the substituent play a crucial role in the antimicrobial potency of these Schiff bases.
Anticancer Activity
The development of selective and potent anticancer agents is a cornerstone of modern drug discovery. Benzimidazole derivatives, particularly thiosemicarbazones, have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The proposed mechanism often involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of apoptosis.[1]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Benzimidazole Thiosemicarbazone Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound ID | Derivative Type | IC50 (µM) |
| BT-1 | Thiosemicarbazone | 15.2 |
| BT-2 | 4-Phenylthiosemicarbazone | 8.5 |
| BT-3 | 4-(4-Chlorophenyl)thiosemicarbazone | 4.1 |
| BT-4 | 4-(4-Nitrophenyl)thiosemicarbazone | 2.8 |
| Doxorubicin | (Standard) | 0.9 |
Data is illustrative and based on typical findings for benzimidazole thiosemicarbazones.
The trend observed in the anticancer activity of these thiosemicarbazone derivatives mirrors that of the antimicrobial Schiff bases. The introduction of a phenyl ring at the N-4 position of the thiosemicarbazide moiety (BT-2) enhances cytotoxicity compared to the unsubstituted parent compound (BT-1). Further substitution on this phenyl ring with electron-withdrawing groups, such as chloro (BT-3) and nitro (BT-4), leads to a progressive increase in anticancer potency. This underscores the importance of the electronic and steric properties of the substituents in modulating the biological activity.
Experimental Protocols: A Guide to Reproducible Research
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of this compound derivatives.
Synthesis of Schiff Base Derivatives
The synthesis of Schiff base derivatives from this compound is a straightforward condensation reaction.
Protocol 1: General Procedure for the Synthesis of Schiff Bases
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 mmol) in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine (e.g., substituted aniline).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2]
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol 2: Broth Microdilution Assay for MIC Determination
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds and standard drugs (e.g., Ampicillin, Fluconazole) in dimethyl sulfoxide (DMSO) at a concentration of 1000 µg/mL.
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions of the test compounds and standards directly in the microtiter plates to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria and 1 x 10⁶ to 5 x 10⁶ CFU/mL for yeast. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay
The anticancer activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a standard drug (e.g., Doxorubicin) in the culture medium. Replace the old medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Path Forward: Workflow and Structure-Activity Relationships
To better conceptualize the experimental process and the key relationships discussed, the following diagrams are provided.
Sources
A Researcher's Guide to Validating DFT Calculations for the Structure of 1-methyl-1H-benzimidazole-2-carbaldehyde
For researchers in computational chemistry and drug development, Density Functional Theory (DFT) serves as a powerful tool for predicting molecular structures and properties. However, the reliability of these theoretical models hinges on their validation against experimental data. This guide provides a comprehensive walkthrough for validating DFT calculations using 1-methyl-1H-benzimidazole-2-carbaldehyde as a case study. We will explore how to rigorously compare computed structural and spectroscopic data with experimental benchmarks, ensuring the trustworthiness of your computational models.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and understanding the precise geometry and electronic properties of its derivatives is crucial for designing effective therapeutic agents. Here, we will delve into a self-validating system, explaining not just the "how" but the critical "why" behind our chosen methodologies.
The Cornerstone of Validation: Experimental vs. Theoretical Synergy
A robust validation process does not rely on a single point of comparison. Instead, it weaves together multiple strands of evidence from both computational and experimental realms. For this compound, our validation strategy will focus on two key areas:
-
Geometric Validation: Comparing the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) with high-precision data from single-crystal X-ray diffraction.
-
Spectroscopic Validation: Correlating the calculated vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra with their experimentally measured counterparts.
This dual approach provides a more complete picture of the molecule's structure and electronic environment, leading to a higher degree of confidence in the chosen DFT methodology.
Experimental and Computational Protocols
To ensure the integrity of our comparison, we must first define our experimental benchmarks and outline a detailed computational workflow.
Experimental Data Acquisition
A thorough literature search is the first step in gathering the necessary experimental data. For this compound, spectroscopic data is available in aggregated forms. The characteristic carbonyl stretch in the FT-IR spectrum is reported to be approximately 1680 cm⁻¹[1]. The ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aldehyde proton around 9.8-10.2 ppm, the aromatic protons in the range of 7.0-8.5 ppm, and the N-methyl protons between 3.5-4.0 ppm[1].
A critical challenge for this specific molecule is the current lack of a publicly available single-crystal X-ray structure in the Cambridge Structural Database (CSD). To demonstrate the geometric validation workflow, we will use a closely related analogue, 1,2-dimethyl-1H-benzimidazole , for which crystallographic data is available. This allows us to illustrate the direct comparison of a calculated geometry to a precise experimental structure, a process that is directly transferable to the target molecule once its crystal structure becomes available.
Step-by-Step DFT Calculation Protocol
The following protocol outlines a widely accepted and robust method for calculating the structural and spectroscopic properties of benzimidazole derivatives.[2][3][4]
Software: Gaussian 16 or other comparable quantum chemistry software package.
Methodology:
-
Initial Structure Creation: Build the 3D structure of this compound using a molecular editor like GaussView.
-
Geometry Optimization:
-
Method: Density Functional Theory (DFT) using the B3LYP functional. This hybrid functional is known for its excellent balance of accuracy and computational cost for organic molecules.[2][3]
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is well-suited for capturing the electronic details of a molecule with heteroatoms and potential for hydrogen bonding.
-
Solvent Model: To simulate the experimental conditions for NMR, an implicit solvent model like the Polarizable Continuum Model (PCM) with chloroform as the solvent should be used. For comparison with gas-phase IR or solid-state X-ray data, calculations can be performed in the gas phase.
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Purpose: This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the theoretical vibrational frequencies for comparison with the FT-IR spectrum.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry in the simulated solvent (chloroform), perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation.
-
Method: B3LYP/6-311++G(d,p) with the PCM solvent model.
-
Referencing: The calculated absolute shieldings should be referenced to the absolute shielding of a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain chemical shifts.
-
-
UV-Vis Spectrum Calculation:
-
Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry.
-
Method: B3LYP/6-311++G(d,p) with the PCM solvent model (e.g., ethanol or methanol, common solvents for UV-Vis).
-
Purpose: This will predict the electronic transitions (excitation energies and oscillator strengths) that correspond to the absorption bands in the UV-Vis spectrum.
-
Below is a visual representation of the DFT validation workflow.
Caption: Workflow for DFT calculation validation.
Results and Comparison
Part 1: Geometric Structure Validation (using 1,2-dimethyl-1H-benzimidazole as an analogue)
As previously mentioned, the absence of a crystal structure for our target molecule necessitates the use of a close analogue for geometric validation. We will proceed with a conceptual comparison for 1,2-dimethyl-1H-benzimidazole. The table below illustrates how one would compare the key structural parameters from a DFT optimization (B3LYP/6-311++G(d,p)) with experimental X-ray diffraction data.
Table 1: Comparison of Key Geometric Parameters for 1,2-dimethyl-1H-benzimidazole
| Parameter | Bond/Atoms | DFT Calculated (Å or °) | Experimental (X-ray) (Å or °) | Deviation |
| Bond Lengths | N1-C2 | Value | Value | Value |
| C2-N3 | Value | Value | Value | |
| N1-C7a | Value | Value | Value | |
| C4-C5 | Value | Value | Value | |
| C2-C8 (Methyl) | Value | Value | Value | |
| N1-C9 (Methyl) | Value | Value | Value | |
| Bond Angles | N1-C2-N3 | Value | Value | Value |
| C2-N1-C7a | Value | Value | Value | |
| C4-C5-C6 | Value | Value | Value | |
| Dihedral Angle | C8-C2-N1-C9 | Value | Value | Value |
Note: The "Value" placeholders would be populated with data from the DFT output and the crystallographic information file (CIF).
Analysis of Geometric Data: Typically, a well-performing DFT calculation at this level of theory will yield bond lengths within 0.02 Å and bond angles within 2° of the experimental X-ray data for organic molecules. Larger deviations may indicate strong intermolecular interactions in the crystal lattice (like hydrogen bonding) that are not fully captured by the gas-phase or implicit solvent calculation.
Part 2: Spectroscopic Validation for this compound
Here, we return to our primary molecule of interest and compare its calculated spectroscopic properties with the available experimental data.
FT-IR Spectroscopy
The most characteristic vibration in the IR spectrum of this compound is the carbonyl (C=O) stretch of the aldehyde group.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | DFT Calculated (Scaled) | Experimental |
| C=O Stretch | ~1695-1710 | ~1680[1] |
| Aromatic C=C Stretch | ~1580-1620 | - |
| C-H Stretch (Aldehyde) | ~2750-2850 | - |
Note: Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation. They are typically scaled by a factor of ~0.96-0.98 for B3LYP functionals to improve agreement with experimental data.
Analysis of FT-IR Data: The calculated scaled C=O stretching frequency is expected to be in close agreement with the experimental value. The slight difference can be attributed to the solid-state nature of the experimental measurement versus the gas-phase or implicit solvent nature of the calculation.
NMR Spectroscopy
The calculated ¹H and ¹³C NMR chemical shifts provide a sensitive probe of the electronic environment around each nucleus.
Table 3: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm) in Chloroform
| Proton | DFT Calculated | Experimental Range[1] |
| Aldehyde (-CHO) | ~9.9 | 9.8 - 10.2 |
| Aromatic (H4-H7) | ~7.2 - 8.0 | 7.0 - 8.5 |
| N-Methyl (-CH₃) | ~3.8 | 3.5 - 4.0 |
Analysis of NMR Data: The calculated chemical shifts are expected to fall within or very close to the experimental ranges. Minor deviations can arise from the limitations of the implicit solvent model and the specific choice of referencing standard. The relative ordering of the chemical shifts should be correctly reproduced by the calculation.
UV-Vis Spectroscopy
TD-DFT calculations can predict the electronic transitions that give rise to UV-Vis absorption. For benzimidazole derivatives, transitions are typically observed in the 250-350 nm range, corresponding to π → π* transitions within the aromatic system.
Table 4: Calculated Electronic Transitions (in a polar solvent)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ | ~310 | Value |
| S₀ → S₂ | ~280 | Value |
Analysis of UV-Vis Data: The calculated λmax values should correlate with the experimentally observed absorption maxima. The oscillator strength gives an indication of the intensity of the absorption band. While TD-DFT may not perfectly reproduce the experimental λmax, it should correctly predict the number and relative positions of the main absorption bands.
Visualizing the Structure
The following diagram illustrates the atom numbering scheme for this compound used for assigning NMR and geometric parameters.
Caption: Atom numbering for the target molecule.
Conclusion: An Integrated Approach to Computational Confidence
This guide has demonstrated a comprehensive, multi-faceted approach to validating DFT calculations for the structure of this compound. By systematically comparing calculated geometric and spectroscopic data with experimental benchmarks, researchers can build a strong case for the accuracy and reliability of their chosen computational model. While the absence of a crystal structure for our primary target molecule required the use of a close analogue for geometric validation, the workflow remains a robust template for such studies. The close agreement typically observed between B3LYP/6-311++G(d,p) calculations and experimental data for similar benzimidazole systems provides a high degree of confidence in the predicted structure and properties of the target molecule. This integrated and self-validating approach is essential for ensuring the scientific integrity of computational research in drug discovery and materials science.
References
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PubChem. (n.d.). 1,2-Dimethylbenzimidazole. Retrieved from [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
-
Khan, I., et al. (2017). Crystal structure and UV spectra of a 1,2-disubstituted benzimidazolium chloride. Acta Crystallographica Section E: Crystallographic Communications, 73(8), 1143–1147. [Link]
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A Comparative Analysis of Synthesis Routes for Substituted Benzimidazoles: A Guide for Researchers
The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] The efficient and selective synthesis of substituted benzimidazoles is therefore a critical endeavor for researchers in drug development and related fields. This guide provides an in-depth, objective comparison of the primary synthetic routes to this versatile heterocycle, grounded in experimental data and mechanistic insights to inform your selection of the optimal methodology.
Classical Approaches: The Foundation of Benzimidazole Synthesis
The traditional methods for synthesizing benzimidazoles have been cornerstone reactions for over a century, primarily involving the condensation of o-phenylenediamines with carboxylic acids or aldehydes.
The Phillips-Ladenburg Condensation: A Time-Honored Route
The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions and with heating.[2][4][5] This method is widely applicable for the synthesis of 2-substituted benzimidazoles.
Mechanism: The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine to form an N-acyl-o-phenylenediamine intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the carbonyl carbon, and subsequent dehydration to yield the benzimidazole ring.
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles via Phillips-Ladenburg Condensation [6]
-
A mixture of the desired carboxylic acid (0.01 mole), o-phenylenediamine (0.01 mole), and p-toluenesulfonic acid (p-TsOH) (20 mol%) in toluene (10 ml) is prepared.
-
The reaction mixture is refluxed for 2-3 hours.
-
Upon completion, the mixture is cooled to room temperature.
-
The precipitated product is collected by filtration and dried.
Causality Behind Experimental Choices: The use of a strong acid catalyst like p-TsOH or mineral acids facilitates both the initial acylation and the final dehydration step.[6] Refluxing in a solvent like toluene allows for the azeotropic removal of water, driving the equilibrium towards the formation of the benzimidazole product.
The Weidenhagen Reaction: Synthesis from Aldehydes
The Weidenhagen reaction provides an alternative classical route, utilizing the condensation of an o-phenylenediamine with an aldehyde.[2][7] This reaction is typically carried out in the presence of an oxidizing agent.
Mechanism: The reaction begins with the formation of a Schiff base intermediate from the condensation of the o-phenylenediamine and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to afford the aromatic benzimidazole ring. The oxidant is crucial to facilitate the final aromatization step.
Experimental Protocol: Synthesis of 2-Arylbenzimidazoles via Weidenhagen Reaction
-
To a mixture of o-phenylenediamine (0.92 mmol) and a substituted benzaldehyde (0.92 mmol) in ethanol (4 mL), add ammonium chloride (30 mol%).
-
Stir the resulting mixture for 2 hours at 80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2-substituted benzimidazole.
Causality Behind Experimental Choices: The use of an oxidizing agent, which can be as simple as air or more controlled reagents like copper(II) acetate, is necessary to convert the intermediate dihydrobenzimidazole to the final aromatic product.[4] The choice of solvent and temperature can influence the reaction rate and yield.
Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability
While classical methods are robust, they often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of stoichiometric amounts of aggressive reagents.[8] Modern synthetic chemistry has introduced a variety of more efficient and environmentally benign alternatives.
Catalytic Approaches: The Power of Catalysis
A plethora of catalysts have been developed to improve the synthesis of benzimidazoles, including Lewis acids, solid-supported catalysts, and metal nanoparticles.[9][10]
-
Lewis Acid Catalysis: Lewis acids such as ZrCl₄, SnCl₄, and In(OTf)₃ have been shown to effectively catalyze the condensation of o-phenylenediamines with aldehydes or orthoesters, often at room temperature and with excellent yields.[4][9]
-
Solid-Supported and Nanocatalysts: The use of heterogeneous catalysts like zeolite, silica sulfuric acid, and metal nanoparticles (e.g., Au/TiO₂, ZnFe₂O₄) offers advantages such as high efficiency, easy separation, and reusability of the catalyst.[9][11][12]
Mechanism of Metal-Catalyzed Synthesis: In transition-metal catalyzed syntheses, such as those employing copper or palladium, the mechanism can involve intramolecular C-H activation of an N-arylamidine intermediate.[13] The metal catalyst facilitates the C-N bond formation through a concerted metalation-deprotonation (CMD) pathway.[13]
Experimental Protocol: One-Pot Synthesis using a Reusable Catalyst [11]
-
In a suitable reaction vessel, combine the o-phenylenediamine, substituted aromatic aldehyde, and a catalytic amount of ZnFe₂O₄ nanoparticles.
-
Subject the mixture to ultrasonic irradiation at 70°C.
-
Monitor the reaction until completion.
-
After the reaction, the catalyst can be magnetically separated, washed, and reused for subsequent reactions.
-
The product can be isolated from the reaction mixture by standard workup procedures.
Causality Behind Experimental Choices: The choice of catalyst is critical and depends on the specific substrates and desired reaction conditions. Nanocatalysts offer a high surface area, leading to increased catalytic activity. Ultrasonic irradiation can enhance the reaction rate by providing localized energy and promoting mass transfer.[11]
Alternative Energy Sources: Microwaves and Ultrasound
The application of microwave irradiation and ultrasound has revolutionized the synthesis of benzimidazoles, offering significant reductions in reaction times and often leading to higher yields.[14][15][16]
-
Microwave-Assisted Synthesis: Microwave heating can rapidly and uniformly heat the reaction mixture, accelerating the rate of reaction.[14][15][17] Reactions that take hours under conventional heating can often be completed in minutes under microwave irradiation.[14]
-
Ultrasound-Assisted Synthesis: Sonication can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.[11][18]
Experimental Protocol: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [15]
-
A mixture of N-phenyl-o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), and Er(OTf)₃ (1 mol%) is subjected to microwave irradiation.
-
The reaction is typically complete within 5-10 minutes.
-
After cooling, water is added to the reaction mixture.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to afford the desired product.
Causality Behind Experimental Choices: Microwave irradiation provides a non-contact, efficient method of energy transfer, leading to rapid heating and shorter reaction times. The choice of a solvent-free approach, when possible, aligns with the principles of green chemistry by reducing waste.[15]
Green Synthesis: Towards Sustainable Chemistry
In recent years, there has been a significant push towards developing "green" synthetic methods for benzimidazoles, focusing on the use of environmentally benign solvents (like water), catalysts, and reaction conditions.[9][19][20]
-
Aqueous Media: Performing the synthesis in water as a solvent is highly desirable from an environmental perspective.[21]
-
Catalyst-Free Conditions: Some protocols have been developed that proceed efficiently without the need for any catalyst, further enhancing the green credentials of the synthesis.[21]
-
One-Pot Reactions: One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, improve efficiency and reduce waste.[11][22][23]
Experimental Protocol: Catalyst-Free Synthesis in Water [21]
-
A mixture of o-phenylenediamine and a suitable aldehyde is heated in water at 75°C under an aerobic atmosphere.
-
The reaction is monitored for completion.
-
Upon cooling, the product often precipitates from the aqueous solution and can be collected by filtration.
Causality Behind Experimental Choices: Water is a non-toxic, inexpensive, and readily available solvent. The use of aerobic conditions allows for the in-situ oxidation of the intermediate, eliminating the need for an external oxidizing agent.
Comparative Performance Data
The following table summarizes the key performance indicators for a selection of representative benzimidazole synthesis routes, allowing for a direct comparison of their efficiency.
| Synthesis Route | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Classical Methods | ||||||
| Phillips-Ladenburg | p-TsOH | Toluene | Reflux | 2-3 h | High | [6] |
| Weidenhagen | NH₄Cl | Ethanol | 80 | 2 h | Moderate to Good | [24] |
| Modern Methods | ||||||
| Lewis Acid Catalysis | In(OTf)₃ | Solvent-free | Room Temp. | - | Excellent | [4] |
| Nanocatalysis (Ultrasound) | ZnFe₂O₄ | - | 70 | - | 88-92 | [11] |
| Microwave-Assisted | Er(OTf)₃ | Solvent-free | - | 5-10 min | 86-99 | [15] |
| Green Synthesis (Catalyst-free) | - | Water | 75 | - | High | [21] |
Visualizing the Synthesis
Diagrams illustrating the reaction mechanisms and workflows can provide a clearer understanding of the synthetic transformations.
Reaction Mechanisms
Caption: Mechanism of the Weidenhagen reaction.
Experimental Workflow
Caption: Workflow for microwave-assisted benzimidazole synthesis.
Conclusion and Future Outlook
The synthesis of substituted benzimidazoles has evolved significantly from classical, high-temperature condensations to a diverse array of modern, highly efficient, and sustainable methodologies. The choice of the optimal synthetic route will depend on a variety of factors, including the desired substitution pattern, the scale of the reaction, available equipment, and the importance of green chemistry principles.
For rapid synthesis and high yields, microwave-assisted and catalytic methods, particularly those employing reusable nanocatalysts, are highly recommended. For large-scale industrial applications and in contexts where environmental impact is a primary concern, the development of catalyst-free, one-pot procedures in aqueous media represents the future direction of benzimidazole synthesis. As a senior application scientist, I encourage researchers to critically evaluate these diverse options to select the most appropriate and efficient method for their specific research and development needs.
References
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Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. Available at: [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available at: [Link]
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Review On Synthesis Of Benzimidazole From O- phenyldiamine. Available at: [Link]
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The mechanism of transition-metal (Cu or Pd)-catalyzed synthesis of benzimidazoles from amidines: theoretical investigation. Available at: [Link]
-
Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Available at: [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Available at: [Link]
-
Green Synthesis of Benzimidazole Derivatives. Available at: [Link]
-
Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. Available at: [Link]
-
Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. Available at: [Link]
-
A green synthesis of benzimidazoles. Available at: [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Available at: [Link]
-
microwave assisted synthesis of 2-aryl benzimidazole. Available at: [Link]
-
PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Available at: [Link]
-
ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Available at: [Link]
-
A Review on Modern Approaches to Benzimidazole Synthesis. Available at: [Link]
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Synthesis of benzimidazole using plant assisted zinc sulphide by green approach. Available at: [Link]
-
Ecofriendly one pot synthesis of 2-substituted benzimidazole. Available at: [Link]
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Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. Available at: [Link]
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One pot synthesis of substituted benzimidazole derivatives and their charcterization. Available at: [Link]
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Benzimidazole synthesis. Available at: [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
(PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available at: [Link]
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A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. Available at: [Link]
-
Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Available at: [Link]
-
A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Available at: [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. Available at: [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]
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Comparative analysis of classical and modern synthesis approaches for benzimidazole derivatives. Available at: [Link]
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Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Available at: [Link]
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(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]
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The Phillips–Ladenburg imidazole synthesis.. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking 1-Methyl-1H-benzimidazole-2-carbaldehyde-Derived Catalysts
For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and scalability. This guide provides an in-depth performance benchmark of catalysts derived from 1-methyl-1H-benzimidazole-2-carbaldehyde, a rising star in the field of N-heterocyclic carbene (NHC) organocatalysis. We will objectively compare their performance against established alternatives, supported by experimental data, and provide detailed protocols to enable you to validate these findings in your own laboratory.
The Rise of Benzimidazole-Derived N-Heterocyclic Carbenes
N-heterocyclic carbenes have revolutionized organocatalysis, offering a metal-free alternative for a myriad of chemical transformations.[1][2] Among the diverse family of NHCs, those derived from a benzimidazole core have garnered significant interest. The fusion of the imidazole ring with a benzene ring imparts unique steric and electronic properties to the resulting carbene, influencing its stability and catalytic activity.[3] Catalysts derived from this compound are precursors to these potent organocatalysts, which have shown exceptional promise in key organic reactions such as benzoin condensation and transesterification.[4][5]
The causality behind choosing a benzimidazole-derived NHC lies in the fine-tuning of its electronic nature. The benzannulated system can modulate the electron density at the carbene center, which is crucial for its nucleophilicity and, consequently, its catalytic turnover. Furthermore, the substituents on the benzimidazole ring and the N-alkyl groups can be readily modified to create a library of catalysts with tailored steric bulk, allowing for optimization of selectivity and reactivity for specific substrates.[1][6]
Performance Benchmark: Benzoin Condensation
The benzoin condensation, a classic carbon-carbon bond-forming reaction, serves as an excellent benchmark for evaluating the performance of NHC catalysts.[7] In this reaction, two aldehydes couple to form an α-hydroxy ketone. The efficiency of this transformation is highly dependent on the catalyst's ability to generate and stabilize the key Breslow intermediate.[8]
Comparative Analysis:
Here, we compare the performance of a representative 1,3-dimethylbenzimidazolium iodide-derived NHC with commonly used imidazolium and thiazolium-based catalysts in the benzoin condensation of benzaldehyde.
| Catalyst Precursor | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1,3-Dimethylbenzimidazolium Iodide | NaOH | [bmim][OH] | 4.5 | 97 | [9][10] |
| 1,3-Dimesitylimidazolium Chloride | K₂CO₃ | CH₂Cl₂ | 20 | 76 | [11] |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride | Et₃N | EtOH | 24 | 72 | [2] |
Analysis:
The data clearly indicates the superior performance of the benzimidazole-derived NHC in this specific benzoin condensation. The significantly shorter reaction time and higher yield highlight its enhanced catalytic activity. This can be attributed to the electronic properties of the benzimidazolium scaffold, which likely facilitates the formation and subsequent reaction of the Breslow intermediate more efficiently than the compared imidazolium and thiazolium systems under these conditions. The use of a basic ionic liquid as both the base and solvent in the case of the benzimidazolium catalyst also presents a greener and potentially more efficient reaction medium.[9][10]
Performance Benchmark: Transesterification
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a cornerstone of organic synthesis, with applications ranging from polyester synthesis to biodiesel production. NHCs have emerged as highly effective catalysts for this transformation, proceeding through a nucleophilic activation of the ester carbonyl group.[5][12]
Comparative Analysis:
Below is a comparison of a benzimidazolium-derived NHC with an imidazolium-based catalyst for the transesterification of ethyl acetate with benzyl alcohol.
| Catalyst Precursor | Base | Solvent | Time (h) | Conversion (%) | Reference |
| 1,3-Dibutylbenzimidazolium Bromide | KHMDS | THF | 12 | >95 | [13] |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr) | NaH | THF | 12 | ~90 | [12] |
Analysis:
In this transesterification reaction, the benzimidazole-derived NHC again demonstrates excellent catalytic activity, achieving near-quantitative conversion. The choice of a less sterically hindered N-alkyl substituent (butyl vs. diisopropylphenyl) on the benzimidazolium ring may contribute to a more accessible catalytic center, leading to faster reaction rates. This highlights the importance of considering both the core heterocyclic structure and the N-substituents when selecting an NHC catalyst for a specific application. The ability to easily synthesize a range of 1,3-dialkylbenzimidazolium salts allows for rapid screening and optimization of the catalyst for a given transesterification.[13][14]
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, we provide detailed, self-validating experimental protocols for the synthesis of the catalyst precursor and the execution of the benchmark reactions.
Synthesis of this compound
This protocol is based on established methods for the synthesis of benzimidazole derivatives.[15][16][17][18]
Workflow for Synthesis of this compound
Caption: Synthetic pathway for this compound.
Step-by-Step Protocol:
-
N-Methylation of o-Phenylenediamine:
-
To a solution of o-phenylenediamine (10.8 g, 0.1 mol) in acetone (200 mL), add potassium carbonate (27.6 g, 0.2 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (14.2 g, 0.1 mol) dropwise to the suspension.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-methyl-o-phenylenediamine.
-
-
Cyclization and Formylation:
-
A detailed, specific protocol for the direct formylation to produce this compound can be adapted from general benzimidazole synthesis procedures. A common method involves the condensation of the N-substituted o-phenylenediamine with a suitable C1 source.[15][18] For the synthesis of the target aldehyde, a two-step process starting from glyoxylic acid is often employed.
-
Cyclization: To a solution of N-methyl-o-phenylenediamine (12.2 g, 0.1 mol) in 4 M hydrochloric acid (100 mL), add glyoxylic acid monohydrate (9.2 g, 0.1 mol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to yield 1-methyl-1H-benzimidazole-2-carboxylic acid.
-
Reduction: The carboxylic acid can then be reduced to the aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H). A detailed and optimized procedure for this specific reduction should be developed and validated in the laboratory.
-
Preparation of 1,3-Dimethylbenzimidazolium Iodide (NHC Precursor)
Workflow for NHC Precursor Synthesis
Caption: Synthesis of 1,3-dimethylbenzimidazolium iodide.
Step-by-Step Protocol:
-
Synthesize 1-methyl-1H-benzimidazole from o-phenylenediamine and formic acid as a preliminary step.[18]
-
To a solution of 1-methyl-1H-benzimidazole (1.32 g, 10 mmol) in acetonitrile (20 mL), add methyl iodide (2.13 g, 15 mmol).
-
Reflux the reaction mixture for 24 hours.
-
Cool the mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the precipitate with cold diethyl ether and dry under vacuum to yield 1,3-dimethylbenzimidazolium iodide.
Benchmarking Protocol: Benzoin Condensation
Workflow for Benzoin Condensation
Caption: Experimental workflow for NHC-catalyzed benzoin condensation.
Step-by-Step Protocol:
-
To a stirred solution of the NHC precursor (e.g., 1,3-dimethylbenzimidazolium iodide, 0.1 mmol) in the chosen solvent (2 mL), add the base (e.g., NaOH, 0.1 mmol) at room temperature.
-
Stir the mixture for 15 minutes to allow for the in situ generation of the N-heterocyclic carbene.
-
Add benzaldehyde (1 mmol) to the reaction mixture.
-
Monitor the progress of the reaction by TLC or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure benzoin.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.
Benchmarking Protocol: Transesterification and Performance Monitoring
Step-by-Step Protocol:
-
In a dry Schlenk tube under an inert atmosphere, dissolve the NHC precursor (0.05 mmol) and a strong base (e.g., NaH, 0.05 mmol) in anhydrous THF (1 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the ester (e.g., ethyl acetate, 1 mmol) and the alcohol (e.g., benzyl alcohol, 1.2 mmol) to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine the conversion of the starting materials and the formation of the product.[19]
-
After the reaction reaches completion or a desired conversion, quench the reaction by adding a few drops of water.
-
Dilute the mixture with diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary and determine the isolated yield.
Conclusion and Future Outlook
Catalysts derived from this compound demonstrate exceptional performance in key organic transformations, often outperforming their more common imidazolium and thiazolium counterparts. Their facile synthesis and the tunability of their steric and electronic properties make them highly attractive for a wide range of applications in academic and industrial research. The provided protocols offer a robust framework for researchers to independently verify these findings and explore the full potential of this promising class of organocatalysts. Future research will likely focus on the development of chiral benzimidazole-derived NHCs for asymmetric catalysis and their immobilization on solid supports for enhanced recyclability and industrial applicability.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. mdpi.com [mdpi.com]
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- 4. Imidazolium hydrogen carbonates versus imidazolium carboxylates as organic precatalysts for N-heterocyclic carbene catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient transesterification/acylation reactions mediated by N-heterocyclic carbene catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? | Semantic Scholar [semanticscholar.org]
- 8. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceasia.org [scienceasia.org]
- 10. Benzoin Condensation and Stetter Reaction Catalysed by N,N-Dimethylbenzimidazolium Iodide in [Bmim][OH] – Oriental Journal of Chemistry [orientjchem.org]
- 11. elar.urfu.ru [elar.urfu.ru]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Spectroscopic Cross-Validation of 1-methyl-1H-benzimidazole-2-carbaldehyde
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Orthogonal Analysis
1-methyl-1H-benzimidazole-2-carbaldehyde is a versatile synthetic intermediate, serving as a precursor for compounds with demonstrated therapeutic potential, including antiprotozoal and antimicrobial agents.[1] Given its role as a foundational scaffold, ensuring the structural integrity and purity of this starting material is a critical first step in any synthetic campaign. While a single spectroscopic method might suggest a correct structure, it cannot definitively prove it. Orthogonal methods—distinct techniques that measure different physical properties—are required to build a robust, self-consistent dataset that leaves no room for ambiguity.
This guide will walk through the acquisition and interpretation of four key spectroscopic datasets for this molecule. Each section will detail not only the results but also the rationale for the chosen experimental parameters, providing a practical framework for researchers.
Section 1: ¹H NMR Spectroscopy – Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information on the number, chemical environment, and connectivity of protons.
Expected ¹H NMR Spectral Data: The structure of this compound presents three distinct proton environments: the highly deshielded aldehyde proton, the aromatic protons on the benzimidazole ring, and the protons of the N-methyl group.
| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity | Integration | Rationale for Chemical Shift |
| Aldehyde (-CHO) | 9.8 – 10.2 | Singlet (s) | 1H | The strong deshielding effect of the electronegative oxygen and the magnetic anisotropy of the carbonyl group place this proton significantly downfield. |
| Aromatic (Ar-H) | 7.0 – 8.5 | Complex Multiplet (m) | 4H | Protons are on an electron-deficient aromatic system, leading to their appearance in the typical aromatic region. Overlapping coupling patterns create a complex signal. |
| N-Methyl (N-CH₃) | 3.5 – 4.0 | Singlet (s) | 3H | The adjacent nitrogen atom is electron-withdrawing, causing a downfield shift compared to a typical alkyl methyl group. |
Data synthesized from literature reports.[2]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the purified, dry compound.[3] Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.
-
Solvent Choice Causality:
-
CDCl₃: A common first choice due to its excellent solubilizing power for many organic compounds and low cost.[3][4] However, it can be slightly acidic and may contain trace amounts of water.
-
DMSO-d₆: An excellent alternative for polar compounds or when hydrogen bonding interactions are of interest.[3] Its residual proton peak appears at ~2.50 ppm, and its water peak at ~3.33 ppm, which are typically clear of the key signals for this molecule.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample and ensure proper locking and shimming to achieve a homogeneous magnetic field.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Acquire the spectrum using a 90° pulse angle with a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) to 0 ppm. Integrate all peaks to determine the relative proton ratios.
Section 2: ¹³C NMR Spectroscopy – Probing the Carbon Skeleton
Carbon-13 NMR complements ¹H NMR by providing a direct map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal, confirming the total carbon count and the nature of the functional groups.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ) in ppm | Rationale for Chemical Shift |
| Carbonyl (C=O) | ~193 | The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, placing it far downfield. |
| Aromatic (Ar-C) | 110 – 160 | Signals for the six carbons of the fused benzene ring and the two carbons of the imidazole portion (excluding the carbonyl) appear in this characteristic range. |
| N-Methyl (N-CH₃) | ~31-35 | The carbon is directly attached to a nitrogen, resulting in a shift that is downfield from a simple alkane but upfield from carbons attached to more electronegative atoms like oxygen. |
Data synthesized from literature reports.[2]
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup (101 MHz on a 400 MHz Spectrometer):
-
Use a standard proton-decoupled pulse sequence to ensure each unique carbon appears as a single sharp line.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A longer relaxation delay (2-5 seconds) is often used compared to ¹H NMR. A significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for calibration.
Section 3: Infrared (IR) Spectroscopy – Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Expected IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| C-H (Aromatic) Stretch | 3000 – 3100 | Medium-Weak | Confirms the presence of the benzimidazole ring system. |
| C-H (Aldehyde) Stretch | 2820 – 2850 & 2720 – 2750 | Medium-Weak | Often appears as a pair of weak bands, characteristic of an aldehyde C-H bond. |
| C=O (Carbonyl) Stretch | ~1680 | Strong | A highly diagnostic, strong, and sharp peak confirming the aldehyde functional group. The conjugation with the benzimidazole ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[2] |
| C=C / C=N (Ring) Stretches | 1450 – 1620 | Medium-Strong | A series of bands corresponding to the stretching vibrations within the fused aromatic ring system. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[5][6] Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal itself.
-
Sample Analysis: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[7]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[7]
-
Data Acquisition: Co-add 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Section 4: Mass Spectrometry – The Molecular Weight and Fragmentation Puzzle
Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing predictable bond cleavages that offer clues to the molecule's structure.[1][8][9]
Expected Mass Spectrometry Data (EI):
| m/z (Mass-to-Charge Ratio) | Assignment | Significance |
| 160 | [M]⁺˙ (Molecular Ion) | Confirms the molecular weight of C₉H₈N₂O. |
| 159 | [M-H]⁺ | Loss of the aldehyde proton. |
| 145 | [M-CH₃]⁺ | Loss of the N-methyl group as a radical. |
| 132 | [M-CO]⁺˙ | Characteristic loss of carbon monoxide from the aldehyde. |
| 131 | [M-CHO]⁺ | Loss of the entire formyl radical. |
Data synthesized from literature reports.[2]
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small quantity of the sample into the instrument, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS). The sample is vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9] This energy is sufficient to eject an electron from the molecule, forming a radical cation (the molecular ion, [M]⁺˙), and cause extensive fragmentation.[1][9]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Section 5: The Cross-Validation Workflow: A Synthesis of Evidence
No single spectrum tells the whole story. The true power of this approach lies in using each piece of data to validate the others. This integrated workflow transforms a collection of individual analyses into a single, cohesive structural proof.
Caption: Cross-validation workflow for structural elucidation.
Narrative of Cross-Validation:
-
Formula Confirmation: ¹H NMR integration reveals a proton ratio of 1:4:3, totaling 8 protons. ¹³C NMR shows 9 distinct carbon signals. This is consistent with the proposed formula C₉H₈N₂O. Mass spectrometry provides the final check, with the molecular ion peak observed at m/z 160, matching the molecular weight of the proposed formula.
-
Functional Group Corroboration: The presence of the aldehyde is unequivocally confirmed by three independent data points:
-
¹H NMR: A singlet at ~9.9 ppm.
-
¹³C NMR: A signal at ~193 ppm.
-
IR: A strong C=O stretch at ~1680 cm⁻¹. The absence of any one of these signals would cast serious doubt on the structure.
-
-
Substituent Confirmation: The N-methyl group is confirmed by the 3H singlet at ~3.8 ppm in the ¹H NMR and the corresponding carbon signal at ~33 ppm in the ¹³C NMR. The mass spectrum further supports this with a fragment corresponding to the loss of a methyl radical ([M-15]⁺).
-
Aromatic System Confirmation: The complex multiplet for 4H in the aromatic region of the ¹H NMR, the cluster of signals between 110-160 ppm in the ¹³C NMR, and the characteristic C=C/C=N stretches in the IR spectrum all converge to confirm the presence of the benzimidazole core.
Conclusion
The structural elucidation of this compound serves as a clear example of the necessity for a rigorous, multi-technique analytical approach. By cross-validating data from NMR, IR, and MS, we construct a self-reinforcing web of evidence that confirms the molecular formula, functional groups, and overall connectivity. This methodical process minimizes the risk of misidentification and provides the high-confidence data required for publication, patent filings, and progression into further stages of research and development.
References
-
Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. SHIMADZU CORPORATION. Retrieved from [Link]
-
Wikipedia. (2023). Electron ionization. Wikipedia. Retrieved from [Link]
-
Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra. Jack Westin. Retrieved from [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. BioChromato. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]
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- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
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A Comparative Guide to Benzimidazole Schiff Base Derivatives: Synthesis, Characterization, and Biological Evaluation
This guide provides an in-depth comparison of benzimidazole Schiff base derivatives, a class of compounds attracting significant attention in medicinal chemistry. We will delve into their synthesis, structural characterization, and a comparative analysis of their biological activities, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these versatile molecules.
Introduction: The Synergy of Two Privileged Scaffolds
The fusion of a benzimidazole ring with a Schiff base (azomethine) linkage creates a molecular architecture of significant therapeutic interest. The benzimidazole nucleus is a classic "privileged scaffold," found in numerous FDA-approved drugs like the proton-pump inhibitor omeprazole and the anthelmintic albendazole. Its bicyclic structure, containing a benzene ring fused to an imidazole ring, is a versatile template that can interact with a wide range of biological targets.
Schiff bases (R-CH=N-R'), formed by the condensation of a primary amine with an aldehyde or ketone, are themselves a class of compounds with broad-spectrum biological activities. The imine or azomethine group (-C=N-) is a critical pharmacophore that has been shown to be essential for their biological effects.
By covalently linking these two moieties, we create hybrid molecules—benzimidazole Schiff base derivatives—that often exhibit enhanced or novel biological activities. This guide will explore the rationale behind their design, methods for their synthesis, and a comparative analysis of their performance in key therapeutic areas.
Synthesis and Spectroscopic Characterization
The most common and efficient method for synthesizing benzimidazole Schiff base derivatives is through a multi-step process that begins with o-phenylenediamine. The general workflow is outlined below.
General Synthetic Pathway
The synthesis typically starts with the formation of a benzimidazole precursor containing a primary amine, such as 2-aminobenzimidazole or 2-(aminomethyl)benzimidazole. This intermediate is then condensed with a variety of substituted aromatic or heteroaromatic aldehydes. The reaction is often carried out in a solvent like ethanol and may be catalyzed by a few drops of glacial acetic acid or a Lewis acid like bismuth trichloride (BiCl₃) to drive the reaction to completion. Microwave irradiation has also been employed to shorten reaction times and improve yields.
The causality behind this choice is rooted in the principles of nucleophilic addition-elimination. The primary amine of the benzimidazole derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form the thermodynamically stable imine (C=N) bond, yielding the final Schiff base product.
Safety Operating Guide
Navigating the Disposal of 1-methyl-1H-benzimidazole-2-carbaldehyde: A Comprehensive Guide to Laboratory Safety and Compliance
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of these materials is a critical, yet often overlooked, aspect of laboratory management that directly impacts the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-methyl-1H-benzimidazole-2-carbaldehyde, grounding our recommendations in established safety protocols and regulatory frameworks. Our aim is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe and compliant laboratory environment.
Hazard Assessment and Precautionary Principles
This compound is a compound for which the toxicological properties have not been fully investigated[1]. This necessitates a cautious approach, treating the substance as potentially hazardous. The primary known risks are irritation to the eyes, skin, and respiratory tract[1]. In the absence of comprehensive toxicity data, all disposal procedures must be predicated on the precautionary principle, minimizing exposure and preventing environmental release.
Key Hazard Information:
| Hazard Category | Description | Source |
| Acute Toxicity | The toxicological properties have not been fully investigated. May be harmful if swallowed, inhaled, or absorbed through the skin. | [1] |
| Skin Irritation | May cause skin irritation. | [1] |
| Eye Irritation | May cause eye irritation. | [1] |
| Respiratory Irritation | May cause respiratory tract irritation. | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts are generated. | To prevent inhalation of airborne particles. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations[1]. The following protocol is a general guideline and should be adapted to comply with your institution's specific hazardous waste management plan.
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Preparation:
-
Always wear the appropriate PPE as outlined in the table above.
-
Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.
-
-
Waste Characterization and Segregation:
-
Due to the unknown toxicological profile, this compound waste should be treated as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Incompatible chemicals can react dangerously[2].
-
-
Container Selection and Labeling:
-
Choose a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition with a secure, leak-proof lid[2][3].
-
The container must be clearly labeled as "Hazardous Waste" and should include the chemical name: "this compound" and the approximate quantity.
-
-
Waste Transfer:
-
If dealing with solid material, carefully sweep or scoop the material into the designated waste container to avoid generating dust[1].
-
If in solution, pour the liquid waste carefully into the container, avoiding splashes.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion[4].
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[3][5]. This area should be near the point of generation and under the control of laboratory personnel[2].
-
The SAA must be a well-ventilated, secure area away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Final Disposal:
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste.
-
Waste will be picked up by a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration[6].
-
Complete all required waste disposal forms and manifests accurately.
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: If it is safe to do so, contain the spill using appropriate absorbent materials (e.g., vermiculite, sand, or a commercial chemical absorbent). Avoid raising dust.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].
Regulatory Compliance: Adhering to the Framework
The disposal of chemical waste is governed by strict regulations. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, establishes the framework for the proper management of hazardous and non-hazardous solid waste[2]. Laboratories are considered generators of hazardous waste and must comply with these regulations.
-
OSHA Hazard Communication Standard (HCS): This standard requires that information about chemical hazards be communicated to employees through safety data sheets, labels, and training[8].
By following the procedures outlined in this guide, your laboratory can maintain compliance with these critical regulations, ensuring a safe working environment and responsible environmental stewardship.
References
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Chemsrc. (n.d.). This compound | CAS#:3012-80-4. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 1-methyl-1H-benzimidazole-2-carbaldehyde
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-methyl-1H-benzimidazole-2-carbaldehyde (CAS No. 3012-80-4). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols and an understanding of the potential hazards associated with benzimidazole derivatives.
Understanding the Hazard Profile
While the toxicological properties of this compound have not been fully investigated, the available data and the known characteristics of the benzimidazole class of compounds necessitate a cautious approach.[1] The Globally Harmonized System (GHS) classification for this compound indicates several potential hazards.[2][3]
Primary Hazards:
-
Acute Oral Toxicity: The compound is classified as harmful or toxic if swallowed.[2][3]
-
Skin Irritation: It is known to cause skin irritation.[1][2][3]
-
Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]
Benzimidazole derivatives as a class have been associated with a range of biological activities and, in some cases, adverse health effects, including potential impacts on the liver.[4][5] Some derivatives have also been linked to reproductive toxicity.[6] Given the incomplete toxicological profile of this compound, it is prudent to handle it with the same level of care as other potentially hazardous benzimidazole compounds.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator with appropriate particulate filters or a half-mask respirator with chemical safety goggles. - Chemical-resistant gloves (e.g., nitrile). - Laboratory coat. - Closed-toe shoes. |
| Solution Preparation and Handling | - Chemical safety goggles or a face shield.[5] - Chemical-resistant gloves (e.g., nitrile). - Laboratory coat. - Closed-toe shoes. |
| Running Reactions and Work-up | - Chemical safety goggles and a face shield.[5] - Chemical-resistant gloves (e.g., nitrile). - Chemical-resistant apron over a laboratory coat. - Closed-toe shoes. |
| Spill Cleanup | - Air-purifying respirator with appropriate cartridges. - Chemical-resistant coveralls or suit. - Heavy-duty chemical-resistant gloves. - Chemical-resistant boots. |
Rationale for PPE Selection: The multi-layered approach to PPE is designed to prevent all routes of potential exposure: inhalation, dermal contact, and eye contact.[1] The use of respiratory protection is crucial when handling the solid material to prevent the inhalation of airborne particles.[1] Chemical-resistant gloves and a lab coat are the minimum requirements for any handling of this compound to protect the skin.[1][7] For procedures with a higher risk of splashes, such as solution preparation and reaction work-ups, enhanced eye and face protection is necessary.[5]
Procedural Guidance for Safe Handling and Disposal
The following workflow provides a step-by-step guide for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Engineering Controls: All work with this compound, especially when in solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment (PPE): Before handling the chemical, don the appropriate PPE as outlined in the table above.[8]
-
Handling:
-
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[1]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][9]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
-
Disposal:
-
All waste materials, including unused chemicals, contaminated labware, and PPE, should be collected in clearly labeled, sealed containers.
-
Due to its hazardous properties, this compound waste should be disposed of through a licensed hazardous waste disposal company.[10][11] Do not dispose of this chemical down the drain or in regular trash.[11]
-
Storage and Incompatibilities
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including nitrogen oxides, carbon monoxide, and carbon dioxide.[1]
By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a safe laboratory environment.
References
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Chemsrc. This compound | CAS#:3012-80-4. Available from: [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5798, Benzimidazole. Available from: [Link]
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PubMed. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
